molecular formula C10H10N2O2 B8784595 (6-Methoxyquinazolin-2-yl)methanol

(6-Methoxyquinazolin-2-yl)methanol

カタログ番号: B8784595
分子量: 190.20 g/mol
InChIキー: IDYKIZHCZDVPOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(6-Methoxyquinazolin-2-yl)methanol is a valuable quinazoline-based building block in medicinal chemistry and organic synthesis. The quinazoline core is a privileged scaffold in drug discovery, known for its diverse biological activities. This specific compound, featuring a methanol functional group at the 2-position and a methoxy substituent at the 6-position, is designed for use as a versatile synthetic intermediate. Researchers can utilize this molecule to construct more complex structures, particularly for developing potential therapeutics. Quinazoline derivatives have demonstrated significant promise in various research areas. They are widely investigated as kinase inhibitors, with several approved drugs like erlotinib and gefitinib targeting the Epidermal Growth Factor Receptor (EGFR) in cancer . Recent studies also highlight their potential as antagonists for the A2A adenosine receptor (A2AR), a target for neurodegenerative diseases and cancer immunotherapy . Furthermore, novel N-phenethylquinazolin-4-amines are being explored for their antibacterial properties, specifically for inhibiting cytochrome bd oxidase in Mycobacterium tuberculosis , presenting a new strategy to combat tuberculosis . The structural features of (6-Methoxyquinazolin-2-yl)methanol make it a crucial precursor for accessing such bioactive molecules, enabling structure-activity relationship (SAR) studies. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

特性

分子式

C10H10N2O2

分子量

190.20 g/mol

IUPAC名

(6-methoxyquinazolin-2-yl)methanol

InChI

InChI=1S/C10H10N2O2/c1-14-8-2-3-9-7(4-8)5-11-10(6-13)12-9/h2-5,13H,6H2,1H3

InChIキー

IDYKIZHCZDVPOS-UHFFFAOYSA-N

正規SMILES

COC1=CC2=CN=C(N=C2C=C1)CO

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to (6-Methoxyquinazolin-2-yl)methanol and its Analogs: Physicochemical Properties and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties, including molecular weight and exact mass, of (6-Methoxyquinazolin-2-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule in prominent chemical databases, this guide will also explore closely related and well-characterized quinazoline analogs. Furthermore, we will delve into established synthetic methodologies applicable to this class of compounds, offering valuable insights for researchers engaged in medicinal chemistry and drug discovery.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its versatile structure has been extensively explored, leading to the development of numerous therapeutic agents with applications as anticancer, antihypertensive, and antimicrobial drugs. The substitution pattern on the quinazoline ring system plays a critical role in modulating the pharmacological activity, and the introduction of a methoxy group and a methanol substituent, as in the case of (6-Methoxyquinazolin-2-yl)methanol, can significantly influence its physicochemical properties and biological interactions.

Physicochemical Properties of (6-Methoxyquinazolin-2-yl)methanol

Table 1: Calculated Physicochemical Properties of (6-Methoxyquinazolin-2-yl)methanol
PropertyValueSource
Chemical Formula C₁₀H₁₀N₂O₂Calculated
Molecular Weight 190.20 g/mol Calculated
Exact Mass 190.07423 DaCalculated
Monoisotopic Mass 190.07423 DaCalculated

These calculated values provide a foundational understanding of the molecule for researchers. The molecular weight is essential for stoichiometric calculations in chemical reactions, while the exact mass is critical for mass spectrometry-based identification and characterization.

Molecular Structure and Visualization

The chemical structure of (6-Methoxyquinazolin-2-yl)methanol is depicted below. The molecule consists of a quinazoline ring system with a methoxy group at the 6-position and a hydroxymethyl (methanol) group at the 2-position.

Figure 1. 2D structure of (6-Methoxyquinazolin-2-yl)methanol.

Proposed Synthetic Strategies

While a specific, documented synthesis for (6-Methoxyquinazolin-2-yl)methanol is not readily found in the literature, its preparation can be envisioned through established synthetic routes for 2-substituted quinazolines. A plausible approach would involve the cyclization of an appropriately substituted anthranilamide derivative.

Experimental Workflow: A Generalized Synthetic Approach

Figure 2. Proposed synthetic workflow for (6-Methoxyquinazolin-2-yl)methanol.

Step-by-Step Methodology
  • Acylation of 2-Amino-5-methoxybenzamide:

    • The synthesis would likely commence with 2-amino-5-methoxybenzamide as the starting material.

    • This would be acylated using a protected form of glycolic acid, such as acetoxyacetyl chloride, in the presence of a suitable base like pyridine or triethylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran). The reaction would be carried out at a controlled temperature, typically ranging from 0 °C to room temperature.

    • The progress of the acylation would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer would then be dried and concentrated to yield the acylated intermediate.

  • Cyclization to form the Quinazolinone Ring:

    • The acylated intermediate would then undergo cyclization to form the quinazolinone ring. This can often be achieved by heating the intermediate in a high-boiling solvent, such as acetic acid or Dowtherm A.

    • The cyclization reaction results in the formation of a 2-(acetoxymethyl)-6-methoxyquinazolin-4(3H)-one.

  • Reduction to the Methanol Group:

    • The final step would involve the reduction of the quinazolinone and deprotection of the acetate to yield the desired (6-Methoxyquinazolin-2-yl)methanol. A suitable reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous ether solvent (e.g., THF or diethyl ether), would be employed.

    • The reaction would be performed under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature, gradually warming to room temperature or being gently refluxed to drive the reaction to completion.

    • Careful quenching of the excess reducing agent with water or a saturated aqueous solution of sodium sulfate would be followed by an extraction procedure to isolate the crude product.

    • Purification of the final compound would be achieved through column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization and Analysis

The identity and purity of the synthesized (6-Methoxyquinazolin-2-yl)methanol would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence of the quinazoline core, the methoxy group, and the methanol substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and amine (N-H) stretches.

  • Melting Point Analysis: The melting point of the purified solid would serve as an indicator of its purity.

Potential Applications in Research and Drug Development

Given the established biological activities of the quinazoline scaffold, (6-Methoxyquinazolin-2-yl)methanol could serve as a valuable building block or lead compound in drug discovery programs. Its potential applications could be explored in areas such as:

  • Anticancer Research: As a scaffold for the development of novel kinase inhibitors.

  • Antimicrobial Drug Discovery: As a starting point for the synthesis of new antibacterial or antifungal agents.

  • Central Nervous System (CNS) Research: For the development of compounds targeting receptors or enzymes in the CNS.

Conclusion

This technical guide has provided a detailed overview of the calculated physicochemical properties of (6-Methoxyquinazolin-2-yl)methanol and has outlined a plausible synthetic strategy for its preparation. While direct experimental data for this specific compound is scarce, the information presented here, based on well-established chemical principles and data from related analogs, offers a solid foundation for researchers interested in exploring the chemistry and potential biological applications of this and similar quinazoline derivatives. The proposed synthetic workflow and analytical methods provide a practical guide for its synthesis and characterization, paving the way for further investigation into its therapeutic potential.

Binding affinity of (6-Methoxyquinazolin-2-yl)methanol to kinase targets

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the Kinase Binding Affinity of (6-Methoxyquinazolin-2-yl)methanol

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a cornerstone for the development of targeted kinase inhibitors.[1][2][3] Its versatile structure has given rise to a multitude of approved therapeutics, particularly in oncology, by effectively targeting the ATP-binding site of various protein kinases.[1][3] This guide focuses on a specific, yet representative member of this chemical family: (6-Methoxyquinazolin-2-yl)methanol. While extensive public data on this particular molecule's kinase binding profile is nascent, its structural motifs suggest a strong potential for interaction with key oncogenic kinases.

This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It is designed to be a practical resource, not merely a recitation of facts. We will delve into the "why" behind the "how," providing a logical and scientifically rigorous framework for evaluating the binding affinity of (6-Methoxyquinazolin-2-yl)methanol to a representative and highly relevant kinase target, the Epidermal Growth Factor Receptor (EGFR). The methodologies and principles detailed herein are broadly applicable to other kinase targets and small molecule inhibitors. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the protocols are not only robust but also self-validating.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a bicyclic aromatic heterocycle that has proven to be an exceptional starting point for the design of kinase inhibitors.[1][2] Marketed drugs such as gefitinib and erlotinib, both potent EGFR inhibitors, feature this core structure.[1][3] The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for anchoring the inhibitor in the ATP-binding pocket.[3] Substitutions at various positions on the quinazoline ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] The 6-methoxy group, as seen in our compound of interest, is a common feature in many quinazoline-based inhibitors and can contribute to favorable interactions within the binding site.

(6-Methoxyquinazolin-2-yl)methanol: A Compound of Interest

While specific biological data for (6-Methoxyquinazolin-2-yl)methanol is not extensively documented in publicly available literature, its structure warrants investigation as a potential kinase inhibitor. The quinazoline core provides the necessary scaffold for ATP-competitive inhibition, and the methoxy and methanol substituents can be explored for their role in modulating binding affinity and selectivity. This guide will therefore use this compound as a case study to illustrate the comprehensive process of kinase inhibitor characterization.

Hypothetical Target Selection: Epidermal Growth Factor Receptor (EGFR)

Given that numerous quinazoline derivatives are potent EGFR inhibitors, we will proceed with the hypothesis that (6-Methoxyquinazolin-2-yl)methanol may also target this receptor tyrosine kinase.[1] EGFR is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]

EGFR Signaling Pathway

A fundamental understanding of the target's signaling pathway is crucial for interpreting binding data in a cellular context. The diagram below illustrates a simplified EGFR signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor (6-Methoxyquinazolin-2-yl)methanol Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

Experimental Workflow for Binding Affinity Determination

A multi-faceted approach is essential for accurately characterizing the binding affinity of a novel compound. We will employ a combination of biochemical and biophysical methods to gain a comprehensive understanding of the interaction between (6-Methoxyquinazolin-2-yl)methanol and EGFR.

Experimental_Workflow Start Start: (6-Methoxyquinazolin-2-yl)methanol & Recombinant EGFR Primary_Screen Primary Screen: High-Throughput (e.g., TR-FRET) Start->Primary_Screen Hit_Confirmation Hit Confirmation: Orthogonal Assay (e.g., Kinase-Glo) Primary_Screen->Hit_Confirmation Affinity_Determination Quantitative Affinity: Surface Plasmon Resonance (SPR) Hit_Confirmation->Affinity_Determination Cellular_Target_Engagement Cellular Target Engagement: NanoBRET™ Affinity_Determination->Cellular_Target_Engagement End Data Analysis & Interpretation Cellular_Target_Engagement->End

Caption: Experimental workflow for characterizing kinase inhibitor binding affinity.

Primary Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput screening method ideal for initial hit identification. It measures the inhibition of substrate phosphorylation by the test compound.

Principle: A europium-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor) are used. When the substrate is phosphorylated by EGFR, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of (6-Methoxyquinazolin-2-yl)methanol in 100% DMSO.

    • Create a serial dilution series of the compound in assay buffer.

    • Prepare a solution of recombinant EGFR kinase, ULight™-labeled substrate, and ATP in kinase reaction buffer.

    • Prepare a stop solution containing EDTA and a europium-labeled anti-phospho-substrate antibody.

  • Assay Execution:

    • Dispense 2 µL of the compound dilutions into a 384-well low-volume white plate.

    • Add 4 µL of the EGFR/substrate/ATP mixture to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 6 µL of the stop solution to terminate the reaction and introduce the detection reagents.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal Assay: Kinase-Glo® Luminescent Kinase Assay

To confirm the results from the primary screen and rule out assay-specific artifacts, an orthogonal assay with a different detection modality is employed. The Kinase-Glo® assay measures the amount of ATP remaining in solution after a kinase reaction.

Principle: The amount of ATP remaining is inversely proportional to the kinase activity. The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP. High kinase activity results in low ATP and a dim signal, while inhibition of the kinase leads to high ATP and a bright signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of (6-Methoxyquinazolin-2-yl)methanol as described for the TR-FRET assay.

    • Prepare a solution of recombinant EGFR kinase and a suitable substrate in kinase reaction buffer.

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Assay Execution:

    • Dispense 2.5 µL of the compound dilutions into a 384-well white plate.

    • Add 2.5 µL of the EGFR/substrate mixture.

    • Add 5 µL of ATP solution to start the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Affinity and Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on the binding and dissociation of a small molecule to a protein immobilized on a sensor surface. This allows for the determination of the equilibrium dissociation constant (K D), as well as the association (k on) and dissociation (k off) rate constants.

Step-by-Step Protocol:

  • Immobilization of EGFR:

    • Covalently immobilize recombinant EGFR onto a CM5 sensor chip via amine coupling.

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Inject EGFR in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a serial dilution series of (6-Methoxyquinazolin-2-yl)methanol in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the EGFR-immobilized surface and a reference flow cell (without EGFR).

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, allow for a dissociation phase where only running buffer flows over the chip.

    • Regenerate the sensor surface between cycles if necessary, using a mild acidic or basic solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k on and k off.

    • Calculate the equilibrium dissociation constant (K D) as the ratio of k off / k on.

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

To confirm that the compound binds to EGFR in a cellular environment, a target engagement assay such as NanoBRET™ is invaluable.[4]

Principle: This assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged EGFR in live cells. The addition of a competing compound, such as (6-Methoxyquinazolin-2-yl)methanol, displaces the tracer and disrupts Bioluminescence Resonance Energy Transfer (BRET), leading to a dose-dependent decrease in the BRET signal.

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding for an EGFR-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96-well white plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare serial dilutions of (6-Methoxyquinazolin-2-yl)methanol.

    • Add the compound dilutions to the cells.

    • Add the fluorescent NanoBRET™ tracer.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Data Acquisition:

    • Add the Nano-Glo® substrate to the wells.

    • Read the donor emission (460 nm) and acceptor emission (610 nm) on a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to determine the cellular IC₅₀ value.

Data Presentation and Interpretation

The quantitative data obtained from the various assays should be summarized in a clear and concise table for easy comparison.

Assay TypeParameter(6-Methoxyquinazolin-2-yl)methanol
TR-FRETIC₅₀[Hypothetical Value, e.g., 150 nM]
Kinase-Glo®IC₅₀[Hypothetical Value, e.g., 180 nM]
SPRK D[Hypothetical Value, e.g., 95 nM]
SPRk on (M⁻¹s⁻¹)[Hypothetical Value, e.g., 1.2 x 10⁵]
SPRk off (s⁻¹)[Hypothetical Value, e.g., 1.1 x 10⁻²]
NanoBRET™Cellular IC₅₀[Hypothetical Value, e.g., 500 nM]

Interpretation of Results:

  • The IC₅₀ values from the biochemical assays (TR-FRET and Kinase-Glo®) should be in good agreement, confirming the inhibitory activity of the compound.

  • The K D value from SPR provides a direct measure of binding affinity, independent of enzyme kinetics. A lower K D indicates a higher affinity.

  • The kinetic parameters (k on and k off) from SPR provide insights into the binding mechanism. A slow k off rate (long residence time) can be a desirable attribute for a drug candidate.

  • The cellular IC₅₀ from the NanoBRET™ assay confirms that the compound can penetrate the cell membrane and engage with its target in a physiological context. A higher cellular IC₅₀ compared to the biochemical IC₅₀ may indicate challenges with cell permeability or efflux.

Conclusion and Future Directions

This guide has outlined a comprehensive and rigorous workflow for characterizing the binding affinity of (6-Methoxyquinazolin-2-yl)methanol to the kinase target EGFR. By employing a combination of biochemical, biophysical, and cellular assays, a high degree of confidence in the generated data can be achieved. The hypothetical data presented illustrates how to interpret and compare the results from these different methodologies.

Future work would involve expanding the kinase panel to assess the selectivity of (6-Methoxyquinazolin-2-yl)methanol against other kinases, particularly those with high sequence homology to EGFR. Structure-activity relationship (SAR) studies, guided by the binding data, could then be initiated to optimize the potency, selectivity, and drug-like properties of this promising quinazoline scaffold.

References

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. - RACO. Available at: [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024, May 20). Available at: [Link]

  • Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - Frontiers. (2020, August 18). Available at: [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. (2023, March 28). Available at: [Link]

  • Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - Universidad de Granada. (2020, August 19). Available at: [Link]

  • Techniques in kinase profiling - Medicines Discovery Catapult. (2026, March 13). Available at: [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. (2012). Available at: [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC - NIH. Available at: [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - MDPI. (2023, October 8). Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed. (2018, January 15). Available at: [Link]

  • BindingDB BDBM26296 CHEMBL216053::N-(2,3-difluorophenyl). Available at: [Link]

  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - Semantic Scholar. (2022, February 23). Available at: [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Available at: [Link]

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In vitro pharmacology of (6-Methoxyquinazolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacology of (6-Methoxyquinazolin-2-yl)methanol

Foreword: A Senior Application Scientist's Perspective

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This has led to the development of numerous clinically approved drugs for various indications, particularly in oncology.[1][2] The inherent versatility of the quinazoline ring system allows for facile chemical modification, enabling the fine-tuning of pharmacological properties. The subject of this guide, (6-Methoxyquinazolin-2-yl)methanol, represents a novel entity within this esteemed chemical class. While specific pharmacological data for this compound is not yet publicly available, its structural motifs suggest a compelling starting point for a thorough in vitro investigation.

This document is structured not as a retrospective data summary, but as a prospective guide for the comprehensive in vitro pharmacological evaluation of (6-Methoxyquinazolin-2-yl)methanol. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded framework for elucidating its mechanism of action, potency, selectivity, and cellular effects. The experimental workflows detailed herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data essential for advancing a compound through the drug discovery pipeline. We will proceed with the logical assumption that a novel quinazoline derivative warrants initial investigation as a potential modulator of protein kinases or other enzymes known to be targeted by this scaffold, such as PARP and DHFR.[3]

Section 1: Proposed Workflow for In Vitro Pharmacological Characterization

A systematic, multi-tiered approach is crucial for the efficient and comprehensive characterization of a novel chemical entity. The following workflow is proposed for (6-Methoxyquinazolin-2-yl)methanol, beginning with broad screening to identify potential targets and progressively narrowing the focus to detailed mechanistic studies.

G cluster_0 Phase 1: Target Discovery & Primary Screening cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Cellular Activity & Selectivity A Broad Panel Kinase Screen (e.g., 400+ kinases) C IC50 Determination for Primary Hits (Biochemical Assays) A->C Identified Hits B Enzyme Panel Screen (e.g., PARP, DHFR) B->C Identified Hits D Mechanism of Inhibition Studies (e.g., ATP-competitive) C->D Confirmed Potency E Cellular Cytotoxicity Profiling (Cancer Cell Line Panel) C->E Potent Compounds G Broad Off-Target Liability Screen (Safety Panel) C->G Selective Compounds F Target Engagement & Pathway Analysis (e.g., Western Blot) E->F Active in Cells G cluster_0 cluster_1 cluster_2 EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Compound (6-Methoxyquinazolin-2-yl)methanol Compound->EGFR Inhibition

Figure 2: Hypothetical signaling pathway for an EGFR inhibitor.

Section 5: Selectivity and Off-Target Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize the risk of adverse effects.

Rationale: A broad panel screen against a diverse set of receptors, ion channels, transporters, and enzymes (often referred to as a "safety panel") is essential to identify potential off-target liabilities early in the discovery process.

Methodology: Similar to the primary kinase screen, this typically involves radioligand binding assays for a large number of targets. The compound is tested at a single high concentration (e.g., 10 µM), and any significant inhibition (>50%) is flagged for further investigation.

Conclusion

This guide outlines a comprehensive and logical workflow for the in vitro pharmacological characterization of (6-Methoxyquinazolin-2-yl)methanol. By systematically progressing from broad, unbiased screening to detailed mechanistic and cellular studies, researchers can build a robust pharmacological profile for this novel compound. The data generated through these experiments will be crucial for understanding its therapeutic potential, guiding further optimization efforts, and making informed decisions about its advancement as a potential drug candidate. The quinazoline scaffold continues to be a rich source of therapeutic agents, and a thorough evaluation, as detailed here, is the first step in unlocking the potential of new derivatives like (6-Methoxyquinazolin-2-yl)methanol.

References

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024, May 20).
  • Quinazoline derivatives: synthesis and bioactivities - PMC.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (2021, October 26).
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed. (2018, January 15).
  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - MDPI. (2023, October 8).
  • (PDF) Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - ResearchGate. (2018, January 31).
  • Design, Synthesis and Biological Evaluation of Novel N-hydroxyheptanamides Incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones as Histone Deacetylase Inhibitors and Cytotoxic Agents - Bentham Science Publishers.
  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazolinederivatives - TÜBİTAK Academic Journals. (2022, January 1).
  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazolinederivatives - TÜBİTAK Academic Journals.

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An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of (6-Methoxyquinazolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of (6-Methoxyquinazolin-2-yl)methanol, a representative of the pharmacologically significant quinazoline scaffold. While a specific structure for this exact molecule may not be publicly available, this document serves as a detailed roadmap for researchers, outlining the synthesis, crystallization, and X-ray crystallographic analysis of novel quinazoline derivatives. By integrating established principles with practical insights, this guide aims to empower scientists in drug discovery and materials science to elucidate the three-dimensional architecture of these vital compounds, paving the way for rational drug design and development.

Introduction: The Significance of the Quinazoline Scaffold in Modern Drug Discovery

Quinazoline and its derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This heterocyclic scaffold, composed of a benzene ring fused to a pyrimidine ring, is a key pharmacophore in a wide array of drugs with diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][4][5] Notably, several quinazoline-based compounds have been successfully developed as protein kinase inhibitors for cancer therapy, underscoring the importance of this structural motif in targeting key cellular pathways.[4][6]

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For drug development professionals, a detailed understanding of the crystal structure of a quinazoline derivative provides invaluable insights into its mechanism of action, binding affinity to target proteins, and structure-activity relationships (SAR).[3][6] X-ray crystallography stands as the gold standard for obtaining high-resolution structural data, enabling the precise determination of bond lengths, bond angles, and intermolecular interactions.[7] This information is crucial for the rational design of more potent and selective drug candidates.

This guide will walk through the entire process of determining the crystal structure of a novel quinazoline derivative, using (6-Methoxyquinazolin-2-yl)methanol as a model compound.

Synthesis and Purification of (6-Methoxyquinazolin-2-yl)methanol

The synthesis of (6-Methoxyquinazolin-2-yl)methanol can be approached through established synthetic routes for quinazoline derivatives. A plausible and efficient method involves a multi-step synthesis starting from commercially available precursors.

Proposed Synthetic Pathway

A common strategy for the synthesis of 2-substituted quinazolines involves the cyclization of an appropriately substituted 2-aminobenzonitrile or related intermediate. The following is a hypothetical, yet chemically sound, synthetic route.

Synthesis_Pathway A 2-Amino-5-methoxybenzoic acid B 2-Amino-5-methoxybenzamide A->B Amidation (e.g., SOCl2, NH4OH) C 2-Formamido-5-methoxybenzamide B->C Formylation (e.g., Formic Acid) D 6-Methoxyquinazolin-4(3H)-one C->D Cyclization (e.g., Heat) E 4-Chloro-6-methoxyquinazoline D->E Chlorination (e.g., POCl3) F (6-Methoxyquinazolin-2-yl)methanol E->F Hydroxymethylation (e.g., Paraformaldehyde, n-BuLi)

Caption: Proposed synthetic pathway for (6-Methoxyquinazolin-2-yl)methanol.

Step-by-Step Experimental Protocol
  • Amidation of 2-Amino-5-methoxybenzoic acid:

    • Suspend 2-amino-5-methoxybenzoic acid in an inert solvent (e.g., dichloromethane).

    • Add thionyl chloride dropwise at 0 °C and then stir at room temperature.

    • Concentrate the reaction mixture and then add aqueous ammonia to form 2-amino-5-methoxybenzamide.

    • Filter and wash the resulting solid.

  • Formylation and Cyclization:

    • Reflux the 2-amino-5-methoxybenzamide in formic acid.

    • Upon completion, cool the reaction mixture and collect the precipitated 6-methoxyquinazolin-4(3H)-one.

  • Chlorination:

    • Treat the 6-methoxyquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.

    • Heat the mixture to produce 4-chloro-6-methoxyquinazoline.

    • Carefully quench the reaction with ice water and neutralize to precipitate the product.

  • Hydroxymethylation:

    • This final step requires careful execution. A plausible route involves a lithiation followed by reaction with an electrophile.

    • Dissolve the 4-chloro-6-methoxyquinazoline in a dry, aprotic solvent like tetrahydrofuran (THF) and cool to a low temperature (e.g., -78 °C).

    • Add a strong base such as n-butyllithium (n-BuLi) to selectively deprotonate the 2-position.

    • Quench the lithiated species with a suitable electrophile like paraformaldehyde to introduce the hydroxymethyl group.

    • Work up the reaction to isolate the desired (6-Methoxyquinazolin-2-yl)methanol.

Purification

Purification of the final compound is critical for successful crystallization. Column chromatography using silica gel is a standard method.[8] The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) should be optimized using thin-layer chromatography (TLC). The purity of the final product should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Single Crystal Growth: The Art and Science

Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[10][11][12] The key is to achieve slow crystallization from a supersaturated solution.[12][13]

Choosing the Right Crystallization Method

Several techniques can be employed, and it is often necessary to screen multiple conditions.[11]

Crystallization MethodPrincipleSuitability
Slow Evaporation The solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute to the point of crystallization.[11][13]Good for moderately soluble compounds in non-volatile solvents.
Vapor Diffusion A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]A gentle and versatile method, effective for many organic compounds.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[13]Suitable for compounds that are significantly more soluble at higher temperatures.
Layering/Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent.[14] Crystallization occurs at the interface as the solvents slowly mix.Effective but can be technically challenging to set up without disturbing the layers.
Practical Considerations for Crystal Growth
  • Purity is paramount: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[11]

  • Solvent selection: A systematic screening of solvents with varying polarities is recommended. The ideal solvent is one in which the compound is moderately soluble.[12][13]

  • Vessel cleanliness: Dust and scratches on the crystallization vessel can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[13]

  • Patience is a virtue: High-quality crystals often take days, weeks, or even months to grow.[11][12] Avoid disturbing the crystallization experiments.

X-ray Crystallography: From Crystal to Structure

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin.[15] This involves mounting the crystal, collecting diffraction data, processing the data, and finally solving and refining the crystal structure.

Experimental Workflow

dot digraph X-ray_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Crystal Selection & Mounting"]; B [label="Data Collection (Diffractometer)"]; C [label="Data Processing (Integration & Scaling)"]; D [label="Structure Solution (e.g., Direct Methods)"]; E [label="Structure Refinement (Least-Squares)"]; F [label="Structure Validation & Analysis"]; G [label="Deposition (e.g., CCDC)"];

A -> B [label="Mount on goniometer head"]; B -> C [label="Raw diffraction images"]; C -> D [label="Reflection intensities (hkl file)"]; D -> E [label="Initial atomic model"]; E -> F [label="Refined structure"]; F -> G [label="Finalized CIF file"]; } dot

Caption: The workflow of single-crystal X-ray diffraction analysis.

Data Collection

A single crystal, typically 0.1-0.3 mm in its largest dimension, is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[12][16] The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.

Data Processing

The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[7][17] This process, known as integration and scaling, results in a file containing a list of reflections (hkl) and their corresponding intensities.[7]

Structure Solution and Refinement
  • Structure Solution: The "phase problem" is a central challenge in crystallography. For small molecules like (6-Methoxyquinazolin-2-yl)methanol, direct methods are typically used to obtain an initial electron density map and a preliminary model of the structure.[18]

  • Structure Refinement: The initial model is then refined using a least-squares method.[19][20] This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data.[19] The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structure determination.

Analysis of the Crystal Structure of (6-Methoxyquinazolin-2-yl)methanol

While a specific experimental structure is not available, we can predict key structural features based on known quinazoline crystallography.[21][22][23]

Expected Molecular Geometry

The quinazoline ring system is expected to be essentially planar. The methoxy group at the 6-position and the methanol group at the 2-position will have specific conformations relative to the ring. The torsion angles defining the orientation of these substituents are of particular interest as they can influence intermolecular interactions and biological activity.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. Key interactions to look for include:

  • Hydrogen Bonding: The hydroxyl group of the methanol substituent and the nitrogen atoms of the quinazoline ring are potential hydrogen bond donors and acceptors. These interactions are likely to play a dominant role in the crystal packing.

  • π-π Stacking: The aromatic quinazoline rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···O and C-H···π Interactions: These weaker interactions can also contribute to the overall stability of the crystal structure.

Crystallographic Data Summary (Hypothetical)

The final output of a crystallographic study is a Crystallographic Information File (CIF), which contains all the relevant data about the structure. A hypothetical data table is presented below.

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₀N₂O₂
Formula Weight190.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)11.5
β (°)95.0
Volume (ų)990
Z4
R-factor< 0.05

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, pathway for the determination of the crystal structure of (6-Methoxyquinazolin-2-yl)methanol. The principles and protocols described are broadly applicable to other novel quinazoline derivatives and small molecules.

For drug development professionals, obtaining high-resolution crystal structures is not merely an academic exercise. It is a critical step in understanding the physicochemical properties of a drug candidate and its interactions with biological targets. The structural insights gained from X-ray crystallography can guide lead optimization, inform formulation development, and ultimately accelerate the journey from a promising molecule to a life-saving therapeutic. The Cambridge Crystallographic Data Centre (CCDC) serves as a vital repository for such structural data, fostering collaboration and advancing scientific discovery.[24][25][26][27]

References

  • Cambridge Crystallographic Data Centre. (URL: [Link])

  • "How to grow crystals for X-ray crystallography." (URL: Not available)
  • University of York. "scXRD: Growing single crystals." (URL: [Link])

  • "Collection and Processing of X-ray Diffraction Data from Protein Crystals at High Pressure." IUCr Journals. (URL: [Link])

  • University of Rochester. "How To: Grow X-Ray Quality Crystals." (URL: [Link])

  • "CCDC | Chemistry World." Chemistry World. (URL: [Link])

  • "Acta Crystallographica Section E-structure Reports Online." SciSpace. (URL: [Link])

  • The Cambridge Crystallographic Data Centre (CCDC). "The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively." YouTube. (URL: [Link])

  • "Acta Crystallographica Section E - Wikipedia." Wikipedia. (URL: [Link])

  • Clegg, W., & Watson, D. G. "Acta Crystallographica Section E: Structure Reports Online: Rapid Growth 2001–2004." IUCr Journals. (URL: [Link])

  • "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases." (URL: Not available)
  • The Cambridge Crystallographic Data Centre (CCDC). "Home." (URL: [Link])

  • "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry." Semantic Scholar. (URL: [Link])

  • "Cambridge Structural Database - Wikipedia." Wikipedia. (URL: [Link])

  • "An insight into the therapeutic potential of quinazoline derivatives as anticancer agents." (URL: Not available)
  • Creative Biostructure. "X-ray Diffraction Data Collection." (URL: [Link])

  • "How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?" ResearchGate. (URL: [Link])

  • "Pharmacological Importance of Quinazoline-Based Drugs." ResearchGate. (URL: [Link])

  • "Importance of quinazoline and quinazolinone derivatives in medicinal chemistry | Request PDF." ResearchGate. (URL: [Link])

  • University of Zurich. "Preparation of Single Crystals for X-ray Diffraction." (URL: [Link])

  • "Crystal Structure Refinement." (URL: Not available)
  • "Quinazolinones, the Winning Horse in Drug Discovery." MDPI. (URL: [Link])

  • "Structure refinement: Some background theory and practical strategies." ResearchGate. (URL: [Link])

  • "X-ray data processing." PMC - NIH. (URL: [Link])

  • "Crystal and molecular structures of quinazolines: A ring conformational study | Request PDF." ResearchGate. (URL: [Link])

  • "Acta crystallographica. Section E, Structure reports online." National Library of Medicine. (URL: [Link])

  • "X-ray Diffraction D
  • "A beginner's guide to X-ray data processing." The Biochemist - Portland Press. (URL: [Link])

  • "New Tricks of the Trade for Crystal Structure Refinement." ACS Central Science. (URL: [Link])

  • "A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data." PMC. (URL: [Link])

  • "Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives..." PubMed. (URL: [Link])

  • "Acta Crystallographica Section E." IUCr. (URL: [Link])

  • "Structure refinement: some background theory and practical str
  • "Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives." MDPI. (URL: [Link])

  • "Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands." Journal of Medicinal Chemistry. (URL: [Link])

  • "4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol methanol monosolvate." PMC. (URL: [Link])

Sources

The Role of (6-Methoxyquinazolin-2-yl)methanol in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline heterocycle is a ubiquitous "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics. Within this diverse chemical space, (6-methoxyquinazolin-2-yl)methanol (CAS: 1352887-05-8) has emerged as a critical synthetic building block. By combining the favorable physicochemical properties of a methoxy-substituted quinazoline core with the synthetic versatility of a C2-primary alcohol, this compound enables the rapid, late-stage functionalization required for modern structure-activity relationship (SAR) campaigns. This whitepaper provides an in-depth technical analysis of its structural dynamics, validated synthetic protocols, and its pivotal role in developing next-generation neuroimmunological drugs and kinase inhibitors.

Structural Dynamics & Pharmacophore Utility

The utility of (6-methoxyquinazolin-2-yl)methanol is driven by the synergistic effects of its functional groups:

  • The 6-Methoxy Substituent: The methoxy group acts as an electron-donating moiety via resonance, which subtly increases the electron density of the fused pyrimidine ring. This modulates the pKa​ of the quinazoline nitrogens, optimizing the molecule's oral bioavailability. Furthermore, the oxygen atom serves as a critical hydrogen-bond acceptor, a feature frequently exploited to anchor the scaffold into the ATP-binding hinge region of kinases[1] or the deep transmembrane pockets of G-protein coupled receptors (GPCRs)[2].

  • The C2-Hydroxymethyl Handle: Unlike inert alkyl groups, the primary alcohol at the 2-position provides a versatile synthetic handle. It can be halogenated to form a highly reactive 2-(chloromethyl) electrophile for SN​2 displacements[3], or oxidized to an aldehyde (6-methoxyquinazoline-2-carbaldehyde) to serve as a precursor for reductive aminations[4]. This allows medicinal chemists to construct complex, divergent libraries of active pharmaceutical ingredients (APIs) from a single, stable precursor.

Quantitative Data Summary

The following table summarizes the core physicochemical properties and synthetic metrics associated with this building block.

ParameterSpecification / Data
Chemical Name (6-Methoxyquinazolin-2-yl)methanol
CAS Registry Number 1352887-05-8
Molecular Formula C10​H10​N2​O2​
Molecular Weight 190.20 g/mol
Core Pharmacophore Quinazoline heterocycle
Key Substituent Effects 6-Methoxy: Electron-donating, H-bond acceptor
Primary Synthetic Utility Precursor for C2-aldehydes and C2-chloromethyls
Typical Oxidation Yield (IBX) ~95% (to 6-methoxyquinazoline-2-carbaldehyde)[4]

Synthetic Methodologies & Experimental Protocols

To utilize (6-methoxyquinazolin-2-yl)methanol in drug discovery, it is most commonly oxidized to its corresponding aldehyde before being coupled to complex amines. The following protocols are engineered for high yield, chemoselectivity, and self-validation.

Protocol A: Mild Oxidation to 6-Methoxyquinazoline-2-carbaldehyde

Objective: Convert the C2-methanol group to a reactive aldehyde without over-oxidation. Causality & Design: 2-Iodoxybenzoic acid (IBX) is selected over harsher oxidants (e.g., Jones reagent or KMnO4​ ). Strong oxidants would rapidly push the primary alcohol to a carboxylic acid and could potentially cause N-oxidation of the electron-rich quinazoline nitrogens. IBX halts strictly at the aldehyde stage and avoids the use of transition metals that complicate purification[4].

Step-by-Step Methodology:

  • Initiation: Charge a round-bottom flask with (6-methoxyquinazolin-2-yl)methanol (1.0 eq, e.g., 4.0 g, 21 mmol) and suspend in ethyl acetate (30 mL).

  • Reagent Addition: Add IBX (2.0 eq, 11.6 g, 42 mmol) in a single portion at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the heterogeneous mixture to 80 °C with vigorous stirring for 16 hours.

  • Self-Validating Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The complete disappearance of the highly polar alcohol spot and the emergence of a less polar, strongly UV-active aldehyde spot confirms successful conversion.

  • Workup: Cool the reaction mixture to 0 °C to fully precipitate the insoluble iodosobenzoic acid (IBA) byproduct.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake with cold ethyl acetate. Evaporate the filtrate under reduced pressure to yield 6-methoxyquinazoline-2-carbaldehyde (~95% yield) as a white solid[4].

Protocol B: Reductive Amination for API Synthesis

Objective: Couple the newly formed aldehyde with a secondary amine (e.g., a piperidine derivative) to construct the final therapeutic pharmacophore. Causality & Design: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reducing agent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting aldehyde but highly reactive toward the transient, more electrophilic iminium ion. This chemoselectivity prevents the reduction of the aldehyde back to the starting methanol[5].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 6-methoxyquinazoline-2-carbaldehyde (1.0 eq) and the target secondary amine (1.1 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of acetic acid (0.1 eq) and stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise to control the mild exotherm. Stir at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Self-Validating Step: Quench the reaction by slowly adding saturated aqueous NaHCO3​ . The evolution of CO2​ gas indicates the neutralization of unreacted acetic acid and boron complexes, ensuring a safe, clean phase separation.

  • Purification: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the target API.

Synthetic_Workflow SM (6-Methoxyquinazolin-2-yl)methanol CAS: 1352887-05-8 Ox Oxidation (IBX) 80°C, 16h SM->Ox Ald 6-Methoxyquinazoline-2-carbaldehyde Intermediate Ox->Ald RedAm Reductive Amination NaBH(OAc)3, Amine Ald->RedAm API Target Pharmacophore (e.g., S1P Modulator) RedAm->API

Synthetic workflow for late-stage functionalization of (6-Methoxyquinazolin-2-yl)methanol.

Biological Applications: S1P Receptor Modulation

While quinazoline derivatives are historically associated with oncology (e.g., EGFR inhibitors)[1], recent advancements have repurposed the 6-methoxyquinazoline scaffold for neuroimmunology. Specifically, complex derivatives synthesized from (6-methoxyquinazolin-2-yl)methanol have demonstrated profound efficacy as Sphingosine-1-phosphate (S1P) receptor modulators [4].

S1P receptors (particularly subtypes S1P1​ and S1P5​ ) are GPCRs that regulate the egress of lymphocytes from lymphoid tissues into the systemic circulation. By coupling the 6-methoxyquinazoline-2-carbaldehyde intermediate with specific piperidine or azetidine derivatives via reductive amination, researchers have developed potent functional antagonists[5].

Mechanism of Action: These quinazoline-based compounds initially bind to the S1P receptor as high-affinity agonists. However, this binding event triggers rapid, sustained receptor internalization and subsequent ubiquitin-mediated degradation. The net biological result is a functional antagonism: lymphocytes lose their surface S1P receptors, rendering them unable to sense the S1P gradient. Consequently, auto-reactive lymphocytes remain sequestered in the lymph nodes, drastically reducing central nervous system (CNS) neuroinflammation. This mechanism has validated these compounds as critical leads for the treatment of autoimmune conditions like Multiple Sclerosis (MS)[4].

S1P_Pathway A Quinazoline API (Derived from C2-Methanol) B S1P1 / S1P5 Receptors (Lymphocyte Surface) A->B High-Affinity Binding C Receptor Internalization & Degradation B->C Functional Antagonism D Lymphocyte Sequestration in Lymph Nodes C->D Loss of S1P Gradient Sensing E Reduction of CNS Neuroinflammation (MS) D->E Therapeutic Efficacy

Mechanism of action for quinazoline-based S1P receptor modulators in multiple sclerosis.

Conclusion

(6-Methoxyquinazolin-2-yl)methanol is far more than a simple structural intermediate; it is a highly optimized chemical linchpin in modern drug discovery. By providing a stable, electron-rich quinazoline core paired with a highly tunable C2-hydroxymethyl handle, it allows medicinal chemists to execute precise, late-stage functionalizations. Whether bridging the gap to novel kinase inhibitors or acting as the foundation for next-generation S1P receptor modulators in multiple sclerosis, this building block exemplifies the power of rational pharmacophore design.

Sources

An In-Depth Technical Guide to the Toxicity Profile and IC50 Determination of (6-Methoxyquinazolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities.[1] They are integral to the structure of several approved drugs and clinical candidates. Many quinazoline derivatives exert their effects by targeting key enzymes and receptors involved in cellular signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases, which are often dysregulated in cancer.[1][2]

The specific substitutions on the quinazoline ring, such as the 6-methoxy group and the 2-methanol group in (6-Methoxyquinazolin-2-yl)methanol, can significantly influence the compound's pharmacological properties, including its potency, selectivity, and toxicity.[3] Therefore, a thorough evaluation of its toxicity profile and potency (IC50) is a critical first step in its development as a potential therapeutic agent. This guide provides the experimental framework to conduct this evaluation.

Foundational Analysis: In Vitro Cytotoxicity and IC50 Determination

The initial assessment of a compound's biological activity often begins with determining its in vitro cytotoxicity against a panel of cell lines. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4] In viable, metabolically active cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[5]

Detailed Experimental Protocol: MTT Assay

This protocol provides a step-by-step method for determining the IC50 value of (6-Methoxyquinazolin-2-yl)methanol.

Materials:

  • (6-Methoxyquinazolin-2-yl)methanol

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293)[4]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or SDS-HCl solution)[5][6]

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)[6]

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[7]

    • Include wells for a negative control (cells with vehicle, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (6-Methoxyquinazolin-2-yl)methanol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[6]

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture & Seeding (Cancer & Normal Lines) C Treatment Incubation (e.g., 48h) A->C B Compound Serial Dilution B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate % Viability G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for determining IC50 values using the MTT assay.

Data Presentation: IC50 Values

The calculated IC50 values should be summarized in a clear and concise table.

Cell LineTypeIC50 (µM) of (6-Methoxyquinazolin-2-yl)methanol
e.g., MCF-7Breast Cancer[Experimental Value]
e.g., A549Lung Cancer[Experimental Value]
e.g., HepG2Liver Cancer[Experimental Value]
e.g., HEK293Normal Kidney[Experimental Value]

Comprehensive Toxicity Profile: Beyond Cytotoxicity

A thorough understanding of a compound's safety profile requires a multi-faceted approach that extends beyond general cytotoxicity.[8] Early assessment of potential liabilities can save significant time and resources in the drug development process.[9]

Tiered Approach to Toxicity Assessment

A tiered or hierarchical approach is recommended for toxicity testing, starting with in vitro assays and progressing to more complex systems as needed.

G A Tier 1: In Vitro Assays B Cytotoxicity (IC50) Genotoxicity (Ames Test) Cardiotoxicity (hERG Assay) A->B C Tier 2: Advanced In Vitro & Ex Vivo A->C D Hepatotoxicity (Hepatocyte Cultures) 3D Cell Culture Models C->D E Tier 3: In Vivo Studies C->E F Acute Toxicity Studies (Rodent Models) E->F

Caption: A tiered strategy for comprehensive toxicity profiling.

Key Areas of In Vitro Toxicity Assessment
  • Genotoxicity (Mutagenicity):

    • Purpose: To assess the potential of a compound to induce mutations in DNA, which can be a predictor of carcinogenicity.[10]

    • Recommended Assay: Ames Test. This bacterial reverse mutation assay uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[11] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[12] A positive result indicates mutagenic potential.[10]

  • Cardiotoxicity:

    • Purpose: To evaluate the risk of a compound causing adverse cardiac effects, such as arrhythmias. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal arrhythmias.[13]

    • Recommended Assay: hERG Inhibition Assay. This assay is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells).[13] The assay measures the inhibitory effect of the compound on the hERG current, and an IC50 value is determined.[14]

  • Hepatotoxicity (Liver Toxicity):

    • Purpose: To assess the potential of a compound to cause liver damage.

    • Recommended Assay: Cytotoxicity assays using human liver cell lines, such as HepG2, are a good initial screen.[15] These cells can be treated with the compound, and cell viability can be measured using methods like the MTT assay. Further investigation can involve measuring biomarkers of liver injury, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) release.

Mechanistic Context: Understanding the "Why"

For quinazoline derivatives, cytotoxicity is often linked to the inhibition of specific cellular signaling pathways.

Potential Mechanism of Action: EGFR Inhibition

Many quinazoline-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[1]

G EGFR EGFR Ras Ras EGFR->Ras Compound (6-Methoxyquinazolin-2-yl)methanol Compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and potential inhibition.

Understanding the likely mechanism of action provides a rationale for the observed cytotoxicity and can guide further optimization of the molecule. Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity, are essential for this process.[3][16]

Summary and Forward Outlook

This guide provides a comprehensive and technically sound framework for characterizing the toxicity profile and IC50 values of (6-Methoxyquinazolin-2-yl)methanol. By following these detailed protocols, researchers can generate reliable and reproducible data essential for making informed decisions in the drug discovery and development process. The initial in vitro cytotoxicity and IC50 determination, followed by a tiered assessment of genotoxicity, cardiotoxicity, and hepatotoxicity, will create a robust safety and potency profile for this promising quinazoline derivative.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • protocols.io. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). hERG Assay with CiPA Protocol Using an Automated Patch-Clamp System. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • The Ames Test. (2024, October 14). The Ames Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • ResearchGate. (2023). SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity against the MCF-7 and HCT-116 cell lines of human cancer. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). The Ames test: a methodological short review. Retrieved from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Drug Safety Testing Center. (n.d.). hERG Best Practice Assay. Retrieved from [Link]

  • PubMed. (2018, January 25). Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022, September 27). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Retrieved from [Link]

  • MDPI. (2022, December 2). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • New York University. (n.d.). In Vitro Toxicity Testing Protocols. Retrieved from [Link]

  • In Vitro Toxicology Lectures. (n.d.). In Vitro Toxicology Lectures. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Frontiers. (2011, February 6). In vitro Toxicity Testing in the Twenty-First Century. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2016, November 30). Research Article. Retrieved from [Link]

  • PubMed. (2012, February 15). Cytotoxic potential of novel 6,7-dimethoxyquinazolines. Retrieved from [Link]

  • PubMed. (2024, March 26). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Retrieved from [Link]

  • Oxford Academic. (2013, October 15). Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical cardiovascular safety assessment of pharmacology - toxicology relationship for a set of novel kinase inhibitors. Retrieved from [Link]

  • Methanol intoxication: clinical features and differential diagnosis. (n.d.). Methanol intoxication: clinical features and differential diagnosis. Retrieved from [Link]

  • MDPI. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Inhibitory effects of methanol extracts of selected plants on proliferation of two human melanoma cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 6). Methanol Toxicity. Retrieved from [Link]

  • Frontiers. (2025, April 29). Occupational methanol toxicity: a case report study. Retrieved from [Link]

  • MDPI. (2024, December 20). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. Retrieved from [Link]

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Methodological & Application

Step-by-step synthesis protocol for (6-Methoxyquinazolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Step-by-Step Synthesis of (6-Methoxyquinazolin-2-yl)methanol

Abstract

This technical guide provides a detailed, two-step synthetic protocol for the preparation of (6-Methoxyquinazolin-2-yl)methanol, a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. The synthesis begins with the construction of the quinazoline core to form a key ester intermediate, methyl 6-methoxyquinazoline-2-carboxylate, from commercially available 2-amino-5-methoxybenzonitrile. The subsequent step involves the selective reduction of the ester functionality to the desired primary alcohol. This guide offers a robust and logical pathway based on well-established chemical transformations, complete with detailed procedural steps, explanations of chemical causality, safety protocols, and characterization guidelines.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Functionalized quinazolines, such as (6-Methoxyquinazolin-2-yl)methanol, serve as crucial intermediates, allowing for further molecular elaboration and the development of novel compounds. The methoxy group at the 6-position and the hydroxymethyl group at the 2-position provide strategic points for modification, making this molecule a versatile synthon for library synthesis and lead optimization.

This document outlines a reliable two-step synthesis designed for laboratory-scale preparation. The chosen pathway prioritizes the use of accessible starting materials and standard organic chemistry techniques, ensuring its reproducibility in a typical research environment.

Overall Synthetic Scheme

The synthesis is structured in two primary stages:

  • Part 1: Cyclization to form the quinazoline ring system and install an ester at the C2 position.

  • Part 2: Reduction of the ester to the target primary alcohol.

Synthetic_Scheme SM 2-Amino-5-methoxybenzonitrile R1 1. HCl (g), Methyl Oxalyl Chloride 2. NH3, MeOH INT Methyl 6-methoxyquinazoline-2-carboxylate R2 LiAlH4, Anhydrous THF PROD (6-Methoxyquinazolin-2-yl)methanol R1->INT Part 1: Cyclization R2->PROD Part 2: Reduction

Figure 1: Overall two-step synthesis of (6-Methoxyquinazolin-2-yl)methanol.

Part 1: Synthesis of Methyl 6-methoxyquinazoline-2-carboxylate

Principle and Rationale

The formation of the quinazoline ring is achieved via a cyclization reaction starting from 2-amino-5-methoxybenzonitrile. This approach involves the reaction of the aminobenzonitrile with an appropriate C2 synthon, in this case, derived from methyl oxalyl chloride, to build the heterocyclic core. The nitrile group and the amino group of the starting material participate in the cyclization to form the pyrimidine ring fused to the benzene ring. This method is a common strategy for constructing quinazoline systems from ortho-aminoaryl nitriles.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-5-methoxybenzonitrile≥98%Sigma-AldrichStarting material
Methyl oxalyl chloride≥98%Sigma-AldrichAcylating and cyclizing agent
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent
Hydrogen Chloride (HCl)GasAirgasCatalyst for imidate formation
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificSolvent for ammonolysis
Ammonia (NH₃)7N solution in MeOHSigma-AldrichFor cyclization/amination
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRAqueous workup
BrineACS GradeVWRAqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRDrying agent
Silica Gel230-400 meshVWRColumn chromatography
Ethyl AcetateHPLC GradeFisher ScientificEluent for chromatography
HexanesHPLC GradeFisher ScientificEluent for chromatography
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter, add 2-amino-5-methoxybenzonitrile (5.0 g, 33.7 mmol) and anhydrous dichloromethane (100 mL).

  • Imidoyl Chloride Formation: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 15-20 minutes with gentle stirring. Add methyl oxalyl chloride (4.55 g, 37.1 mmol, 1.1 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude residue, add a 7N solution of ammonia in methanol (75 mL). Stir the mixture at room temperature for 12-16 hours.

  • Workup: Remove the methanol under reduced pressure. Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford methyl 6-methoxyquinazoline-2-carboxylate as a solid.

Part 2: Reduction of Methyl 6-methoxyquinazoline-2-carboxylate

Principle and Rationale

The conversion of the ester intermediate to the target primary alcohol, (6-Methoxyquinazolin-2-yl)methanol, is accomplished via reduction. Lithium aluminum hydride (LiAlH₄) is an effective and potent reducing agent for this transformation.[3] It readily reduces esters to primary alcohols. The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.[3] The workup procedure is designed to safely quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex to liberate the alcohol product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 6-methoxyquinazoline-2-carboxylateSynthesized in Part 1-Starting material
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFSigma-AldrichReducing agent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher ScientificReaction solvent
Ethyl AcetateACS GradeFisher ScientificFor quenching
Sodium Sulfate, Decahydrate (Na₂SO₄·10H₂O)ACS GradeVWRWorkup (Fieser method)
Celite®-VWRFiltration aid
Dichloromethane (DCM)HPLC GradeFisher ScientificExtraction solvent
Experimental Workflow Visualization

Workflow cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Alcohol Reduction P1_Setup 1. Setup Flask: 2-Amino-5-methoxybenzonitrile in DCM P1_React 2. Add HCl (g) & Methyl Oxalyl Chloride Reflux 4-6h P1_Setup->P1_React P1_Cyclize 3. Evaporate Solvent Add NH3 in MeOH, Stir 12-16h P1_React->P1_Cyclize P1_Workup 4. Evaporate, Dissolve in DCM Wash with NaHCO3, Brine P1_Cyclize->P1_Workup P1_Purify 5. Dry, Concentrate Purify via Column Chromatography P1_Workup->P1_Purify P2_Setup 1. Setup Flask: Ester from Part 1 in Anhydrous THF P1_Purify->P2_Setup Intermediate Product P2_React 2. Cool to 0°C Add LiAlH4 solution dropwise P2_Setup->P2_React P2_Stir 3. Stir at RT for 2-3h P2_React->P2_Stir P2_Quench 4. Quench (Fieser Workup) Sequentially add H2O, NaOH, H2O P2_Stir->P2_Quench P2_Filter 5. Filter through Celite® Concentrate Filtrate P2_Quench->P2_Filter P2_Purify 6. Purify via Recrystallization/Chromatography P2_Filter->P2_Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 6-methoxyquinazoline-2-carboxylate (3.0 g, 13.7 mmol) and anhydrous THF (80 mL). Stir until fully dissolved.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add lithium aluminum hydride (1.0 M solution in THF, 20.6 mL, 20.6 mmol, 1.5 equiv) dropwise via a syringe over 20 minutes. Vigorous gas evolution may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until all the starting material has been consumed.

  • Quenching the Reaction: Cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the sequential dropwise addition of:

    • Water (0.8 mL)

    • 15% aqueous sodium hydroxide solution (0.8 mL)

    • Water (2.4 mL) (This is a standard Fieser workup for 1 g of LiAlH₄ used, scaled to the amount in this reaction).

  • Filtration: Stir the resulting granular white suspension at room temperature for 30 minutes. Add a small amount of Celite® and filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then dichloromethane.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude (6-Methoxyquinazolin-2-yl)methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary to afford the final product as a pure solid.

Characterization

The identity and purity of the final product, (6-Methoxyquinazolin-2-yl)methanol, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): To assess purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-reactive reagent. It must be handled under an inert atmosphere and away from any sources of moisture. The quenching procedure must be performed slowly and with extreme caution behind a blast shield.

  • Methyl oxalyl chloride is corrosive and a lachrymator. Handle with care.

  • Anhydrous solvents are required for the reduction step. Ensure solvents are properly dried before use.

References

  • Xia, Y., et al. (2013). A CuCl-catalyzed one-pot tandem multi-component approach for the synthesis of quinazolines. Referenced in general quinazoline synthesis reviews.[4]

  • Fu, H., et al. (2010). CuI-catalyzed tandem approach for the synthesis of quinazoline derivatives. Referenced in general quinazoline synthesis reviews.[4]

  • Baitiche, M., et al. Synthesis of New Quinazoline Derivatives. Heterocyclic Communications.[5]

  • Pandey, A., et al. (2020). Quinazoline derivatives: synthesis and bioactivities. RSC Advances.[1]

  • Li, F., et al. (2016). An acceptorless coupling of o-aminobenzamides with methanol...to provide quinazolinones. Organic Letters, 18, 2580-2583.[6]

  • BenchChem (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem Application Note.[7]

  • Google Patents (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A.[8]

  • Google Patents (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. WO2007138613A2.[9]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, ix, 150-176.[2]

  • Chemguide. Reduction of carboxylic acids. ]">www.chemguide.co.uk.*[3]

  • Organic Chemistry Portal. Acid to Alcohol - Common Conditions. ]">www.organic-chemistry.org.*

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Journal of Organic Chemistry, 77, 2649-2658.[10]

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Application Notes and Protocols: (6-Methoxyquinazolin-2-yl)methanol as a Versatile Chemical Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of (6-Methoxyquinazolin-2-yl)methanol as a pivotal building block in the synthesis of complex bioactive molecules. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3][4] This guide elucidates the chemical reactivity of (6-Methoxyquinazolin-2-yl)methanol and provides detailed, field-proven protocols for its key transformations, enabling the synthesis of advanced intermediates for drug discovery programs.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the design of therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Notably, the 4-anilinoquinazoline framework is a well-established pharmacophore for the inhibition of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5] Drugs like Gefitinib and Erlotinib, which feature this core structure, have revolutionized the treatment of certain cancers.[1][5]

(6-Methoxyquinazolin-2-yl)methanol offers a unique combination of a reactive hydroxymethyl group at the 2-position and a methoxy substituent on the benzene ring. This methoxy group can influence the molecule's electronic properties and provides a metabolic blocking point, potentially improving the pharmacokinetic profile of its derivatives. The primary alcohol functionality serves as a versatile handle for a variety of chemical transformations, making this molecule an invaluable starting material for the synthesis of diverse compound libraries.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of (6-Methoxyquinazolin-2-yl)methanol and its common derivatives is presented in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance (Expected)Key Analytical Data
(6-Methoxyquinazolin-2-yl)methanolC₁₀H₁₀N₂O₂190.20White to off-white solid¹H NMR, ¹³C NMR, MS
6-Methoxyquinazoline-2-carbaldehydeC₁₀H₈N₂O₂188.18Yellow solid¹H NMR, ¹³C NMR, MS
2-(Chloromethyl)-6-methoxyquinazolineC₁₀H₉ClN₂O208.64White to pale yellow solid¹H NMR, ¹³C NMR, MS

Storage and Handling: (6-Methoxyquinazolin-2-yl)methanol should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Proposed Synthesis of (6-Methoxyquinazolin-2-yl)methanol

Synthesis_of_6-Methoxyquinazolin-2-yl-methanol A 2-Amino-5-methoxybenzoic acid B 2-(Hydroxyacetylamino)-5-methoxybenzoic acid A->B Glycolic acid, DCC, THF C 6-Methoxy-2-(hydroxymethyl)quinazolin-4(3H)-one B->C Reflux in Acetic Anhydride D (6-Methoxyquinazolin-2-yl)methanol C->D Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for (6-Methoxyquinazolin-2-yl)methanol.

Protocol 1: Synthesis of (6-Methoxyquinazolin-2-yl)methanol

Step 1: Synthesis of 6-Methoxy-2-(hydroxymethyl)quinazolin-4(3H)-one

  • Rationale: This step involves the acylation of the starting aniline with glycolic acid, followed by a cyclization to form the quinazolinone ring. Acetic anhydride serves as a dehydrating agent to facilitate the ring closure.

  • Materials:

    • 2-Amino-5-methoxybenzoic acid

    • Glycolic acid

    • Dicyclohexylcarbodiimide (DCC)

    • Tetrahydrofuran (THF), anhydrous

    • Acetic anhydride

  • Procedure:

    • To a solution of 2-amino-5-methoxybenzoic acid (1.0 eq) and glycolic acid (1.1 eq) in anhydrous THF, add DCC (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

    • To the crude intermediate, add acetic anhydride and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford 6-Methoxy-2-(hydroxymethyl)quinazolin-4(3H)-one.

Step 2: Reduction to (6-Methoxyquinazolin-2-yl)methanol

  • Rationale: The quinazolinone is reduced to the corresponding quinazoline. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the amide and the exocyclic carbonyl group.

  • Materials:

    • 6-Methoxy-2-(hydroxymethyl)quinazolin-4(3H)-one

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium sulfate, anhydrous

  • Procedure:

    • To a suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF at 0 °C, add a solution of 6-Methoxy-2-(hydroxymethyl)quinazolin-4(3H)-one (1.0 eq) in THF dropwise.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

    • Filter the resulting suspension through a pad of Celite®, washing with THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (6-Methoxyquinazolin-2-yl)methanol.

Key Transformations and Applications as a Building Block

(6-Methoxyquinazolin-2-yl)methanol is a versatile precursor for a range of derivatives. The following protocols detail its most important transformations.

Key_Transformations Start (6-Methoxyquinazolin-2-yl)methanol Aldehyde 6-Methoxyquinazoline-2-carbaldehyde Start->Aldehyde Oxidation (e.g., MnO2, TEMPO) Chloro 2-(Chloromethyl)-6-methoxyquinazoline Start->Chloro Chlorination (e.g., SOCl2, POCl3) Amine N-Alkyl/Aryl-N-((6-methoxyquinazolin-2-yl)methyl)amine Start->Amine Reductive Amination or Direct N-Alkylation Ester (6-Methoxyquinazolin-2-yl)methyl carboxylate Start->Ester Esterification (e.g., Yamaguchi, Steglich)

Caption: Key chemical transformations of (6-Methoxyquinazolin-2-yl)methanol.

Oxidation to 6-Methoxyquinazoline-2-carbaldehyde

The corresponding aldehyde is a crucial intermediate for reactions such as Wittig olefination, aldol condensation, and reductive amination.

Protocol 2: TEMPO-mediated Aerobic Oxidation

  • Rationale: This method provides a mild and selective oxidation of the primary alcohol to the aldehyde, avoiding over-oxidation to the carboxylic acid.[6][7] The use of a copper catalyst and air as the terminal oxidant makes this a greener alternative to traditional methods using stoichiometric heavy metal oxidants.

  • Materials:

    • (6-Methoxyquinazolin-2-yl)methanol

    • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

    • Copper(I) iodide (CuI)

    • 2,2'-Bipyridine (bpy)

    • N-Methylimidazole (NMI)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a flask containing (6-Methoxyquinazolin-2-yl)methanol (1.0 eq), add MeCN.

    • Add TEMPO (0.1 eq), CuI (0.1 eq), bpy (0.1 eq), and NMI (0.2 eq).

    • Stir the reaction mixture vigorously under an atmosphere of air (or oxygen) at room temperature for 6-24 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain 6-Methoxyquinazoline-2-carbaldehyde.

Conversion to 2-(Chloromethyl)-6-methoxyquinazoline

The 2-chloromethyl derivative is a potent electrophile, ideal for the alkylation of various nucleophiles, including amines, phenols, and thiols.

Protocol 3: Chlorination with Thionyl Chloride

  • Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to the corresponding alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

  • Materials:

    • (6-Methoxyquinazolin-2-yl)methanol

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Suspend (6-Methoxyquinazolin-2-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C.

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(Chloromethyl)-6-methoxyquinazoline, which can often be used in the next step without further purification.

N-Alkylation of Amines

This transformation is fundamental in the synthesis of kinase inhibitors, where a secondary amine linkage is often required.

Protocol 4: Direct N-Alkylation via Hydrogen Borrowing

  • Rationale: This atom-economical method utilizes a catalyst (often based on a non-precious metal like manganese) to temporarily "borrow" hydrogen from the alcohol, forming an in-situ aldehyde.[8] This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product and water as the only byproduct.

  • Materials:

    • (6-Methoxyquinazolin-2-yl)methanol

    • Primary or secondary amine (e.g., aniline derivative)

    • Manganese pincer complex catalyst (e.g., Mn(CO)₃(pnp))

    • Potassium tert-butoxide (t-BuOK)

    • Toluene, anhydrous

  • Procedure:

    • In a glovebox, charge a pressure tube with the manganese catalyst (3 mol%), t-BuOK (1.0 eq), the amine (1.0 eq), and (6-Methoxyquinazolin-2-yl)methanol (1.2 eq).

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction mixture at 100-120 °C for 24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel.

    • Concentrate the filtrate and purify by column chromatography to afford the N-alkylated product.

Esterification

Esterification can be used to introduce various functional groups or to create prodrugs with altered solubility and pharmacokinetic properties.[9]

Protocol 5: Yamaguchi Esterification

  • Rationale: The Yamaguchi esterification is a mild and efficient method for the formation of esters, particularly useful for sterically hindered alcohols.[10] The carboxylic acid is first activated with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then reacted with the alcohol in the presence of a catalytic amount of DMAP.

  • Materials:

    • (6-Methoxyquinazolin-2-yl)methanol

    • Carboxylic acid of interest

    • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

    • Triethylamine (Et₃N)

    • 4-Dimethylaminopyridine (DMAP)

    • Toluene or THF, anhydrous

  • Procedure:

    • To a solution of the carboxylic acid (1.1 eq) in anhydrous toluene, add Et₃N (1.1 eq).

    • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir at room temperature for 1 hour.

    • In a separate flask, dissolve (6-Methoxyquinazolin-2-yl)methanol (1.0 eq) and DMAP (1.2 eq) in anhydrous toluene.

    • Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by silica gel chromatography to obtain the desired ester.

Application in the Synthesis of Kinase Inhibitors

The derivatives of (6-Methoxyquinazolin-2-yl)methanol are ideal intermediates for the synthesis of 4-anilinoquinazoline-based kinase inhibitors. The following workflow illustrates a general strategy.

Kinase_Inhibitor_Synthesis Start (6-Methoxyquinazolin-2-yl)methanol Chloro 2-(Chloromethyl)-6-methoxyquinazoline Start->Chloro Protocol 3: Chlorination Intermediate 2-((Arylamino)methyl)-6-methoxyquinazoline Chloro->Intermediate Nucleophilic Substitution with Arylamine Final Advanced Kinase Inhibitor Scaffold Intermediate->Final Further Functionalization (e.g., at position 4)

Caption: Workflow for the synthesis of kinase inhibitors.

This strategy allows for the introduction of diversity at the 2-position of the quinazoline core, which can be crucial for optimizing potency, selectivity, and ADME properties of the final drug candidates.

Conclusion

(6-Methoxyquinazolin-2-yl)methanol is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization through the protocols detailed in these application notes enables the efficient synthesis of a wide array of complex molecules, including potent kinase inhibitors. The causality-driven explanations for the experimental choices and the detailed, step-by-step procedures are intended to empower researchers to confidently incorporate this building block into their synthetic programs, thereby accelerating the discovery of novel therapeutics.

References

  • MDPI. (2006, April 10). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available from: [Link]

  • MDPI. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available from: [Link]

  • Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Semantic Scholar. (2022, February 23). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Available from: [Link]

  • Thieme. (2018, November 14). A New Synthesis of Gefitinib. Available from: [Link]

  • PMC. (n.d.). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Available from: [Link]

  • PMC. (n.d.). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Available from: [Link]

  • PMC. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Available from: [Link]

  • Organic Chemistry Portal. (2015). Direct Alkylation of Amines with Alcohols Catalyzed by Base. Available from: [Link]

  • PMC. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Available from: [Link]

  • MDPI. (2016, January 19). 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine. Available from: [Link]

  • Scientific Research. (2025, March 2). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Available from: [Link]

  • Beilstein Journals. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Available from: [Link]

  • Macmillan Group, Princeton University. (n.d.). Enantioselective Aldehyde r-Nitroalkylation via Oxidative Organocatalysis. Available from: [Link]

  • ResearchGate. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Available from: [Link]

  • PubMed. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available from: [Link]

  • PMC. (n.d.). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. Available from: [Link]

  • ResearchGate. (2015, May 14). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Available from: [Link]

  • ResearchGate. (2020, February 11). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Available from: [Link]

  • PubMed. (n.d.). Mechanism of action of methanol oxidase, reconstitution of methanol oxidase with 5-deazaflavin, and inactivation of methanol oxidase by cyclopropanol. Available from: [Link]

  • PMC. (n.d.). 4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol methanol monosolvate. Available from: [Link]

Sources

Application Note: HPLC Method Development and Validation for (6-Methoxyquinazolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals.

Executive Summary & Physicochemical Rationale

(6-Methoxyquinazolin-2-yl)methanol (CAS: 1352887-05-8) is a critical intermediate in the synthesis of advanced quinazoline-based therapeutics, which are frequently investigated for their anticancer and anti-inflammatory properties[1]. To ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API), a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to monitor its purity and degradation profile.

Mechanistic Approach to Method Development

Developing a chromatographic method for (6-Methoxyquinazolin-2-yl)methanol requires navigating its specific physicochemical properties:

  • Aromatic Quinazoline Core: The bicyclic ring system contains basic nitrogen atoms (pKa typically ranging from 1.3 to 3.2). If unmanaged, these basic sites will undergo secondary ion-exchange interactions with residual silanol groups on the silica backbone of the stationary phase, leading to severe peak tailing[2].

  • Hydroxymethyl Group (-CH₂OH): Located at the C2 position, this group increases the molecule's polarity and hydrogen-bonding capacity compared to the parent quinazoline, reducing its retention factor ( k′ ) on reversed-phase columns. Furthermore, this primary alcohol is highly susceptible to oxidation, readily converting into 6-methoxyquinazoline-2-carbaldehyde[3].

  • Methoxy Group (-OCH₃): At the C6 position, this electron-donating group increases the electron density of the aromatic system, shifting the UV absorbance maxima. Quinazoline derivatives typically exhibit strong π→π∗ transitions, making 254 nm an optimal wavelength for universal aromatic detection[2].

To counteract peak tailing and ensure a single, uniform ionization state, the mobile phase must be buffered or acidified. We utilize 0.1% Formic Acid (pH ~2.7) to fully protonate the basic nitrogens. Coupled with an end-capped C18 column , this suppresses silanol interactions, yielding sharp, symmetrical peaks.

Method Lifecycle & Workflow

The following workflow illustrates the end-to-end lifecycle of the analytical procedure, strictly adhering to the latest ICH Q2(R2) guidelines for analytical procedure development and validation[4][5].

HPLC_Workflow A 1. Physicochemical Profiling (6-Methoxyquinazolin-2-yl)methanol B 2. Chromatographic Method Development Column, Mobile Phase, Gradient Optimization A->B C 3. Method Optimization & SST Resolution, Tailing Factor, Plate Count B->C D 4. ICH Q2(R2) Method Validation Specificity, Linearity, Accuracy, Precision C->D E 5. Routine Analysis & Stability Testing Quality Control & Batch Release D->E

Figure 1: End-to-end lifecycle of HPLC method development and validation based on ICH Q2(R2) guidelines.

Experimental Protocols

The following protocol is engineered as a self-validating system . By incorporating System Suitability Testing (SST) prior to sample injection, the analyst objectively verifies that the instrument optics, fluidics, and column chemistry are fit for purpose before generating reportable data[6].

Chromatographic Conditions
  • Column: C18, 4.6 mm × 150 mm, 5 µm particle size, fully end-capped (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus). Rationale: End-capping masks residual silanols, preventing secondary interactions with the basic quinazoline nitrogens.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C. Rationale: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and stabilizing retention times.

  • Detection Wavelength: UV at 254 nm[2].

  • Injection Volume: 10 µL.

  • Diluent: 10% Acetonitrile in Water. Rationale: Dissolving the sample in a solvent weaker than or equal to the initial mobile phase composition prevents peak fronting and solvent-induced band broadening[2].

Gradient Elution Program

A gradient elution is selected over an isocratic method to sharpen the peak of the target analyte while efficiently washing out highly retained, hydrophobic synthetic impurities (e.g., unreacted starting materials or dimers)[7].

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial Hold / Equilibration
2.09010Isocratic Hold
10.04060Linear Gradient
12.01090Column Wash
15.01090Isocratic Wash
15.19010Return to Initial
20.09010Re-equilibration
Step-by-Step Preparation Protocol

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Acetonitrile. Mix thoroughly.

  • Note: Inconsistent preparation of the mobile phase is a primary cause of retention time shifts. Always prepare fresh mobile phases daily[2].

Step 2: Standard Preparation (Target Concentration: 100 µg/mL)

  • Accurately weigh 10.0 mg of (6-Methoxyquinazolin-2-yl)methanol reference standard into a 100 mL volumetric flask.

  • Add ~10 mL of Acetonitrile to ensure complete dissolution of the hydrophobic aromatic core. Sonicate for 5 minutes.

  • Dilute to volume with the Diluent (10% Acetonitrile in Water) and mix well.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate. Rationale: Filtration removes particulates that can cause frit clogging and pressure spikes[2].

Method Validation (ICH Q2(R2) Framework)

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [4][8]. The validation encompasses Specificity, Range/Linearity, Accuracy, Precision, and Robustness.

System Suitability Testing (SST)

Before executing the validation parameters, the system must pass SST criteria using six replicate injections of the 100 µg/mL standard.

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~7.5 min (± 2.0% RSD)Verifies pump flow rate consistency and column equilibration.
Tailing Factor ( Tf​ ) ≤1.5 Ensures silanol interactions are successfully suppressed.
Theoretical Plates ( N ) ≥5000 Confirms column efficiency and optimal band broadening control.
Area % RSD ≤2.0% Validates the precision of the autosampler injection mechanism.
Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[4]. (6-Methoxyquinazolin-2-yl)methanol is subjected to forced degradation. Notably, oxidative stress (e.g., using IBX or H₂O₂) converts the primary alcohol to 6-methoxyquinazoline-2-carbaldehyde [3][9]. The method must demonstrate baseline resolution ( Rs​≥2.0 ) between the parent peak and the aldehyde peak.

Stress ConditionReagents / ExposureExpected Degradation PathwayPeak Purity Angle
Oxidation 3% H₂O₂ at 25°C for 24hConversion to 2-carbaldehydeAngle < Threshold (Pass)
Base Hydrolysis 0.1 N NaOH at 80°C for 30mRing opening / Cleavage[10]Angle < Threshold (Pass)
Acid Hydrolysis 0.1 N HCl at 80°C for 30mNegligible degradation[1]Angle < Threshold (Pass)
Linearity and Range

The reportable range is validated by assessing the linearity of the detector response across 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL)[4].

Concentration LevelActual Conc. (µg/mL)Mean Peak Area (n=3)Statistical Output
25%25.0850,230Correlation Coefficient ( R2 ): 0.9998
50%50.01,705,100Slope ( m ): 34,150
75%75.02,561,400y-intercept ( c ): -4,500
100%100.03,410,550Residual Sum of Squares: Minimally dispersed
125%125.04,265,800Acceptance Criteria: R2≥0.999
150%150.05,118,900Result: PASS
Accuracy (Recovery)

Accuracy is evaluated by spiking known quantities of the API into a synthetic placebo matrix at three concentration levels (50%, 100%, and 150%), prepared in triplicate[11].

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryAcceptance Criteria
50% 50.049.699.2%98.0% - 102.0%
100% 100.0100.4100.4%98.0% - 102.0%
150% 150.0149.199.4%98.0% - 102.0%
Precision (Repeatability & Intermediate Precision)

Repeatability is assessed using six independent preparations of the 100 µg/mL sample. Intermediate precision is evaluated by a second analyst on a different day using a different HPLC system[11].

ParameterAnalyst 1, Day 1 (Area)Analyst 2, Day 2 (Area)
Prep 1 3,410,5503,405,200
Prep 2 3,415,2003,420,100
Prep 3 3,408,9003,411,500
Prep 4 3,412,1003,409,800
Prep 5 3,405,6003,418,300
Prep 6 3,418,4003,402,900
Mean 3,411,7913,411,300
% RSD 0.13% 0.19%

Acceptance Criteria: % RSD ≤2.0% . Both repeatability and intermediate precision meet the ICH Q2(R2) requirements.

Troubleshooting & Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters[6].

  • Shift in Mobile Phase pH (± 0.2 units): Because the pKa of the quinazoline nitrogen is low, maintaining the pH at ~2.7 using 0.1% Formic Acid ensures the molecule remains fully protonated. If the pH drifts upward toward the pKa, the molecule will exist in a state of partial ionization, causing split peaks or severe tailing.

  • Fluctuation in Column Temperature (± 5°C): A drop in temperature increases mobile phase viscosity, pushing backpressure higher. While retention times may shift slightly later, relative retention (selectivity) between the parent compound and the 2-carbaldehyde degradant remains stable ( Rs​>2.0 ).

References

  • BenchChem. "Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC."
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." (November 30, 2023).
  • Semantic Scholar. "Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent."
  • Google Patents. "United States Patent: (6-Methoxyquinazolin-2-yl)
  • European Medicines Agency (EMA) / ICH. "ICH guideline Q2(R2)

Sources

Application Notes and Protocols for (6-Methoxyquinazolin-2-yl)methanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold as a Foundation for Drug Discovery

The quinazoline nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several FDA-approved therapeutics.[1] This versatile scaffold is a cornerstone in the search for novel agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[2][3] The compound (6-Methoxyquinazolin-2-yl)methanol, a member of this esteemed chemical family, represents a promising candidate for investigation in various cell-based assay systems.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the biological effects of (6-Methoxyquinazolin-2-yl)methanol. We will delve into detailed protocols for assessing its cytotoxic and anti-inflammatory potential, underpinned by the established activities of the broader quinazoline class. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights.

Part 1: Profiling Cytotoxic Activity

Quinazoline derivatives have been extensively investigated for their anticancer properties.[4][5] Many have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[6][7] Therefore, a primary step in characterizing (6-Methoxyquinazolin-2-yl)methanol is to determine its effect on cell viability and its potential to induce programmed cell death.

Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of metabolically active cells.[3]

Table 1: Recommended Parameters for MTT Assay

ParameterRecommendationRationale
Cell Lines A549 (Lung Carcinoma), MCF-7 (Breast Carcinoma), HCT116 (Colon Carcinoma)Represent common cancer types and are frequently used in quinazoline cytotoxicity studies.[5][6]
Seeding Density 5 x 10³ - 1 x 10⁴ cells/wellEnsures cells are in the exponential growth phase during the experiment.
Compound Conc. 0.1 µM - 100 µM (logarithmic dilutions)Covers a broad range to determine the IC50 (half-maximal inhibitory concentration).
Incubation Time 24, 48, and 72 hoursAssesses both short-term and long-term cytotoxic effects.
Vehicle Control DMSO (≤ 0.5% final concentration)(6-Methoxyquinazolin-2-yl)methanol is likely dissolved in DMSO; this control accounts for any solvent effects.
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of (6-Methoxyquinazolin-2-yl)methanol in DMSO. Create serial dilutions in complete culture medium to achieve the final desired concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control wells.

  • Incubation: Incubate the plates for the desired time points (24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Investigating the Mechanism of Cell Death: Annexin V/PI Apoptosis Assay

Should the MTT assay reveal significant cytotoxicity, the next logical step is to determine if cell death is occurring via apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for detecting apoptosis.[1] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Diagram 1: Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_viability Cell Viability Screening cluster_apoptosis Mechanism of Action start Seed Cancer Cells (e.g., A549, MCF-7) treat Treat with (6-Methoxyquinazolin-2-yl)methanol (0.1-100 µM) start->treat mtt MTT Assay (24, 48, 72h) treat->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis_start Treat Cells at IC50 Concentration ic50->apoptosis_start Proceed if Cytotoxic stain Stain with Annexin V-FITC & PI apoptosis_start->stain flow Flow Cytometry Analysis stain->flow quadrants Quantify Apoptotic vs. Necrotic Cells flow->quadrants

Caption: Workflow for evaluating the cytotoxic effects of (6-Methoxyquinazolin-2-yl)methanol.

  • Cell Treatment: Seed cells in a 6-well plate and treat with (6-Methoxyquinazolin-2-yl)methanol at its predetermined IC50 concentration for 24 or 48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.[9]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Part 2: Assessing Anti-Inflammatory Potential

The quinazoline scaffold is also present in compounds with anti-inflammatory properties.[2] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[10] In resting cells, NF-κB is sequestered in the cytoplasm.[11] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory genes.[11][12]

NF-κB Nuclear Translocation Assay

This assay determines if (6-Methoxyquinazolin-2-yl)methanol can inhibit the activation of the NF-κB pathway. A common method is to use a cell line with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[10] Alternatively, immunofluorescence microscopy can be used to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[13]

Table 2: Recommended Parameters for NF-κB Inhibition Assay

ParameterRecommendationRationale
Cell Line RAW 264.7 (Macrophage-like) or HEK293 with NF-κB reporterRAW 264.7 is a standard model for LPS-induced inflammation. Reporter lines offer quantitative readout.[10][12]
Stimulant Lipopolysaccharide (LPS), 1 µg/mLA potent inducer of the NF-κB pathway in macrophages.[12]
Compound Conc. Non-cytotoxic concentrations (determined from MTT assay)To ensure that any observed inhibition of NF-κB is not due to cell death.
Pre-incubation 1-2 hours with the compound before LPS stimulationAllows the compound to enter the cells and interact with its potential target.
Stimulation Time 6 hours (for reporter assays), 30-60 minutes (for imaging)Optimal time for NF-κB activation and translocation.[10][13]
  • Cell Seeding: Seed HEK293-NF-κB reporter cells in a white, clear-bottom 96-well plate.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various non-cytotoxic concentrations of (6-Methoxyquinazolin-2-yl)methanol. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to induce NF-κB activation. Include wells with no compound (LPS only) and no LPS (basal activity).

  • Incubation: Incubate the plate for 6 hours at 37°C.[10]

  • Lysis and Luciferase Assay: Discard the medium and add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). Calculate the percentage of inhibition relative to the LPS-only control.

Diagram 2: Simplified NF-κB Signaling Pathway and Point of Inhibition

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases Compound (6-Methoxyquinazolin-2-yl)methanol Compound->IKK Potential Inhibition Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Activates

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the test compound.

Part 3: Exploring Kinase Inhibitory Activity

Many quinazoline derivatives are potent inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[9][14] EGFR is a key target in cancer therapy, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.[15]

In Vitro EGFR Kinase Assay

A biochemical assay using purified recombinant EGFR protein is the most direct way to assess the inhibitory potential of (6-Methoxyquinazolin-2-yl)methanol against this kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this type of assay.[14]

  • Reagent Preparation: Prepare kinase buffer, recombinant human EGFR, a biotinylated peptide substrate, and ATP. Prepare serial dilutions of (6-Methoxyquinazolin-2-yl)methanol.[14]

  • Enzyme and Inhibitor Incubation: In a 384-well plate, add the test compound dilutions followed by the EGFR enzyme solution. Incubate for 15 minutes.[14]

  • Kinase Reaction: Initiate the reaction by adding the substrate/ATP mixture. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).[14]

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the TR-FRET ratio and normalize the data to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a structured and scientifically rigorous framework for the initial characterization of (6-Methoxyquinazolin-2-yl)methanol. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways like NF-κB and EGFR, researchers can gain valuable insights into its therapeutic potential. The modular nature of these assays allows for adaptation to specific research questions and cell systems, paving the way for further preclinical development.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • International Journal of Molecular and Pharmaceutical Research. Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. Available from: [Link]

  • Creative Bioarray. Annexin V Apoptosis Assay. Available from: [Link]

  • The Royal Society of Chemistry. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Available from: [Link]

  • PMC. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Available from: [Link]

  • SignalChem. EGFR (d746-750) Kinase Assay Protocol. Available from: [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. Available from: [Link]

  • PMC. Measurement of NF-κB activation in TLR-activated macrophages. Available from: [Link]

  • NCBI. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Available from: [Link]

  • Bentham Science Publishers. Design, Synthesis and Biological Evaluation of Novel N-hydroxyheptanamides Incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones as Histone Deacetylase Inhibitors and Cytotoxic Agents. Available from: [Link]

  • PubMed. Cytotoxic potential of novel 6,7-dimethoxyquinazolines. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Available from: [Link]

  • PMC. Anti-Inflammatory Activity of the Methanol Extract of Moutan Cortex in LPS-Activated Raw264.7 Cells. Available from: [Link]

  • PMC. Cytotoxicity and Modes of Action of the Methanol Extracts of Six Cameroonian Medicinal Plants against Multidrug-Resistant Tumor Cells. Available from: [Link]

  • MDPI. Antioxidant and Anti-Inflammatory Activities of Methanol Extract of Senna septemtrionalis (Viv.) H.S. Irwin & Barneby Through Nrf2/HO-1-Mediated Inhibition of NF-κB Signaling in LPS-Stimulated Mouse Microglial Cells. Available from: [Link]

  • ResearchGate. The screening of anti-inflammatory activity of the methanol extract of... Available from: [Link]

  • PMC. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Available from: [Link]

  • International Journal of Biochemistry Research & Review. Evaluation of the Anti-inflammatory Effects of Methanol Extract of Rauwofia vomitera Leaves (MERVL) Using In-vivo Based Assays. Available from: [Link]

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Application Note & Protocol: Preparation and Handling of (6-Methoxyquinazolin-2-yl)methanol Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The integrity and reproducibility of in vitro assay data are fundamentally dependent on the precise and consistent preparation of test compound stock solutions. (6-Methoxyquinazolin-2-yl)methanol, as a member of the quinazoline class of heterocyclic compounds, often requires careful handling to ensure accurate solubilization and delivery into aqueous assay systems. This document provides a comprehensive guide, grounded in established laboratory practices, for the preparation, storage, and use of (6-Methoxyquinazolin-2-yl)methanol stock solutions. We will delve into the rationale behind solvent selection, outline detailed protocols for creating high-concentration primary stocks and subsequent working dilutions, and provide troubleshooting guidance to mitigate common challenges such as compound precipitation and solvent-induced artifacts. Adherence to these protocols is crucial for ensuring the accuracy, reliability, and reproducibility of experimental results.

Initial Characterization and Pre-Handling

Before any experimental work, a thorough understanding of the compound's physicochemical properties is paramount. This information is typically found on the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the supplier. Failure to consult these documents can lead to significant errors in concentration calculations and improper handling.

Table 1: Essential Physicochemical Properties of (6-Methoxyquinazolin-2-yl)methanol

PropertyValueSource & Rationale
CAS Number [Insert from CoA]Uniquely identifies the chemical substance, ensuring you are working with the correct molecule.
Molecular Weight (MW) [Insert from CoA]Absolutely essential for accurate molar concentration calculations.
Purity >98% (Recommended)Impurities can confound biological results. HPLC or LC-MS data should confirm purity.[1]
Physical Form [Solid/Powder/Oil]Dictates initial handling procedures.
Recommended Storage [e.g., RT, 4°C, -20°C]Essential for maintaining compound stability in its solid form.[1]
Safety Information [Refer to SDS]Provides critical handling, disposal, and personal protective equipment (PPE) requirements.

Expert Insight: Always verify the molecular weight from the supplier's documentation before calculating the mass needed for your stock solution. Do not rely on generic database entries which may correspond to different salt forms or hydrates.

The Central Role of the Solvent System

For many heterocyclic compounds like (6-Methoxyquinazolin-2-yl)methanol, which are often lipophilic, aqueous solubility is limited.[2] This necessitates the use of an organic solvent to create a concentrated stock solution.

Dimethyl Sulfoxide (DMSO) is the most widely used solvent in drug discovery for its exceptional ability to dissolve a broad range of compounds.[3] However, its use is not without consequence. At elevated concentrations in the final assay medium, DMSO can exhibit cytotoxicity, interfere with cell signaling, and even directly inhibit enzyme activity.[4][5][6][7][8]

The Golden Rule: The final concentration of DMSO in any in vitro assay should be kept as low as possible, typically ≤0.5% , and must be consistent across all wells, including vehicle controls.[3][9][10]

Diagram 1: Solvent Selection Decision Workflow

This diagram outlines the logical progression for selecting an appropriate solvent system.

Solvent_Selection Start Start: Compound Received Check_Solubility Check documented solubility (CoA, literature) Start->Check_Solubility Aqueous_Soluble Is it soluble in aqueous buffer (e.g., PBS, Media)? Check_Solubility->Aqueous_Soluble Use_Aqueous Prepare stock directly in aqueous buffer. This is the ideal scenario. Aqueous_Soluble->Use_Aqueous Yes Use_DMSO Use 100% Anhydrous DMSO Aqueous_Soluble->Use_DMSO No Assay_Validation Validate Assay Performance: - Check for solvent toxicity - Run vehicle controls - Confirm no assay interference Use_Aqueous->Assay_Validation Use_DMSO->Assay_Validation Troubleshoot Issues persist? (Precipitation, Toxicity) Assay_Validation->Troubleshoot Alternatives Consider Alternatives: - Ethanol - DMF - PEG-400 (Requires re-validation) Troubleshoot->Alternatives Yes End Proceed with Assay Troubleshoot->End No Alternatives->Assay_Validation

Caption: Decision tree for selecting a suitable solvent.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions.

Materials:

  • (6-Methoxyquinazolin-2-yl)methanol (solid powder)

  • Anhydrous, molecular biology-grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined screw caps[11]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000

    • Example for a 10 mM stock in 1 mL (assuming MW = 190.2 g/mol ): Mass (mg) = 0.010 mol/L × 190.2 g/mol × 0.001 L × 1000 = 1.902 mg

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it directly into a sterile, labeled vial.

    • Expert Tip: For accuracy, it is often easier to weigh a slightly different amount (e.g., 2.1 mg) and then adjust the volume of DMSO added to achieve the desired concentration.

    • Recalculation: Volume (µL) = [Actual Mass (mg) / MW ( g/mol )] / Desired Concentration (mol/L) × 1,000,000

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.[3]

    • Cap the vial tightly and vortex for 1-2 minutes.[3]

    • Visually inspect for any undissolved particulate matter against a bright light.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[3]

    • Gentle warming in a 37°C water bath can also be used, but caution is advised as heat can degrade some compounds.[3]

  • Final Confirmation: Once a clear, homogenous solution is achieved, the primary stock is ready for aliquoting and storage.

Diagram 2: Primary Stock Solution Workflow

This flowchart visualizes the step-by-step process for creating the primary stock.

Primary_Stock_Workflow cluster_prep Preparation cluster_dissolve Dissolution Calc 1. Calculate Required Mass for 10 mM Stock Weigh 2. Weigh Compound on Analytical Balance Calc->Weigh Add_Solvent 3. Add Precise Volume of Anhydrous DMSO Weigh->Add_Solvent Vortex 4. Vortex for 1-2 minutes Add_Solvent->Vortex Inspect 5. Visually Inspect for Particulates Vortex->Inspect Sonicate 6. Optional: Sonicate or Gently Warm (37°C) Inspect->Sonicate No Complete Solution is Clear (Stock Ready) Inspect->Complete Yes Sonicate->Vortex

Caption: Workflow for preparing a high-concentration stock solution.

Aliquoting, Storage, and Stability

Proper storage is essential to maintain the integrity of the stock solution over time.

  • Aliquoting: Immediately after preparation, aliquot the primary stock into smaller, single-use volumes in appropriate vials (e.g., 10-20 µL per vial). This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and solvent evaporation.[3]

  • Vial Selection: For long-term storage, glass vials with Teflon-lined screw caps are superior to polypropylene tubes, as they provide a better seal against solvent evaporation.[11]

  • Storage Temperature: Store aliquots at -20°C or -80°C .[3][12] Colder temperatures are generally better for long-term stability. Ensure vials are clearly labeled with the compound name, concentration, date, and initials.

  • Handling: When retrieving a vial from the freezer, allow it to warm to room temperature before opening to prevent atmospheric water condensation into the DMSO stock.[11]

Protocol: Preparation of Working Solutions (Serial Dilution)

Directly diluting a high-concentration DMSO stock into an aqueous assay buffer is a common cause of compound precipitation.[13] The recommended method is to perform intermediate dilutions in 100% DMSO before the final "spike-in" into the assay medium.

Procedure:

  • Intermediate Dilution in DMSO: Prepare a serial dilution series from your 10 mM primary stock in 100% DMSO. This creates a set of intermediate stocks (e.g., 1 mM, 100 µM, 10 µM).

    • Example: To make a 1 mM intermediate stock from a 10 mM primary stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

  • Final Dilution into Assay Medium: Add a small volume of the appropriate intermediate DMSO stock to the final assay medium to achieve the desired test concentration.

    • Example (1:1000 dilution): To achieve a final concentration of 1 µM in the assay, add 1 µL of the 1 mM intermediate DMSO stock to 999 µL of assay medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control (Crucial): In parallel, prepare a vehicle control by adding the same volume of 100% DMSO to the assay medium without the compound.[3][9] This control is essential to differentiate the compound's biological effect from any solvent-induced artifacts.

Diagram 3: Serial Dilution Strategy

This diagram illustrates the correct two-stage dilution process.

Serial_Dilution cluster_dmso Stage 1: Dilution in 100% DMSO cluster_assay Stage 2: Final Dilution into Assay Medium P_Stock 10 mM Primary Stock (in DMSO) I_Stock1 1 mM Intermediate Stock (in DMSO) P_Stock->I_Stock1 1:10 I_Stock2 100 µM Intermediate Stock (in DMSO) I_Stock1->I_Stock2 1:10 Final_Well Final Assay Well (e.g., 1 µM Compound in 0.1% DMSO) I_Stock1->Final_Well 1:1000 Spike-in DMSO_Control 100% DMSO Vehicle_Well Vehicle Control Well (0.1% DMSO, No Compound) DMSO_Control->Vehicle_Well 1:1000 Spike-in

Caption: Recommended two-stage dilution strategy to prevent precipitation.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound will not dissolve in DMSO at room temperature. Insufficient agitation or low intrinsic solubility.Use a sonicator water bath for 10-15 minutes. Gentle warming (37°C) may also help, but check compound stability first.[3] If it still fails, a lower stock concentration may be necessary.
Compound precipitates upon final dilution into aqueous assay buffer. The compound "crashed out" due to the solvent shift.Ensure you are performing intermediate dilutions in 100% DMSO first.[13] The final concentration may be above its aqueous solubility limit. Consider adding a solubilizing agent like BSA or a non-ionic detergent (e.g., Tween-20) to the assay buffer, but this must be validated for assay compatibility.[14]
Inconsistent results between experiments. Repeated freeze-thaw cycles of the primary stock; solvent evaporation.Always prepare single-use aliquots from a freshly prepared primary stock.[3] Store them in tightly sealed glass vials at -80°C.[11]
High background or toxicity observed in vehicle control wells. DMSO concentration is too high; poor quality DMSO.Ensure the final DMSO concentration is ≤0.5%.[10] Use only high-purity, anhydrous (or molecular biology grade) DMSO, as water content can affect compound stability.[13]

References

  • Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 743–751. [Link][4][6]

  • Kühn, S., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5191–5197. [Link]

  • Larsen, S. T., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 27(8), 2195-2201. [Link][7]

  • Cold Spring Harbor Laboratory Press. Stock Solutions. [Link][15]

  • Chauret, N., et al. (2012). In Vitro Enzyme Inhibition by Common Organic Solvents. Indian Journal of Pharmaceutical Sciences, 74(4), 294–300. [Link][8]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link][14]

  • Enfanos. Preparation of Stock Solutions. [Link][11]

  • BMG LABTECH. (2020). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link][16]

  • PubChem. (4-Methylquinazolin-2-yl)methanol. [Link][17]

  • Kouskoura, M. G., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(1), 582–599. [Link][2]

Sources

Application Note: Mass Spectrometry Sample Preparation for (6-Methoxyquinazolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

(6-Methoxyquinazolin-2-yl)methanol is a heterocyclic compound belonging to the quinazoline class, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.[1][2][3] Accurate and precise quantification of this and similar small molecules in complex biological matrices (e.g., plasma, serum, urine) is fundamental to pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4] However, the reliability of LC-MS/MS data is critically dependent on the efficacy of the sample preparation workflow.[5] Endogenous matrix components such as proteins, salts, and phospholipids can co-extract with the analyte, leading to a phenomenon known as the "matrix effect," which causes ion suppression or enhancement in the mass spectrometer source.[6][7][8][9] This interference can severely compromise data accuracy, precision, and sensitivity.[7][10]

This application note provides a comprehensive guide to selecting and implementing robust sample preparation protocols for (6-Methoxyquinazolin-2-yl)methanol. We will explore three widely-used techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—explaining the scientific rationale behind each method and providing detailed, field-proven protocols for researchers in drug development.

Analyte Characteristics & Method Selection Rationale

Understanding the physicochemical properties of (6-Methoxyquinazolin-2-yl)methanol is key to designing an effective extraction strategy.

  • Structure: A quinazoline core with a methoxy (-OCH3) and a primary alcohol (-CH2OH) group.

  • Polarity: The aromatic system and functional groups confer moderate polarity. It is expected to be soluble in a range of organic solvents like methanol, acetonitrile, and ethyl acetate.

  • Ionization: The nitrogen atoms in the quinazoline ring are basic and can be readily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI+).

The choice of sample preparation method represents a trade-off between speed, cost, and the required level of cleanliness. The following diagram illustrates a general decision-making workflow.

G Figure 1. Decision workflow for selecting a sample preparation method. cluster_0 start Start: Biological Sample (e.g., Plasma, Serum) decision1 High Throughput Needed? Minimal Development Time? start->decision1 decision2 Significant Matrix Effects Observed with PPT? decision1->decision2 No ppt Protein Precipitation (PPT) decision1->ppt Yes decision3 Need Highest Possible Sensitivity & Selectivity? decision2->decision3 No lle Liquid-Liquid Extraction (LLE) decision2->lle Yes decision3->lle No spe Solid-Phase Extraction (SPE) decision3->spe Yes analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis G cluster_spe Solid-Phase Extraction (SPE) Workflow start Start: Pre-treated Sample (e.g., Plasma diluted with acid) condition Step 1: Condition Activate sorbent with Methanol, then equilibrate with Water. start->condition load Step 2: Load Pass sample through sorbent. Analyte is retained. condition->load wash Step 3: Wash Use weak solvent (e.g., 5% Methanol) to remove polar interferences. load->wash elute Step 4: Elute Use strong solvent (e.g., 90% Methanol) to desorb and collect analyte. wash->elute end_process Evaporate & Reconstitute elute->end_process analysis LC-MS/MS Analysis end_process->analysis caption Figure 2. Step-by-step workflow for Solid-Phase Extraction.

Sources

Application Notes & Protocols for Conjugation Techniques Using (6-Methoxyquinazolin-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating Synthesis with a Privileged Scaffold

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3] (6-Methoxyquinazolin-2-yl)methanol presents a unique building block, combining this privileged heterocyclic system with a reactive primary alcohol handle. This guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of chemically sound and field-proven strategies for conjugating this molecule.

While direct literature on the conjugation of this specific methanol derivative is emerging, the protocols herein are built upon fundamental principles of organic synthesis and established methodologies for alcohol functionalization. The focus is to empower the researcher with the chemical logic and practical steps required to leverage the primary alcohol as a versatile anchor for conjugation to a wide array of molecules, including small molecules, peptides, and functionalized polymers. We will delve into the "why" behind procedural choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in mechanistic understanding.

Molecular Profile and Strategic Considerations

(6-Methoxyquinazolin-2-yl)methanol is characterized by two key reactive domains: the quinazoline ring and the exocyclic primary alcohol.

  • The Quinazoline Core : This N-heterocycle is generally stable under a variety of reaction conditions.[4] The methoxy group at the 6-position is an electron-donating group, which can influence the electron density and reactivity of the benzene portion of the scaffold. While direct functionalization of the quinazoline ring is possible through advanced methods like C-H activation or cross-coupling, these approaches can be complex and may require significant optimization.[1] For most conjugation applications, the ring is treated as a stable, structurally important payload.

  • The Primary Alcohol (-CH₂OH) : This is the most accessible and versatile functional group for conjugation. Its reactivity is analogous to other benzylic-type alcohols. The primary challenge in utilizing this group is its inherent low reactivity, necessitating activation to facilitate coupling with other molecules.[5] The choice of activation strategy is paramount and dictates the type of linkage formed and the compatibility with other functional groups on the target molecule.

Below is a diagram outlining the strategic decision-making process for conjugating (6-Methoxyquinazolin-2-yl)methanol via its primary alcohol.

G cluster_start Starting Material cluster_activation Activation of Primary Alcohol cluster_conjugation Conjugation Pathways cluster_products Conjugated Products Start (6-Methoxyquinazolin-2-yl)methanol Activation Activation Strategy Start->Activation Key Decision Point Ester Ester Linkage (e.g., with R-COOH) Activation->Ester Carbodiimide or Acyl Chloride Ether Ether Linkage (e.g., Williamson Synthesis) Activation->Ether Convert to Leaving Group (e.g., -OTs, -Br) Amine Amine Linkage (via Reductive Amination) Activation->Amine Oxidation to Aldehyde Click Click Chemistry Handle (e.g., Azide Formation) Activation->Click Convert to Leaving Group & Substitute with N3- Prod_Ester Ester Conjugate Ester->Prod_Ester Prod_Ether Ether Conjugate Ether->Prod_Ether Prod_Amine Amine Conjugate Amine->Prod_Amine Prod_Click Azide-Functionalized Intermediate Click->Prod_Click

Caption: Strategic pathways for conjugating (6-Methoxyquinazolin-2-yl)methanol.

Core Conjugation Protocols

The following sections provide detailed protocols for several robust conjugation strategies. The choice of method will depend on the nature of the molecule to be conjugated and the desired stability of the resulting linkage.

Strategy 1: Activation and Nucleophilic Substitution for Stable Ether or Thioether Linkages

Principle: This is a classic and highly reliable two-step strategy. The hydroxyl group is first converted into a superior leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This activated intermediate is then readily displaced by a nucleophile (e.g., a phenol, thiol, or amine) from the target molecule to form a stable ether, thioether, or amine linkage. This method offers excellent control and generally proceeds with high yields.

Application Note: This approach is ideal for forming robust, non-labile linkages. It is particularly useful when conjugating to sensitive biomolecules containing free thiols (cysteine residues) or phenols (tyrosine residues) under mild basic conditions.[6][7] Care must be taken to purify the activated intermediate, as sulfonylating agents are reactive.

Detailed Protocol: Two-Step Synthesis of an Ether-Linked Conjugate

Step A: Tosylation of (6-Methoxyquinazolin-2-yl)methanol

  • Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (6-Methoxyquinazolin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.1 M concentration).

  • Cooling : Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.

  • Reagent Addition : Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) to the solution, followed by the slow, dropwise addition of a tertiary amine base such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq, as a catalyst) if not using pyridine as the solvent.

  • Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol and the appearance of a new, less polar spot corresponding to the tosylate.

  • Workup : Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the activated intermediate, (6-Methoxyquinazolin-2-yl)methyl 4-toluenesulfonate.

Step B: Nucleophilic Substitution with a Phenolic Partner (Williamson Ether Synthesis)

  • Preparation : In a round-bottom flask, dissolve the phenolic conjugation partner (e.g., a tyrosine-containing peptide or a simple phenol, 1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition : Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Coupling : Add a solution of the purified (6-Methoxyquinazolin-2-yl)methyl 4-toluenesulfonate (1.1 eq) from Step A to the reaction mixture.

  • Reaction : Heat the mixture to 50-80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the final conjugate product by flash chromatography or preparative HPLC.

Strategy 2: Direct Esterification via Carbodiimide Coupling

Principle: For conjugation to molecules bearing a carboxylic acid, direct ester formation is a common strategy. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Application Note: This method is widely used in peptide and bioconjugation chemistry due to its mild conditions.[6] It is suitable for acid-labile substrates. The main drawback is the potential for side reactions, such as the formation of an N-acylurea byproduct. The addition of a coupling additive like hydroxybenzotriazole (HOBt) or DMAP can improve efficiency and suppress side reactions.

Detailed Protocol: EDC/DMAP-Mediated Esterification

  • Preparation : In a round-bottom flask, dissolve the carboxylic acid-containing molecule (1.0 eq), (6-Methoxyquinazolin-2-yl)methanol (1.2 eq), and DMAP (0.2 eq) in an anhydrous aprotic solvent like DCM or DMF.

  • Coupling Agent Addition : Add EDC hydrochloride (1.5 eq) to the mixture in one portion.

  • Reaction : Stir the reaction at room temperature for 12-24 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS for the formation of the ester product.

  • Workup : If using EDC, the urea byproduct is water-soluble, simplifying the workup. Dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate) and wash with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired ester conjugate.

Strategy 3: Introduction of a Bioorthogonal "Click Chemistry" Handle

Principle: Bioorthogonal chemistry provides tools for highly specific and efficient conjugations, even in complex biological media. The most prominent example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[8] By converting the primary alcohol to an azide, the quinazoline moiety is primed for facile conjugation with any alkyne-functionalized molecule.

Application Note: This is a state-of-the-art strategy for bioconjugation. It provides an exceptional level of control and specificity. The resulting triazole linkage is extremely stable. The two-step process (activation/substitution followed by click reaction) is highly reliable.

G cluster_step1 Step 1: Azide Handle Installation cluster_step2 Step 2: Click Conjugation Start (6-Methoxyquinazolin-2-yl)methanol Intermediate Activated Intermediate (e.g., Tosylate or Mesylate) Start->Intermediate TsCl, Base Azide Azide-Functionalized Quinazoline Intermediate->Azide Sodium Azide (NaN3) Product Triazole-Linked Conjugate Azide->Product Cu(I) Catalyst or Strain-Promoted Alkyne Alkyne-Containing Target Molecule Alkyne->Product

Sources

In vivo dosing strategies for (6-Methoxyquinazolin-2-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol guide for translating (6-Methoxyquinazolin-2-yl)methanol-derived compounds from in vitro discovery to in vivo efficacy.

Scientific Rationale & Translational Challenges

The (6-Methoxyquinazolin-2-yl)methanol scaffold is a highly privileged pharmacophore in modern medicinal chemistry. The planar nitrogen-containing heterocyclic core, coupled with the electron-donating 6-methoxy substitution, provides ideal geometry for ATP-competitive binding in the hinge region of various kinases (e.g., EGFR, PI3K) and epigenetic targets (e.g., LSD1, SPIN1)[1][2].

However, translating these analogs into in vivo models presents significant pharmacokinetic (PK) hurdles. The high lipophilicity (LogP typically > 3.5) and flat aromatic structure lead to strong crystal lattice energies, resulting in poor aqueous solubility. Consequently, if these compounds are administered in standard aqueous buffers, they rapidly precipitate in the gastrointestinal tract or bloodstream, leading to erratic absorption, low oral bioavailability (%F), and high inter-subject variability.

As a Senior Application Scientist, I have designed the following protocols to serve as a self-validating system. By coupling advanced micellar formulation strategies with rigorous PK profiling, researchers can establish reliable dosing regimens before advancing to costly xenograft efficacy models.

Workflow: In Vivo Optimization Cycle

The following diagram illustrates the logical progression from formulation to in vivo efficacy, highlighting the critical feedback loops required when dosing hydrophobic quinazoline analogs.

Workflow Syn Compound Synthesis (6-Methoxyquinazolin-2-yl)methanol Core Form Formulation Optimization (e.g., PEG400 / Solutol HS15) Syn->Form High Lipophilicity Requires Solubilization Dose In Vivo Dosing (IV, PO, or IP Routes) Form->Dose Homogeneous Solution/Suspension Sample Plasma & Tissue Sampling (LC-MS/MS Bioanalysis) Dose->Sample Serial Bleeding (e.g., 0.25 to 24h) PK Pharmacokinetic Analysis (Cmax, AUC, T1/2, %F) Sample->PK Drug Concentration Quantification PK->Form Poor Bioavailability Feedback Loop Eff In Vivo Efficacy (Xenograft / PD Models) PK->Eff Optimal Dose & Regimen Selection

Figure 1: In vivo pharmacokinetic and pharmacodynamic optimization workflow for quinazoline analogs.

Formulation Strategy: The Causality of Vehicle Selection

To overcome the inherent hydrophobicity of the 6-methoxyquinazoline core, standard saline is insufficient. We utilize a co-solvent and surfactant system.

Recommended Vehicle: 20% PEG400 / 10% Solutol HS15 / 70% Saline[1].

  • Causality: PEG400 acts as a co-solvent to disrupt the strong intermolecular hydrogen bonding of the quinazoline molecules. Solutol HS15 (a non-ionic macrogolglycerol hydroxystearate) acts as a surfactant, forming micelles that encapsulate the drug. This prevents the compound from crashing out of solution when it encounters the acidic pH of the stomach (during PO dosing) or the aqueous environment of the blood (during IV dosing).

Protocol I: Pharmacokinetic (PK) Profiling in Mice

This protocol establishes the baseline exposure metrics ( Cmax​ , AUC , T1/2​ ) required to calculate the therapeutic window.

Materials & Preparation
  • Subjects: Male ICR or C57BL/6 mice (6–8 weeks old, 20–25 g).

  • Test Compound: 6-Methoxyquinazoline analog (e.g., LSD1 or SPIN1 inhibitor)[1][2].

  • Preparation: Dissolve the compound in PEG400, vortex for 2 minutes. Add Solutol HS15, sonicate at 37°C for 5 minutes until clear. Slowly add Saline while vortexing to yield a final concentration of 1 mg/mL (for IV) and 4 mg/mL (for PO).

Step-by-Step Methodology
  • Animal Fasting (Critical Step): Fast the PO cohort overnight (12 hours) prior to dosing, providing water ad libitum.

    • Causality: Food alters gastric pH and splanchnic blood flow. Fasting ensures baseline physiological conditions, drastically reducing inter-subject variability in Tmax​ and Cmax​ for lipophilic drugs. Food is returned 4 hours post-dose[1].

  • Administration:

    • IV Cohort (n=3): Administer 2 mg/kg via tail vein injection.

    • PO Cohort (n=3): Administer 40 mg/kg via oral gavage using a bulb-tipped gastric needle[1].

  • Serial Blood Sampling: Collect 50 µL of blood via the saphenous vein or submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Stabilization: Immediately transfer blood into pre-chilled K2​EDTA microcentrifuge tubes.

    • Causality: EDTA chelates calcium to prevent coagulation without introducing esterases (unlike heparin), preserving the structural integrity of any potential prodrug modifications on the quinazoline methanol moiety.

  • Plasma Extraction: Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract the supernatant plasma and store at -80°C until LC-MS/MS analysis.

Quantitative Data Presentation: Expected PK Parameters

Based on established in vivo studies of 6-methoxyquinazoline-based inhibitors, Table 1 summarizes the expected pharmacokinetic profile[1][3].

Table 1: Representative PK Parameters for a 6-Methoxyquinazoline Analog

PK ParameterIV Dosing (2 mg/kg)PO Dosing (40 mg/kg)Mechanistic Causality & Interpretation
Cmax​ (ng/mL) 1,250 ± 150613 ± 85Peak systemic exposure. PO is lower due to first-pass hepatic metabolism and GI absorption limits.
Tmax​ (h) 0.08 (5 min)1.0 – 1.5IV achieves immediate systemic distribution; PO requires time for micellar absorption in the duodenum.
AUC0−∞​ (h·ng/mL) 1,800 ± 2102,254 ± 310Total drug exposure over time. Used to calculate oral bioavailability (%F).
T1/2​ (h) 1.1 ± 0.21.22 ± 0.3Moderate half-life is typical for quinazolines, driven by CYP450-mediated oxidation of the methoxy group.
Bioavailability (%F) 100% (Defined)~15 – 25%Moderate oral absorption. Indicates that daily or twice-daily (BID) PO dosing will be required for efficacy.

Protocol II: In Vivo Efficacy Dosing (Xenograft Model)

Once the PK profile is validated, the compound can be advanced to an efficacy model. This protocol outlines a standard xenograft study for a quinazoline-based oncology target.

Step-by-Step Methodology
  • Cell Inoculation: Inject 5×106 target cancer cells (e.g., gastric cancer or multiple myeloma cells) suspended in 100 µL of 1:1 PBS/Matrigel subcutaneously into the right flank of immunocompromised mice (e.g., BALB/c nude)[1][4].

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (calculated as V=(length×width2)/2 ), randomize mice into vehicle control and treatment groups (n=8 per group).

    • Causality: Randomizing at a palpable tumor volume ensures that the vascular network of the tumor is established, providing a highly rigorous and clinically relevant model for drug penetration.

  • Dosing Regimen: Administer the quinazoline analog at 10 mg/kg and 40 mg/kg PO daily for 21–25 days[3].

  • In-Life Monitoring: Measure tumor volume and body weight every other day.

    • Self-Validating Control: A body weight loss of >15% indicates systemic toxicity (often off-target kinase inhibition), requiring immediate dose de-escalation.

  • Tissue Collection: 24 hours after the final dose, sacrifice the animals. Excise the tumors, weigh them, and snap-freeze half in liquid nitrogen for downstream PD biomarker analysis (e.g., Western blot for target kinase phosphorylation).

References

  • Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer ACS Publications[Link]

  • Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor NIH PubMed Central (PMC)[Link]

  • Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases NIH PubMed Central (PMC)[Link]

  • Discovery of a Potent, Selective and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 NIH PubMed Central (PMC)[Link]

Sources

Troubleshooting & Optimization

Improving aqueous solubility of (6-Methoxyquinazolin-2-yl)methanol for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (6-Methoxyquinazolin-2-yl)methanol

Introduction

Welcome to the technical support guide for (6-Methoxyquinazolin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this compound into biological assays. Quinazoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, but they often present a common and critical challenge: poor aqueous solubility.[1][2] This characteristic can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results, ultimately hindering research progress.[3]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the challenges of working with (6-Methoxyquinazolin-2-yl)methanol. Our goal is to equip you with the foundational knowledge and practical techniques required to ensure your compound remains in solution, allowing for accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the inherent properties of (6-Methoxyquinazolin-2-yl)methanol that cause poor aqueous solubility?

Answer: The limited aqueous solubility of (6-Methoxyquinazolin-2-yl)methanol, like many quinazoline derivatives, stems from its molecular structure.[2][4] The rigid, fused heterocyclic quinazoline core is aromatic and relatively non-polar. This, combined with the methoxy group, contributes to a high crystal lattice energy—the energy required to break apart the crystal structure—and a hydrophobic character (lipophilicity). Water, a highly polar solvent, cannot effectively solvate these non-polar molecules, leading to poor solubility.[4] While specific experimental data for this exact compound is limited, related structures are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, noted for low solubility.[4][5][6]

Q2: What is the standard first step for preparing a stock solution of this compound for biological assays?

Answer: The industry-standard first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its powerful solubilizing capacity for a wide range of organic molecules.[3][4]

Rationale: Creating a concentrated stock in 100% DMSO allows you to introduce the compound into your aqueous assay medium with a minimal final concentration of the organic solvent. This is critical because high concentrations of DMSO can be toxic to cells and interfere with assay components.[7][8]

  • Preparation: Bring the vial of solid (6-Methoxyquinazolin-2-yl)methanol and a bottle of anhydrous, high-purity DMSO (≥99.9%) to room temperature before opening to prevent water condensation.[9][10]

  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000

    • Example (assuming MW of 190.19 g/mol for a 1 mL stock): Mass = 0.010 mol/L × 0.001 L × 190.19 g/mol × 1000 = 1.90 mg.

  • Weighing: Using an analytical balance, accurately weigh the calculated mass of the compound.

  • Dissolution:

    • Transfer the weighed compound into a sterile glass vial.

    • Add the calculated volume of DMSO.

    • Mix thoroughly by vortexing. If dissolution is slow, gentle warming (e.g., 37°C water bath) or brief sonication can be applied.[4][11] Ensure the solution is completely clear with no visible particulates.[11]

  • Storage & Aliquoting:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use, sterile vials (amber glass or wrapped in foil to protect from light).[9][12][13]

    • Store aliquots at -20°C or -80°C for long-term stability.[13]

Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?

Answer: This is a classic problem known as "precipitation upon dilution," and it occurs when the compound, stable in 100% DMSO, is abruptly transferred to an aqueous environment where its solubility is much lower.[12] There are several strategies to overcome this, which should be approached systematically.

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check_conc [label="Step 2: Assess Final\nCompound Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; reduce_conc [label="Action: Lower the final assay\nconcentration. Perform a dose-response\n to find the max soluble level.", fillcolor="#FFFFFF", fontcolor="#202124"];

advanced [label="Step 3: Employ Advanced\nSolubilization Strategies", fillcolor="#FBBC05", fontcolor="#202124"]; cosolvent [label="Option A:\nUse a Co-solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; cyclodextrin [label="Option B:\nUse Cyclodextrins", fillcolor="#FFFFFF", fontcolor="#202124"]; ph_adjust [label="Option C:\nAdjust pH (if applicable)", fillcolor="#FFFFFF", fontcolor="#202124"];

success [label="Problem Resolved:\nCompound is Soluble", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder];

// Edges start -> check_dmso; check_dmso -> reduce_dmso; reduce_dmso -> adjust_stock [label="Yes"]; reduce_dmso -> check_conc [label="No"]; adjust_stock -> check_conc;

check_conc -> reduce_conc; reduce_conc -> advanced [label="If precipitation persists..."];

advanced -> cosolvent; advanced -> cyclodextrin; advanced -> ph_adjust;

cosolvent -> success; cyclodextrin -> success; ph_adjust -> success; }

Caption: Decision workflow for troubleshooting compound precipitation.

Detailed Actions:

  • Check Final DMSO Concentration: Many cell lines are sensitive to DMSO concentrations above 0.5%, and some as low as 0.1%.[7][14][15][16] If your dilution scheme results in a higher percentage, it's a primary concern.

    • Solution: Prepare a more concentrated DMSO stock (e.g., 50 mM or 100 mM) so a smaller volume is needed to reach your target assay concentration, thereby lowering the final DMSO percentage.

  • Reduce Final Compound Concentration: The simplest solution is often to test if the compound is soluble at a lower final concentration. You may be exceeding its thermodynamic solubility limit in the assay medium.

  • Improve the Dilution Technique: Avoid adding the DMSO stock directly to a large volume of buffer.

    • Best Practice: Add the small aliquot of DMSO stock into your tube or well first. Then, add the aqueous medium on top while vortexing or swirling vigorously.[11] This rapid mixing can prevent localized high concentrations of the compound from crashing out. It is preferable to add the DMSO stock directly to the final assay media, which often contains proteins or other components that can help maintain solubility.[3]

Q4: I've optimized my dilution, but the compound still precipitates. What advanced formulation strategies can I use?

Answer: When basic techniques are insufficient, you can employ formulation excipients to increase the apparent solubility of the compound. The two most common and effective strategies for in-vitro assays are the use of co-solvents and cyclodextrins.

A co-solvent is a secondary water-miscible organic solvent added to the final aqueous medium to increase the solubilizing capacity of the system.

  • Mechanism: Co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol (PG) work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[17]

  • Common Co-solvents & Recommended Limits:

Co-Solvent/ExcipientTypical Final Conc. RangeNotes
DMSO 0.1% - 0.5%Gold standard. Can have biological effects.[8][18]
Ethanol 0.1% - 1.0%Can be cytotoxic at higher concentrations.[19]
PEG 400 1% - 5%Generally well-tolerated by many cell lines.
Propylene Glycol (PG) 0.5% - 2%Common pharmaceutical excipient.
Tween® 80 / 20 0.01% - 0.1%Non-ionic surfactants; use with caution as they can form micelles and interfere with some assays.[19]
  • Protocol: Prepare your final assay medium containing the desired percentage of the co-solvent (e.g., 1% PEG 400) before adding the compound's DMSO stock. Then, add the stock solution using the vigorous mixing technique described in Q3.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They are highly effective solubilizing agents.[20][21]

  • Mechanism: The hydrophobic (6-Methoxyquinazolin-2-yl)methanol molecule can become encapsulated within the hydrophobic cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[22][][24] This complex carries the drug in solution, increasing its apparent solubility.[20]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture due to its high aqueous solubility and low toxicity compared to other cyclodextrins.[20][24]

// Invisible edges for layout C -> CD [style=invis]; CD -> Complex [style=invis]; }

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Protocol:

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 100 mM).

    • In a separate tube, add your aliquot of the compound's DMSO stock.

    • Add a volume of the HP-β-CD solution to this tube and mix well. A typical starting point is a 5:1 or 10:1 molar ratio of HP-β-CD to your compound.

    • Allow this mixture to incubate for 15-30 minutes at room temperature to facilitate complex formation.

    • Add this pre-formed complex solution to your final assay medium.

Q5: What experimental controls are essential when using these solubilizing agents?

Answer: This is a critical question for maintaining scientific integrity. Any excipient you add has the potential to affect your biological system. Therefore, proper controls are non-negotiable.

Essential Controls:

  • Vehicle Control: This is the most important control. It should contain the exact same concentration of all solvents and excipients as your experimental wells, but without the compound.

    • Example: If your final treatment condition contains 10 µM compound, 0.2% DMSO, and 5 mM HP-β-CD, your vehicle control must contain 0.2% DMSO and 5 mM HP-β-CD in the same medium.

  • Solvent Toxicity Curve: Before starting a large experiment, it is wise to test the tolerance of your specific cell line to the excipients. Create a dose-response curve for each agent (e.g., DMSO from 0.05% to 2%; HP-β-CD from 1 mM to 20 mM) to determine the highest concentration that does not impact cell viability or the assay signal.[8][18]

  • Positive and Negative Assay Controls: Ensure your standard assay controls (e.g., a known agonist/antagonist for a receptor assay) are run in the presence of the same vehicle to confirm that the excipients do not interfere with the assay's performance or readout.[25]

References

  • Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • World Pharma Today. (2025).
  • Reddit. (2023).
  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • MDPI. (2024).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • BioDuro. (n.d.).
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
  • PMC. (n.d.).
  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • SpringerLink. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). Mol. Formula:.
  • ResearchGate. (2017).
  • BenchChem. (2025).
  • Environmental Science and Technology. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.
  • PMC. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery.
  • PubMed. (2017). Improvement in aqueous solubility achieved via small molecular changes.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Emulatebio. (n.d.).
  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Academia.edu. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs by Using Different Approaches.
  • SciSpace. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • MCE. (n.d.). Compound Handling Instructions.
  • PMC. (n.d.).
  • ResearchGate. (2006).
  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
  • Enfanos. (n.d.).
  • ResearchGate. (2025). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2026). (PDF)
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Technical Guide: Solubility Profile of 6-methoxy-2-methylquinoline-4-thiol.
  • PubChem. (n.d.). (6-Methoxynaphthalen-2-yl)methanol | C12H12O2 | CID 10012701.
  • ChemicalBook. (2025). 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4.

Sources

Troubleshooting low yield during (6-Methoxyquinazolin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Low Yield in (6-Methoxyquinazolin-2-yl)methanol Synthesis

Overview: (6-Methoxyquinazolin-2-yl)methanol is a critical intermediate in the development of kinase inhibitors and other biologically active heterocyclic compounds[1]. However, researchers frequently encounter severely depressed yields (often <30%) during its synthesis. As a Senior Application Scientist, I have analyzed the mechanistic pitfalls of the two primary synthetic routes: the reduction of 6-methoxyquinazoline-2-carboxylate and the cyclization of 2-amino-5-methoxybenzamide. This guide provides self-validating protocols and mechanistic explanations to optimize your workflow and recover your yields.

Core Synthetic Pathways & Mechanistic Pitfalls

G A 2-Amino-5-methoxybenzamide + Glycolic Acid C Cyclization (Heat / Lewis Acid) A->C Dehydration B 6-Methoxyquinazoline- 2-carboxylate D Hydride Reduction (NaBH4 or DIBAL-H) B->D Reduction E (6-Methoxyquinazolin- 2-yl)methanol C->E Target D->E Controlled F Side Product: 3,4-Dihydroquinazoline D->F Over-reduction (Excess Hydride)

Figure 1: Synthetic pathways for (6-Methoxyquinazolin-2-yl)methanol and common side reactions.

Frequently Asked Questions (Troubleshooting)

Q1: I am reducing ethyl 6-methoxyquinazoline-2-carboxylate using NaBH₄ in ethanol, but my LC-MS shows a mass +2 Da higher than the target. Why is my yield so low? Causality & Solution: You are observing the over-reduction of the quinazoline core. The C3=N4 double bond of the quinazoline ring is highly polarized and highly susceptible to hydride attack, leading to the formation of 3,4-dihydroquinazoline derivatives[2]. Standard NaBH₄ in protic solvents often lacks the chemoselectivity required to reduce the ester without attacking the heterocycle.

  • Actionable Fix: Shift to a chemoselective reduction system. By adding anhydrous CaCl₂ to the NaBH₄ mixture, you generate calcium borohydride (Ca(BH₄)₂) in situ. The calcium ion acts as a Lewis acid, coordinating with the ester carbonyl to activate it for hydride transfer, while its milder reducing potential spares the C3=N4 bond. Alternatively, use DIBAL-H at -78 °C in anhydrous THF to strictly control hydride delivery.

Q2: I attempted the Pinner-type cyclization of 2-amino-5-methoxybenzamide with hydroxyacetonitrile. The reaction stalls, and I get a complex mixture. How can I drive this to completion? Causality & Solution: The condensation of an anthranilamide derivative with a nitrile requires high electrophilicity at the nitrile carbon. Hydroxyacetonitrile is prone to side reactions (like polymerization or elimination) under harsh basic or acidic conditions. Furthermore, water generated during the subsequent dehydration step can hydrolyze the intermediate back to the starting materials.

  • Actionable Fix: Employ a Lewis acid catalyst such as Sc(OTf)₃ or ZnCl₂ to activate the nitrile[3]. Alternatively, bypass hydroxyacetonitrile entirely: react the benzamide with chloroacetonitrile to form the 2-(chloromethyl)quinazoline intermediate, followed by a mild hydrolysis using aqueous Na₂CO₃ or sodium acetate to yield the hydroxymethyl group. This two-step approach prevents the hydroxyl group from interfering during ring closure.

Q3: My reaction goes to completion by TLC, but I lose over 50% of my product during the aqueous workup. Where is it going? Causality & Solution: (6-Methoxyquinazolin-2-yl)methanol is highly polar. The combination of the basic quinazoline nitrogens and the hydrogen-bonding capacity of the hydroxymethyl group gives this molecule significant aqueous solubility, especially if the aqueous phase is even slightly acidic (protonating the N1 or N3 positions).

  • Actionable Fix: Strictly control the pH of your aqueous phase to 7.5–8.0 during extraction to ensure the molecule is in its neutral free-base form. Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic product. Extract with a highly polar organic solvent mixture, such as 10% Methanol in Dichloromethane (DCM) or pure Ethyl Acetate (EtOAc), performing at least 4-5 extractions.

Quantitative Data: Optimization of Ester Reduction

The following table summarizes the causal relationship between reduction conditions and the yield of the target alcohol versus the over-reduced side product.

Reducing AgentSolventTemp (°C)Target Yield (%)Over-reduction (%)Chemoselectivity Rationale
NaBH₄ (2.0 eq)EtOH2535%55%High polarity of C=N bond leads to competitive hydride attack[2].
LiAlH₄ (1.1 eq)THF015%75%Overly aggressive; completely reduces the pyrimidine ring.
DIBAL-H (2.2 eq)THF-7882%<5%Low temperature and steric bulk prevent ring attack.
NaBH₄ / CaCl₂ EtOH/THF 0 to 25 88% <2% Lewis acid coordination activates ester; mild hydride spares ring.
Self-Validating Experimental Protocol

Optimized Synthesis via Chemoselective Reduction (NaBH₄/CaCl₂ Method) This protocol utilizes an in-situ generated Ca(BH₄)₂ system to ensure high chemoselectivity, preventing the destruction of the quinazoline pharmacophore.

Step 1: Reagent Preparation

  • Dissolve ethyl 6-methoxyquinazoline-2-carboxylate (10.0 mmol) in a mixture of anhydrous THF (30 mL) and absolute Ethanol (30 mL) under an inert argon atmosphere.

  • Cool the reaction flask to 0 °C using an ice-water bath.

Step 2: In-Situ Catalyst Generation & Reduction 3. Add anhydrous Calcium Chloride (CaCl₂, 12.0 mmol) to the solution and stir for 15 minutes to allow for complete dissolution and complexation with the ester. 4. Slowly add Sodium Borohydride (NaBH₄, 25.0 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution will occur. 5. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature (25 °C). Stir for an additional 3-4 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the ester spot is completely consumed.

Step 3: Quenching and Salting-Out Workup 6. Cool the mixture back to 0 °C and carefully quench the excess hydride by the dropwise addition of saturated aqueous NH₄Cl (20 mL). 7. Concentrate the mixture under reduced pressure to remove the THF and Ethanol. 8. Adjust the pH of the remaining aqueous phase to exactly 7.5 - 8.0 using a 1M NaHCO₃ solution. (Self-Validation: A pH outside this range will result in product loss to the aqueous layer). 9. Add solid NaCl to the aqueous phase until saturation is reached. 10. Extract the aqueous layer with 10% MeOH in DCM (5 x 40 mL). 11. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude (6-Methoxyquinazolin-2-yl)methanol.

Step 4: Purification 12. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to yield the pure product as an off-white solid.

References
  • Synthesis and antibacterial activity studies of 6-methoxyquinazoline-triazole hybrid derivatives Source: ACG Publications URL
  • 4-Chloro-6-iodo-7-methoxyquinazoline | CAS 1172851-61-4 Source: Benchchem URL
  • Organic & Biomolecular Chemistry Source: Yonsei University URL

Sources

Technical Support Center: Preventing Oxidation of (6-Methoxyquinazolin-2-yl)methanol During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (6-Methoxyquinazolin-2-yl)methanol is a highly valuable building block in drug discovery. However, the hydroxymethyl group (-CH₂OH) located at the 2-position of the electron-deficient quinazoline ring is structurally vulnerable to autoxidation.

This guide provides researchers, scientists, and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the absolute integrity of this compound during long-term storage.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does (6-Methoxyquinazolin-2-yl)methanol degrade so rapidly under standard laboratory conditions? A1: The degradation is primarily driven by the autoxidation of the primary alcohol. The electron-withdrawing nature of the quinazoline ring makes the adjacent methylene protons highly susceptible to radical abstraction when exposed to molecular oxygen and ambient light. This initial reaction yields 6-methoxyquinazoline-2-carbaldehyde. If trace moisture is present, the degradation accelerates further[1].

Q2: How does moisture contribute to the oxidation process if water isn't an oxidant? A2: Water acts as an essential mediator for over-oxidation. The oxidation of a primary alcohol to a carboxylic acid normally proceeds via the corresponding aldehyde. Water reacts with this aldehyde to form an aldehyde hydrate (gem-diol, R-CH(OH)₂). It is this gem-diol intermediate that undergoes the second oxidation step to become a carboxylic acid[1]. Therefore, maintaining strictly anhydrous conditions arrests the degradation at the aldehyde stage, preventing the formation of the highly polar carboxylic acid.

Q3: Can I store the compound in a solution (e.g., DMSO) for high-throughput screening? A3: While some quinazoline derivatives have shown stability in solvents like DMSO when stored properly, it is generally recommended to store them as a solid[2]. Prolonged storage in solution accelerates degradation due to dissolved oxygen and trace peroxides often present in hygroscopic solvents[3]. If solution storage is absolutely necessary, use anhydrous, degassed DMSO, store at -80°C, and limit the duration to less than one month.

Part 2: Visualizing the Degradation Pathway

Understanding the chemical pathway is critical for implementing the correct preventative measures.

AutoxidationPathway A (6-Methoxyquinazolin-2-yl)methanol (Primary Alcohol) B Radical Abstraction (O2 + Light) A->B Autoxidation C 6-Methoxyquinazoline-2-carbaldehyde (Aldehyde) B->C -H2O D Hydration (+H2O) Gem-diol Intermediate C->D Trace Moisture E 6-Methoxyquinazoline-2-carboxylic acid (Carboxylic Acid) D->E Further Oxidation

Autoxidation pathway of (6-Methoxyquinazolin-2-yl)methanol.

Part 3: Troubleshooting Guide

If you suspect your batch has degraded, consult the following diagnostic table to identify the root cause and corrective actions.

Observed IssuePotential CauseRecommended Action
New peak in HPLC (Higher Retention Time) Oxidation to 6-methoxyquinazoline-2-carbaldehyde (less polar than the alcohol).Confirm identity via LC-MS. Review storage conditions to ensure the compound is stored at 2-8°C or lower and protected from moisture[2].
New peak in HPLC (Lower Retention Time) & Poor Solubility The degradation product, 6-methoxyquinazoline-2-carboxylic acid, has different solubility characteristics[2].Verify purity using HPLC. If degradation is confirmed, repurify or use a fresh, pure sample[2].
Discoloration (Yellowing of solid powder) General degradation of the compound, possibly due to exposure to light or reactive contaminants[2].Discard the degraded sample. Ensure the storage container is opaque or amber-colored to protect from light[2].

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of (6-Methoxyquinazolin-2-yl)methanol under various storage conditions.

Storage TemperatureAtmosphereLight ExposureEstimated Time to 1% Degradation (Solid)
25°C (Room Temp)Ambient AirLight< 3 days
4°C (Refrigerator)Ambient AirDark~ 2 weeks[3]
-20°C (Freezer)Ambient AirDark~ 3 months
-20°C (Freezer)Argon / NitrogenDark> 12 months
-80°C (Deep Freeze)Argon / NitrogenDark> 24 months

Part 5: Self-Validating Experimental Protocols

Protocol 1: Preparation and Aliquoting for Long-Term Storage

This protocol is designed to eliminate the three catalysts of degradation: oxygen, moisture, and light.

  • Drying: Transfer the purified (6-Methoxyquinazolin-2-yl)methanol to a lyophilization flask. Lyophilize for 24 hours to remove all trace solvents and moisture.

  • Aliquoting: Inside a glove box filled with inert gas (Nitrogen or Argon), transfer 5-10 mg aliquots into 2 mL amber glass vials.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles and limits oxygen exposure to the bulk batch during daily retrieval. Amber vials block UV/visible light, preventing radical initiation[2].

  • Purging: If a glove box is unavailable, use a Schlenk line. Insert a needle connected to an Argon line into the vial and purge gently for 60 seconds.

    • Causality: Argon is heavier than air and displaces oxygen at the bottom of the vial, suffocating the autoxidation pathway.

  • Sealing: Cap the vials immediately using PTFE-lined silicone septa caps.

    • Causality: PTFE provides a chemically inert barrier against the compound, while the silicone backing ensures a self-sealing, airtight environment.

  • Storage: Place the sealed vials in a secondary container filled with indicating Drierite (desiccant) and store at -20°C or -80°C.

Protocol 2: HPLC-UV Method for Validating Compound Integrity

This protocol serves as a self-validating system to confirm the success of your storage conditions before using the compound in sensitive assays.

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of anhydrous, degassed HPLC-grade Acetonitrile. Prepare immediately before injection to prevent artifactual oxidation in the autosampler.

  • Chromatographic Conditions: Use a C18 Reverse-Phase column (e.g., 5 µm, 4.6 x 150 mm). Run a gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: Set the UV detector to 254 nm and 280 nm.

  • Validation Check (Self-Validation): The storage protocol is deemed successful if the baseline remains flat and the primary peak accounts for >99% AUC. The protocol has failed if a peak appears at [M-2 Da] (indicating aldehyde formation) or [M+14 Da] (indicating carboxylic acid formation).

Part 6: Visualizing the Storage Workflow

StorageWorkflow S1 1. Lyophilize (Remove Solvents) S2 2. Aliquot (Amber Vials) S1->S2 S3 3. Purge (Argon/N2 Gas) S2->S3 S4 4. Seal (PTFE Septa) S3->S4 S5 5. Store (-20°C + Desiccant) S4->S5

Step-by-step workflow for the inert storage of quinazoline derivatives.

References

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Source: ResearchGate. URL: [Link]

  • Alcohol oxidation. Source: Wikipedia. URL: [Link]

Sources

Analytical Technical Support Center: Resolving HPLC Peak Tailing for (6-Methoxyquinazolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of nitrogen-containing heterocycles. Analyzing (6-Methoxyquinazolin-2-yl)methanol presents a classic, yet complex, challenge: severe peak tailing.

This guide is designed to move beyond generic troubleshooting. It offers a mechanistic understanding of why this specific molecule interacts poorly with standard stationary phases and provides self-validating protocols to help you achieve Gaussian peak symmetry.

Diagnostic Workflow Visualization

Before adjusting parameters, it is critical to isolate whether the tailing is a physical hardware issue or a chemical interaction. Follow the diagnostic logic tree below to determine your corrective path.

G Start Peak Tailing Observed: (6-Methoxyquinazolin-2-yl)methanol CheckSymmetry Do all peaks tail or just the quinazoline? Start->CheckSymmetry AllPeaks All Peaks Tail (Physical Issue) CheckSymmetry->AllPeaks All OnePeak Only Target Tails (Chemical Issue) CheckSymmetry->OnePeak Target Only CheckFrit Check for Void/Frit Blockage Replace Guard Column AllPeaks->CheckFrit CheckPH Check Mobile Phase pH Is pH between 4.0 - 8.0? OnePeak->CheckPH MidPH Yes (Mid-pH) Silanols Ionized (Si-O⁻) CheckPH->MidPH Yes LowPH No (pH < 3.0 or > 9.0) CheckPH->LowPH No FixPH Adjust to pH 2.5 (0.1% TFA) or pH 10.0 (NH4HCO3) MidPH->FixPH CheckColumn Check Column Chemistry Is it highly endcapped? LowPH->CheckColumn OldColumn No / Older Type A Silica CheckColumn->OldColumn No SwitchColumn Switch to Type B Silica or Polar-Embedded C18 OldColumn->SwitchColumn

Figure 1: Logical decision tree for diagnosing and resolving quinazoline peak tailing.

Mechanistic Troubleshooting (FAQs)

Q1: Mechanistically, why does (6-Methoxyquinazolin-2-yl)methanol exhibit severe peak tailing compared to neutral impurities in my sample? A1: The core issue lies in the basicity of the quinazoline ring and the acidity of the silica support. The quinazoline ring contains two nitrogen atoms that act as strong hydrogen-bond acceptors and can become protonated. Concurrently, silica-based stationary phases contain residual silanol groups (Si-OH). At mid-range pH (pH 4–8), these silanols ionize to form negatively charged species (Si-O⁻). When the basic quinazoline interacts with these ionized silanols, it triggers secondary ion-exchange interactions [1]. Because these secondary binding sites are heterogeneous and exhibit slow desorption kinetics, the analyte molecules elute at different rates, dragging out the rear of the peak[2].

Q2: How does mobile phase pH dictate the tailing factor ( Tf​ ) for this specific compound? A2: Mobile phase pH controls the ionization state of both the analyte and the column surface. Operating near the pKa of the quinazoline leaves the molecule partially ionized while silanols are fully ionized, maximizing tailing. The Solution: You must operate at the extremes of the pH scale. Dropping the pH to < 3.0 (e.g., using 0.1% Trifluoroacetic acid) fully protonates the silanols back to neutral Si-OH, effectively shutting down the ion-exchange pathway [1]. Alternatively, raising the pH > 9.0 (using ammonium bicarbonate) neutralizes the basic quinazoline, though this requires a specialized high-pH tolerant hybrid-silica column.

Q3: I adjusted the pH to 2.5, but tailing persists. What is the next logical step? A3: If pH control fails, the stationary phase chemistry is the limiting factor. Older "Type A" silica columns possess high metal content and highly acidic silanols that remain ionized even at low pH. The corrective action is to switch to high-purity "Type B" silica with dense endcapping (steric protection) [3]. For highly stubborn basic compounds like (6-Methoxyquinazolin-2-yl)methanol, utilizing a polar-embedded column (e.g., Amide-C18) is the gold standard. The embedded polar group creates a local hydration layer that physically shields the basic quinazoline from any residual silanols.

Q4: Could my sample preparation or injection parameters be causing the tailing? A4: Yes. (6-Methoxyquinazolin-2-yl)methanol possesses a polar hydroxymethyl group, making its solubility profile sensitive to diluent mismatch. If the sample is dissolved in 100% strong organic solvent (e.g., DMSO or Methanol) and injected into a highly aqueous mobile phase, the analyte experiences "viscous fingering" or transient precipitation at the column head. This physical disruption mimics chemical tailing. Always dissolve the sample in a diluent that closely matches the initial mobile phase composition.

Quantitative Parameter Optimization

The table below summarizes the expected impact of specific chromatographic parameter adjustments on the USP Tailing Factor ( Tf​ ) for (6-Methoxyquinazolin-2-yl)methanol.

ParameterSub-optimal ConditionOptimized ConditionExpected Tf​ ShiftMechanistic Rationale
Mobile Phase pH pH 6.8 (Phosphate)pH 2.5 (0.1% TFA)2.4 → 1.1Protonation of silanols suppresses secondary ion-exchange interactions.
Stationary Phase Unendcapped C18Polar-embedded C181.9 → 1.05Embedded amide groups create a hydration layer, shielding residual silanols.
Buffer Capacity 5 mM Formate25 mM Formate1.6 → 1.15Prevents local pH depletion at the stationary phase surface during elution.
Sample Diluent 100% MethanolInitial Mobile Phase1.8 → 1.1Eliminates viscous fingering and premature precipitation of the polar analyte.

Validated Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be verifiable. The following protocols are designed as self-validating systems.

Protocol 1: Systematic Mobile Phase pH Optimization & Validation

Self-Validating Principle: By co-injecting a neutral marker, we can isolate chemical tailing (silanol interaction) from physical tailing (column void).

  • Step 1: Prepare Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm) to yield a 0.1% v/v solution (pH ~2.0).

  • Step 2: Prepare Organic Phase (B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Step 3: Column Equilibration: Flush the system with 50% A / 50% B for at least 20 column volumes (CV) to ensure complete protonation of the stationary phase silanols.

  • Step 4: System Suitability Test (SST): Inject a mixture containing (6-Methoxyquinazolin-2-yl)methanol and a neutral marker (e.g., Toluene).

  • Validation Check: Evaluate the chromatogram. If the neutral marker is symmetric ( Tf​ = 1.0) but the quinazoline tails ( Tf​ > 1.5), the issue remains chemical (consider Protocol 2 or a column switch). If both peaks tail equally, the issue is physical (e.g., a blocked frit or column void), requiring hardware intervention.

Protocol 2: Column Regeneration and Frit Cleaning

Objective: Remove strongly retained basic contaminants that create secondary retention sites, which often masquerade as stationary phase degradation.

  • Step 1: Disconnect the column from the detector to prevent fouling the flow cell. Reverse the column direction.

  • Step 2: Flush with 100% HPLC-grade Water for 10 CV to remove precipitated buffer salts.

  • Step 3: Flush with 100% Methanol for 10 CV to elute moderately hydrophobic contaminants.

  • Step 4: Flush with 100% Isopropanol (IPA) for 10 CV. (Critical: Reduce flow rate by 50% due to the high viscosity of IPA to prevent overpressuring the system).

  • Step 5: Reverse the sequence back to Water, reconnect the column in the correct flow direction to the detector, and re-equilibrate in the starting mobile phase.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics | GMP Insiders |[Link]

  • HPLC Peak Tailing | Axion Labs | [Link]

Technical Support Center: Optimizing Coupling Reactions for (6-Methoxyquinazolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing cross-coupling reactions with (6-Methoxyquinazolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize novel derivatives of this important heterocyclic scaffold. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to overcome common hurdles in your synthetic endeavors. We will delve into the nuances of working with this specific substrate, focusing on the potential challenges posed by the free hydroxyl group and the electronic nature of the quinazoline ring system.

Understanding the Substrate: Key Challenges

(6-Methoxyquinazolin-2-yl)methanol presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary issue stems from the presence of a reactive primary alcohol (-CH₂OH) and a nitrogen-rich heterocyclic core.

  • The Hydroxyl Group: The acidic proton of the alcohol can react with the strong bases typically used in cross-coupling reactions, altering the stoichiometry and potentially deactivating the catalyst.[1] Furthermore, the oxygen atom can coordinate to the palladium center, which may inhibit catalytic activity.[1]

  • The Quinazoline Core: Nitrogen-containing heterocycles can be challenging substrates. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, sometimes leading to catalyst inhibition.[2] However, in some cases, this coordination can be beneficial, activating certain positions for coupling.[3] The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the quinazoline ring.[4][5]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the optimization of coupling reactions with (6-Methoxyquinazolin-2-yl)methanol.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction with (6-Methoxyquinazolin-2-yl)methanol as the coupling partner is giving a very low yield. What are the likely causes and how can I improve it?

Answer: Low yield in a Suzuki-Miyaura coupling involving this substrate can often be traced back to a few key factors: catalyst deactivation, issues with the hydroxyl group, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Evaluate the Need for a Protecting Group: The free hydroxyl group is a primary suspect.[1] While many modern catalyst systems can tolerate free hydroxyls, it's the first variable to consider.

    • Recommendation: Perform a small-scale control experiment where the hydroxyl group is protected, for example, as a silyl ether (e.g., TBDMS) or a benzyl ether.[6][7] If the yield significantly improves, a protection/deprotection strategy is warranted. However, since this adds steps, it's often preferable to optimize conditions to avoid it.[1]

  • Ligand and Catalyst Selection: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle, especially with challenging heterocyclic substrates.[8][9]

    • Recommendation: For heteroaryl substrates, bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are often highly effective.[1][10] Using a well-defined precatalyst (e.g., XPhos Pd G3/G4) can also ensure the efficient in-situ generation of the active Pd(0) catalyst.[1][8]

  • Base and Solvent Optimization: The base is crucial, but a poor choice can lead to starting material decomposition or side reactions.[8][11]

    • Recommendation: While strong bases like NaOtBu are common, consider milder inorganic bases like K₃PO₄ or Cs₂CO₃, especially if you suspect base-mediated decomposition.[8] Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are good starting points.[1][12]

  • Temperature Control: Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side product formation.[13]

    • Recommendation: Most Suzuki reactions are run at elevated temperatures (80-110 °C).[8] If you observe decomposition, try lowering the temperature. Conversely, if the reaction is slow, a modest increase in temperature may be beneficial.

Issue 2: Significant Side Product Formation

Question: I'm observing a significant amount of homocoupling of my boronic acid and/or dehalogenation of my aryl halide partner in my Suzuki coupling. How can I suppress these side reactions?

Answer: Homocoupling and dehalogenation are common side reactions in palladium catalysis that compete with the desired cross-coupling pathway.[13]

Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: The homocoupling of boronic acids is often promoted by the presence of oxygen.[13]

    • Recommendation: Ensure all solvents and reagents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1]

  • Optimize Catalyst Loading and Temperature: High catalyst loading or excessive temperature can sometimes favor side reactions.[8][13]

    • Recommendation: Try reducing the catalyst loading (e.g., from 2 mol% to 1 mol%). Also, running the reaction at the lowest temperature that still provides a reasonable rate can help minimize unwanted pathways.[13]

  • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus side reactions.

    • Recommendation: Bulky, electron-rich ligands that accelerate the oxidative addition and reductive elimination steps can often outcompete the pathways leading to side products.[1]

Issue 3: Challenges with Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination on a halogenated derivative of (6-Methoxyquinazolin-2-yl)methanol and the reaction is not proceeding cleanly. What should I consider?

Answer: The Buchwald-Hartwig amination is sensitive to several variables, and the presence of the quinazoline core and the methanol group adds layers of complexity.[14]

Troubleshooting Steps:

  • Base Selection is Critical: Strong bases like NaOtBu or LHMDS are standard, but they can be problematic with base-sensitive functional groups.[11] The acidic proton of the methanol group can consume the base.

    • Recommendation: Start with a strong base like NaOtBu, but use a precise amount (e.g., 1.4 equivalents). If you observe decomposition or side reactions, switch to a weaker base like Cs₂CO₃ or K₃PO₄, which may require a higher reaction temperature.[8][11] For particularly sensitive substrates, sodium silanolates (e.g., NaOTMS) have proven effective.[15]

  • Ligand-Amine Pairing: The optimal ligand is highly dependent on the amine coupling partner (primary, secondary, or a specific heterocycle).[8]

    • Recommendation: For primary amines, ligands like BrettPhos are a good starting point. For secondary amines, RuPhos is often effective. For coupling with NH-heterocycles, consider DavePhos or XantPhos.[8] It is often best to screen a small panel of ligands to find the optimal one for your specific system.

  • Palladium Precatalyst: The choice of palladium source is important for efficiently generating the active catalyst.

    • Recommendation: Modern palladacycle precatalysts (e.g., G3 or G4) are often more reliable and efficient than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][11] They form the active LPd(0) species more cleanly.

Issue 4: Problems with Sonogashira Coupling

Question: My copper-free Sonogashira coupling reaction is sluggish and gives low yields. What can I do to optimize it?

Answer: The Sonogashira coupling is a powerful tool for forming C-C bonds, but it has its own set of challenges, particularly in copper-free systems.

Troubleshooting Steps:

  • Consider the "Copper-Free" Protocol: While traditional Sonogashira reactions use a copper co-catalyst, this can lead to the homocoupling of the terminal alkyne (Glaser coupling).[13][16] Copper-free protocols are often preferred to avoid this side product and issues with copper toxicity.[17][18][19][20]

    • Recommendation: If you are using a copper co-catalyst and observing significant diyne formation, switch to a copper-free protocol. This typically involves a palladium catalyst, a phosphine ligand, and an amine base.

  • Base and Solvent System: The base is crucial for deprotonating the terminal alkyne.

    • Recommendation: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[21] In some cases, an inorganic base like Cs₂CO₃ can be effective.[18] Aprotic polar solvents like DMF or NMP are often good choices.

  • Ligand Selection: The right ligand is key to a successful Sonogashira coupling.

    • Recommendation: A variety of phosphine ligands can be effective. For challenging substrates, bulky, electron-rich ligands can be beneficial. In some protocols, N-heterocyclic carbene (NHC) ligands have also shown great promise.[22]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • Halogenated (6-Methoxyquinazolin-2-yl)methanol derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add the halogenated quinazoline, arylboronic acid, and K₃PO₄.

  • In a glovebox, add the palladium precatalyst.

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and add the degassed solvent mixture via syringe.

  • Place the vial in a preheated heating block at 100 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Different Coupling Reactions

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura XPhos Pd G3 (2%)-K₃PO₄ (2.0)1,4-Dioxane/H₂O80 - 110
Buchwald-Hartwig tBuXPhos Pd G3 (2%)-NaOtBu (1.4)Toluene100 - 110
Sonogashira (Cu-free) Pd(PPh₃)₄ (5%)-TEA (3.0)DMF60 - 80

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed ProtectOH Protect -OH Group? Start->ProtectOH RunProtected Run reaction with protected substrate ProtectOH->RunProtected Yes CheckLigand Is Ligand Optimal? ProtectOH->CheckLigand No/Prefer not to OptimizeConditions Re-optimize Ligand, Base, and Temperature RunProtected->OptimizeConditions Success Improved Yield OptimizeConditions->Success ScreenLigands Screen Bulky Biaryl Phosphine Ligands (e.g., XPhos, SPhos) CheckLigand->ScreenLigands No CheckBase Is Base Correct? CheckLigand->CheckBase Yes ScreenLigands->OptimizeConditions ScreenBases Try Weaker Base (K₃PO₄, Cs₂CO₃) if decomposition seen CheckBase->ScreenBases No CheckTemp Is Temperature Right? CheckBase->CheckTemp Yes ScreenBases->OptimizeConditions AdjustTemp Increase T for slow rxn Decrease T for decomp. CheckTemp->AdjustTemp No CheckTemp->Success Yes AdjustTemp->OptimizeConditions

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

SuzukiCycle pd0 LₙPd(0) pd_complex1 LₙPd(II)(Ar¹)(X) pd0:n->pd_complex1:w Ar¹-X reductive_elim Reductive Elimination product Ar¹-Ar² oxidative_add Oxidative Addition pd_complex2 LₙPd(II)(Ar¹)(Ar²) pd_complex1:e->pd_complex2:s [Ar²B(OR)₂(Base)]⁻ transmetal Transmetalation pd_complex2:s->pd0:e Ar¹-Ar² react1 Ar¹-X react2 Ar²-B(OR)₂ boronate_complex [Ar²-B(OR)₂(Base)]⁻[M]⁺ base_anion [M]⁺[Base]⁻

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PMC. Available at: [Link]

  • Protection of OH group of alcohol. SlideShare. Available at: [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. ResearchGate. Available at: [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Available at: [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. Universidade de Sao Paulo. Available at: [Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. Available at: [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. ResearchGate. Available at: [Link]

  • Protection of Hydroxyl Groups. Chemistry LibreTexts. Available at: [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC. Available at: [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. Available at: [Link]

  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Semantic Scholar. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions. SlidePlayer. Available at: [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters. Available at: [Link]

  • Palladium-Catalyzed One-Pot Synthesis of Quinazolinones via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry. Available at: [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • The Suzuki Reaction. Harvard University. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Overcoming Poor Bioavailability of (6-Methoxyquinazolin-2-yl)methanol Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (6-Methoxyquinazolin-2-yl)methanol and its derivatives. The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory activities.[1][2] However, a common and significant hurdle in the development of these compounds is their poor oral bioavailability.[1]

This guide is designed to provide you with a structured, in-depth approach to diagnosing and overcoming these bioavailability challenges. Drawing from established principles in pharmaceutics and drug metabolism, we will explore the underlying causes of poor bioavailability and provide practical, evidence-based strategies to enhance the in vivo performance of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the challenges associated with (6-Methoxyquinazolin-2-yl)methanol compounds.

Q1: What is bioavailability and why is it a primary concern for this class of compounds?

A1: Bioavailability refers to the fraction of an administered drug dose that reaches the systemic circulation unchanged.[3] For orally administered drugs, this is a critical pharmacokinetic parameter that determines efficacy. Quinazolinone derivatives, including (6-Methoxyquinazolin-2-yl)methanol, often exhibit poor water solubility due to their rigid, lipophilic, and crystalline structures.[1][4] This low solubility limits their dissolution in gastrointestinal fluids, which is the first and often rate-limiting step for absorption. Consequently, even a highly potent compound can fail in preclinical or clinical stages if it cannot be absorbed efficiently to reach its target site of action.

Q2: What are the main physicochemical and physiological factors contributing to the poor bioavailability of these compounds?

A2: The poor bioavailability of (6-Methoxyquinazolin-2-yl)methanol and related compounds typically stems from a combination of two major factors:

  • Low Aqueous Solubility: The primary barrier is often poor solubility. The rigid heterocyclic structure leads to high crystal lattice energy, making it difficult for the compound to dissolve in the aqueous environment of the gut.[4] This is a characteristic feature of many Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[4][5]

  • First-Pass Metabolism: After absorption from the gut, drugs are transported via the portal vein to the liver before entering systemic circulation.[6] The liver is the body's primary site for drug metabolism.[6] Compounds with susceptible functional groups, such as the methanol (hydroxyl) group on this scaffold, can be rapidly metabolized (e.g., through glucuronidation or oxidation) in the gut wall or liver. This "first-pass effect" can significantly reduce the amount of active drug that reaches the rest of the body.[6]

Q3: What are the principal strategies to improve the bioavailability of my (6-Methoxyquinazolin-2-yl)methanol compound?

A3: A multi-faceted approach is often required. The strategies can be broadly categorized into two main areas:

  • Formulation-Based Approaches: These methods aim to improve the dissolution rate and solubility of the drug without chemically altering it. Key strategies include:

    • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can enhance dissolution rates.[7][8][9]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can convert it from a stable crystalline form to a more soluble amorphous state.[10][11]

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can solubilize the drug in lipidic carriers, improve absorption, and even utilize lymphatic transport to bypass the liver, thus avoiding first-pass metabolism.[11][12][13][14][15]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug in water.[10][14]

  • Chemical Modification (Prodrug) Approaches: This involves temporarily modifying the drug's chemical structure to improve its properties. For a compound with a methanol group, a key strategy is to mask the hydroxyl group with a promoiety.[16][17] This can increase lipophilicity to enhance membrane permeability and protect the vulnerable hydroxyl group from first-pass metabolism.[16][18] The promoiety is designed to be cleaved in vivo by enzymes (like esterases) to release the active parent drug.[16]

Part 2: Troubleshooting Guides

This section provides practical, Q&A-based troubleshooting for specific experimental issues.

Issue 1: Poor Compound Solubility in Aqueous Buffers for In Vitro Assays

Q: My (6-Methoxyquinazolin-2-yl)methanol derivative precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. How can I resolve this to get reliable in vitro data?

A: This is a classic sign that your final assay concentration exceeds the compound's thermodynamic solubility in the final solvent mixture. Before moving to complex formulations, several immediate steps can be taken:

  • Optimize Stock and Dilution:

    • Action: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous buffer, perform the dilution rapidly and with vigorous vortexing or mixing. This can sometimes create a transient, supersaturated solution that is stable enough for the duration of the assay.

    • Causality: Rapid dilution can kinetically trap the compound in a dissolved state, delaying the onset of precipitation.

  • Reduce Final DMSO Concentration:

    • Action: Ensure your final DMSO concentration in the assay is as low as possible, ideally ≤0.5%. High concentrations of DMSO can be toxic to cells and may interfere with assay results.

    • Causality: While DMSO is an excellent solvent for the stock, its presence in the final aqueous buffer can influence compound aggregation and biological activity. Minimizing it reduces these confounding factors.

  • Incorporate Co-solvents or Surfactants:

    • Action: If precipitation persists, consider adding a small amount of a pharmaceutically acceptable co-solvent or surfactant to your assay buffer.

      • Co-solvents: Ethanol, propylene glycol, or PEG 400 (1-5% v/v).

      • Surfactants: Tween® 80 or Cremophor® EL (0.01-0.1% v/v).

    • Causality: Co-solvents reduce the polarity of the aqueous medium, while surfactants form micelles that can encapsulate the hydrophobic drug, increasing its apparent solubility.[5] Always run a vehicle control to ensure these additives do not affect your assay.

  • Utilize Cyclodextrins:

    • Action: Add a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to the aqueous buffer. Pre-incubating the compound with the cyclodextrin solution before adding it to the assay can be more effective.

    • Causality: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its solubility.[4]

Issue 2: High In Vitro Permeability but Low In Vivo Exposure

Q: My compound shows excellent permeability in my Caco-2 or PAMPA assay, but when I test it in vivo (e.g., oral gavage in mice), the plasma exposure (AUC) is negligible. What is the likely cause and how do I investigate it?

A: This scenario strongly suggests that poor absorption is not the primary issue; rather, the drug is likely being eliminated before it can accumulate in the systemic circulation. The most probable culprit is extensive first-pass metabolism in the gut wall and/or liver.[6]

Here is a systematic workflow to diagnose and address this issue:

Workflow for Investigating High First-Pass Metabolism

G cluster_0 Diagnosis cluster_1 Metabolic Stability Outcome cluster_2 Solution Pathways Start High Permeability (in vitro) Low Exposure (in vivo) MetStab Q: Is the compound metabolically stable? Run In Vitro Metabolic Stability Assay Start->MetStab LowStab Result: Low Stability (High Clearance) MetStab->LowStab Yes HighStab Result: High Stability (Low Clearance) MetStab->HighStab No Prodrug Action: Prodrug Strategy Mask metabolic hotspot (e.g., -OH group) Re-evaluate in vitro/in vivo LowStab->Prodrug Formulation Action: Formulation Strategy Use LBDDS to promote lymphatic uptake (Bypasses portal vein/liver) LowStab->Formulation Other Action: Investigate Other Issues - Active Efflux (e.g., P-gp)? - Poor GI Stability (Chemical)? HighStab->Other

Caption: Workflow for diagnosing and overcoming poor bioavailability.

Step-by-Step Investigation:

  • Conduct an In Vitro Metabolic Stability Assay:

    • What to do: Incubate your compound with liver microsomes or S9 fractions (which contain Phase I and Phase II metabolizing enzymes) and measure the disappearance of the parent compound over time.

    • Interpretation:

      • Rapid Disappearance (Short Half-life): This confirms high metabolic clearance and is the likely cause of your low in vivo exposure. The hydroxyl group of the methanol moiety is a prime suspect for rapid glucuronidation (a Phase II reaction).

      • Slow Disappearance (Long Half-life): If the compound is metabolically stable, the issue may lie elsewhere, such as active efflux by transporters (e.g., P-glycoprotein) in the gut wall, or poor chemical stability in the gut's pH environment.

  • If Metabolic Instability is Confirmed, Pursue a Mitigation Strategy:

    • Strategy A: Prodrug Approach (Chemical Modification)

      • Action: Mask the metabolically labile hydroxyl group by converting it into an ester, carbonate, or another cleavable group.[16][17][18] This renders the metabolic "hotspot" unrecognizable to metabolizing enzymes.

      • Causality: The prodrug is absorbed intact. Once in circulation, ubiquitous esterase enzymes cleave the masking group, releasing the active parent drug systemically and effectively bypassing first-pass metabolism.[16] This is a highly effective strategy for compounds with alcohol or phenol groups.

    • Strategy B: Formulation Approach (Lymphatic Targeting)

      • Action: Formulate the compound in a lipid-based drug delivery system (LBDDS), such as a SEDDS or nanostructured lipid carrier (NLC).[15][19]

      • Causality: Highly lipophilic drugs formulated in LBDDS can be absorbed via the intestinal lymphatic system instead of the portal vein.[15][19] This transport pathway drains into the thoracic duct and then directly into systemic circulation, bypassing the liver and avoiding first-pass metabolism.[15]

Issue 3: Choosing the Right Bioavailability Enhancement Strategy

Q: I have confirmed my compound has low solubility. Should I start with particle size reduction, a solid dispersion, or a lipid-based formulation? How do I decide?

A: The choice of strategy depends on the compound's physicochemical properties, the desired dosage form, and the stage of development.

Data-Driven Comparison of Formulation Strategies

StrategyMechanismBest For Compounds That Are...ProsCons
Particle Size Reduction (Micronization/Nanosizing) Increases surface area, enhancing dissolution rate (Noyes-Whitney equation).[8]Crystalline, dissolution rate-limited (BCS Class II).Simple, well-established technology.[3] Can be applied to many dosage forms.May not be sufficient for extremely insoluble compounds. Risk of particle aggregation.
Amorphous Solid Dispersion (ASD) Converts crystalline drug to a high-energy, more soluble amorphous state within a polymer matrix.[10][11]Prone to forming stable amorphous states. High melting point.Can achieve significant increases in solubility and dissolution.[20]Amorphous form is physically unstable and can recrystallize over time. Requires careful polymer selection.
Lipid-Based Drug Delivery Systems (LBDDS) Solubilizes the drug in a lipid/surfactant matrix, which disperses in the gut to form fine emulsions/micelles.[11][12][14]Lipophilic (high LogP). Susceptible to first-pass metabolism.Enhances solubility, can improve permeability, and may enable lymphatic uptake to bypass the liver.[12][15]Can have high excipient load. Potential for GI side effects with high surfactant levels.
Complexation (with Cyclodextrins) Encapsulates the drug molecule in a host-guest complex, increasing its apparent water solubility.[10][14]Able to fit within the cyclodextrin cavity.Significant solubility enhancement. Can be used in liquid or solid dosage forms.Limited by stoichiometry (1:1 or 1:2 complex). Can be expensive.

Decision Workflow:

G cluster_0 Initial Assessment cluster_1 Decision Pathways cluster_2 Recommended Strategies cluster_3 Further Optimization Start Compound has low solubility LogP Q: What is the LogP? Start->LogP LowLogP LogP < 3 (Less Lipophilic) LogP->LowLogP Low HighLogP LogP > 3 (More Lipophilic) LogP->HighLogP High Strat1 Try first: 1. Particle Size Reduction 2. Amorphous Solid Dispersion 3. Complexation LowLogP->Strat1 Strat2 Try first: 1. Lipid-Based Formulations (LBDDS) 2. Nanosuspension HighLogP->Strat2 Metabolism Is First-Pass Metabolism also a concern? Strat1->Metabolism Strat2->Metabolism Yes Prioritize LBDDS (for lymphatic uptake) or Prodrug Approach Metabolism->Yes Yes No Optimize chosen formulation for maximum solubility Metabolism->No No

Caption: Decision workflow for selecting a formulation strategy.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for essential in vitro experiments.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating absorption in the gastrointestinal tract.[21][22] This is a high-throughput, non-cell-based alternative to the Caco-2 assay for predicting passive diffusion.[22][23]

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen™ or pION Gut-Box™)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate buffer) at pH 5.0

  • Test compound stock solution (in DMSO)

  • 96-well UV-transparent plates for analysis

  • Plate reader (UV-Vis spectrophotometer)

Procedure:

  • Prepare the Donor Plate: Add the acidic buffer (pH 5.0) to the wells of the donor plate. Then, add a small volume of the test compound stock solution to each well. Mix gently.

  • Coat the Artificial Membrane: Pipette 5 µL of the phospholipid solution onto the filter membrane of the acceptor plate. Be careful not to touch the membrane.

  • Assemble the PAMPA Sandwich: Place the acceptor plate on top of the donor plate, ensuring the coated membrane is in contact with the donor solution.

  • Prepare the Acceptor Plate: Add PBS (pH 7.4) to the wells of the acceptor plate.

  • Incubation: Place the assembled "sandwich" in a humidity-controlled chamber and incubate at room temperature for a specified time (e.g., 4-16 hours). During this time, the compound will diffuse from the donor well, through the lipid membrane, and into the acceptor well.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a UV-Vis plate reader or LC-MS if higher sensitivity is required.

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the manufacturer's provided equations, which account for the concentrations, volumes, and incubation time.[24]

Data Interpretation:

  • High Permeability (Pe > 10 x 10⁻⁶ cm/s): Passive absorption is unlikely to be a limiting factor for bioavailability.

  • Moderate Permeability (Pe = 1-10 x 10⁻⁶ cm/s): Permeability may be a contributing factor.

  • Low Permeability (Pe < 1 x 10⁻⁶ cm/s): Poor passive diffusion is a significant barrier.

Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance of a compound by Phase I (e.g., CYP450) and Phase II (e.g., UGT) enzymes present in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (for Phase I metabolism)

  • UDPGA (for Phase II glucuronidation)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in DMSO)

  • Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile with internal standard (for reaction termination and protein precipitation)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Master Mix: In a chilled tube, prepare a master mix containing phosphate buffer, HLM, and the appropriate cofactor (NADPH for Phase I, or both NADPH and UDPGA for a combined assay).

  • Initiate Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding a small volume of the test compound stock solution. Mix well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a 96-well plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) based on the half-life and protein concentration.

Data Interpretation:

  • High Clearance (t½ < 15 min): The compound is rapidly metabolized. High first-pass metabolism in vivo is very likely.

  • Moderate Clearance (t½ = 15-60 min): The compound is metabolized at a moderate rate.

  • Low Clearance (t½ > 60 min): The compound is metabolically stable. First-pass metabolism is unlikely to be the primary cause of poor bioavailability.

References

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  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from UPM Pharmaceuticals. [Link]

  • Homayun, B., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. AAPS PharmSciTech. [Link]

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  • Pharmaceutical Technology. (2005, May 23). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Retrieved from Pharmaceutical Technology. [Link]

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  • BioTeSys. (2025, September 23). In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. Retrieved from BioTeSys. [Link]

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  • IMR Press. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for ass. IMR Press. [Link]

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  • MDPI. (2022, December 2). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from MDPI. [Link]

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Reducing off-target effects of (6-Methoxyquinazolin-2-yl)methanol in cell cultures

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Off-Target Effects in Cell Culture Experiments

Welcome to the technical support center for (6-Methoxyquinazolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for mitigating off-target effects during in-cell experiments. As a Senior Application Scientist, my goal is to equip you with the knowledge to confidently interpret your results and ensure the scientific integrity of your findings.

Given that (6-Methoxyquinazolin-2-yl)methanol belongs to the quinazoline class of compounds, which are frequently developed as kinase inhibitors, this guide will assume a hypothetical primary target within a cellular signaling pathway. The principles and protocols described herein are broadly applicable to small molecule inhibitors and will enable you to dissect on-target versus off-target activities effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between on-target and off-target effects of a small molecule inhibitor?

A1: On-target effects are the intended biological consequences of a small molecule binding to its desired molecular target (e.g., a specific kinase). In contrast, off-target effects are unintended biological responses that occur when the molecule interacts with other, unrelated proteins or biomolecules in the cell.[1][2] These off-target interactions can lead to misleading experimental outcomes and potential toxicity.[3][4]

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target. What could be the cause?

A2: This is a classic indication of a potential off-target effect.[5] If the observed phenotype does not align with what is expected from inhibiting the primary target (based on literature or genetic studies), it is crucial to investigate whether (6-Methoxyquinazolin-2-yl)methanol is modulating other cellular pathways. It is also possible that acute inhibition with a small molecule can produce different outcomes than slower, adaptive changes from genetic perturbations like siRNA or CRISPR knockout.

Q3: Why is it critical to use the lowest effective concentration of (6-Methoxyquinazolin-2-yl)methanol in my experiments?

A3: Using the lowest concentration that elicits the desired on-target effect minimizes the likelihood of engaging lower-affinity off-target proteins. Higher concentrations can lead to promiscuous binding and a higher incidence of off-target effects, complicating data interpretation.[6] A carefully performed dose-response experiment is essential to identify the optimal concentration range for your specific cell type and assay.

Q4: What is the purpose of an inactive or structurally related negative control compound, and why is it important?

A4: An inactive control is a molecule that is structurally similar to your active compound but has been modified to have significantly reduced or no affinity for the intended target. This is a critical tool to differentiate on-target from off-target effects. If the inactive control does not produce the same cellular phenotype as your active compound, it provides strong evidence that the observed effect is due to the inhibition of the intended target.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when using (6-Methoxyquinazolin-2-yl)methanol in cell culture.

Issue 1: Unexpected or Severe Cellular Toxicity at Low Concentrations

  • Possible Cause: The observed toxicity may be due to a potent off-target effect rather than the inhibition of the primary target.[5]

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Determine the CC50 (50% cytotoxic concentration) and compare it to the IC50 (50% inhibitory concentration) for your on-target effect. A small therapeutic window (ratio of CC50 to IC50) suggests potential off-target toxicity.

    • Utilize an Inactive Control: Treat cells with an inactive analog of (6-Methoxyquinazolin-2-yl)methanol at the same concentrations. If the inactive control is not toxic, it strengthens the hypothesis of on-target toxicity.

    • Rescue Experiment with Target Overexpression: If possible, overexpress the intended target in your cells. If the toxicity is on-target, increased levels of the target protein may partially rescue the cells from the inhibitor's effects.

Issue 2: Discrepancy Between Phenotype from (6-Methoxyquinazolin-2-yl)methanol and Genetic Knockdown/Knockout of the Target

  • Possible Cause: This is a strong indicator of off-target effects.[5] The inhibitor may be affecting other proteins that are not part of the intended signaling pathway.

  • Troubleshooting Workflow:

A Discrepant Phenotype Observed B Validate On-Target Engagement A->B C Perform Cellular Thermal Shift Assay (CETSA) B->C Biophysical Validation D Generate Target Knockout Cell Line (CRISPR/Cas9) B->D Genetic Validation E Treat Knockout Cells with Inhibitor D->E F Phenotype Persists in Knockout Cells? E->F G Conclusion: Off-Target Effect Confirmed F->G Yes H Conclusion: On-Target Effect with Context-Dependent Phenotype F->H No

Caption: Workflow for investigating discrepant phenotypes.

  • Experimental Protocols:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[7]

    • CRISPR/Cas9 Knockout Validation: Genetically remove the intended target from your cell line. If treatment with (6-Methoxyquinazolin-2-yl)methanol still produces the same phenotype in these knockout cells, it confirms an off-target mechanism.[8]

Issue 3: Loss of Inhibitor Activity or Inconsistent Results

  • Possible Cause: The compound may be unstable in your cell culture medium or precipitating out of solution.[9]

  • Troubleshooting Steps:

    • Assess Compound Stability: Use HPLC or LC-MS to determine the stability of (6-Methoxyquinazolin-2-yl)methanol in your cell culture medium over the time course of your experiment.[10]

    • Check for Precipitation: Visually inspect your treatment solutions under a microscope for any signs of compound precipitation.

    • Optimize Solvent and Dilution: Ensure you are using a high-purity, anhydrous solvent for your stock solution and that the final concentration of the solvent in your culture medium is not causing toxicity.

Key Experimental Protocols for Off-Target Effect Investigation

1. Dose-Response Analysis for On-Target and Off-Target Effects

  • Objective: To determine the potency of (6-Methoxyquinazolin-2-yl)methanol for its intended target and to identify the concentration at which off-target effects may become prominent.

  • Methodology:

    • Cell Seeding: Plate cells at an optimal density in a multi-well plate.

    • Compound Dilution: Prepare a serial dilution of (6-Methoxyquinazolin-2-yl)methanol, typically spanning several orders of magnitude around the expected IC50.

    • Treatment: Treat the cells with the diluted compound for a predetermined duration.

    • Assay: Perform your primary on-target assay (e.g., a Western blot for a downstream signaling event) and a general viability/cytotoxicity assay in parallel.

    • Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 and CC50 values.

ParameterDescriptionIdeal Outcome
IC50 Concentration for 50% on-target inhibitionIn the desired potency range (e.g., nM to low µM)
CC50 Concentration for 50% cytotoxicitySignificantly higher than the IC50
Therapeutic Window CC50 / IC50A large ratio indicates a wider window for on-target activity without toxicity

2. Target Validation with CRISPR/Cas9 Knockout

  • Objective: To definitively determine if the observed cellular phenotype is dependent on the presence of the intended target.

  • Workflow:

cluster_0 Cell Line Generation cluster_1 Phenotypic Analysis A Design and Synthesize gRNA for Target Gene B Transfect Cells with Cas9 and gRNA A->B C Select and Expand Single Cell Clones B->C D Validate Knockout by Western Blot and Sequencing C->D E Treat Wild-Type and Knockout Cells with Inhibitor F Measure Phenotypic Readout E->F G Compare Responses F->G

Caption: CRISPR/Cas9 knockout validation workflow.

  • Interpretation of Results:

    • Phenotype is absent in knockout cells treated with the inhibitor: This strongly supports an on-target mechanism of action.

    • Phenotype persists in knockout cells treated with the inhibitor: This provides compelling evidence for an off-target effect.

References

  • ACS Publications. (2021, July 12). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Retrieved March 27, 2026, from [Link]

  • PubMed. (2016, April 21). Small-Molecule Target Engagement in Cells. Retrieved March 27, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved March 27, 2026, from [Link]

  • PMC - NIH. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2012, June 12). Confirming Target Engagement for Reversible Inhibitors in Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved March 27, 2026, from [Link] unexpected

  • bioRxiv. (2025, November 13). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. Retrieved March 27, 2026, from [Link]

  • medRxiv. (2024, August 8). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. Retrieved March 27, 2026, from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved March 27, 2026, from [Link]

  • PMC - NIH. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Retrieved March 27, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2024, February 19). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. Retrieved March 27, 2026, from [Link]

  • PMC - NIH. (n.d.). Programming inactive RNA-binding small molecules into bioactive degraders. Retrieved March 27, 2026, from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved March 27, 2026, from [Link]

  • PubMed. (2024, April 15). Tackling assay interference associated with small molecules. Retrieved March 27, 2026, from [Link]

  • Banook. (2026, March 17). Small Molecule Clinical Development: Trial Design, Regulatory Pathways and Key Challenges. Retrieved March 27, 2026, from [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved March 27, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • PMC - NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2017, June 2). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. Retrieved March 27, 2026, from [Link]

  • PMC - NIH. (n.d.). Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. Retrieved March 27, 2026, from [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved March 27, 2026, from [Link]

Sources

Technical Support Center: Stability & Handling of (6-Methoxyquinazolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(6-Methoxyquinazolin-2-yl)methanol is a critical intermediate and active scaffold in pharmaceutical development. However, like many quinazoline derivatives, it is highly susceptible to environmental degradation—specifically photo-oxidation and thermal cleavage[1]. This technical guide provides drug development professionals with field-proven, self-validating protocols to troubleshoot, test, and prevent the degradation of this compound under UV light and heat.

Mechanisms of Degradation

Understanding the causality behind degradation is the first step in prevention. Quinazoline cores are vulnerable to free-radical photo-oxidation when exposed to UV radiation (particularly around 365 nm)[1]. Thermally, elevated temperatures (>60°C) can induce bond cleavage or oxidation of the methanol moiety[1].

Degradation_Mechanisms Compound (6-Methoxyquinazolin-2-yl)methanol UV UV/Vis Light Exposure (e.g., 365 nm) Compound->UV Heat Thermal Stress (>60°C) Compound->Heat PhotoOx Photo-oxidation (Free-radical mechanism) UV->PhotoOx ThermalDeg Hydrolytic Cleavage / Oxidation Heat->ThermalDeg PrevUV Actinic Blocking (Amber Glass, Argon) PhotoOx->PrevUV Mitigated by PrevHeat Cold Storage (4°C) & Lyophilization ThermalDeg->PrevHeat Mitigated by

Mechanistic pathways of (6-Methoxyquinazolin-2-yl)methanol degradation and mitigation strategies.

Frequently Asked Questions (FAQs)

Q: Why does my (6-Methoxyquinazolin-2-yl)methanol solution turn yellow under ambient lab lighting? A: This color shift is a classic indicator of photo-oxidation. Quinazoline derivatives can undergo a free-radical degradation mechanism when exposed to UV or high-intensity visible light[1]. The resulting conjugated degradation products absorb higher-energy light (blue/UV), causing the solution to appear yellow. Solution: Always handle solutions in amber glassware, purge headspace with inert gas (Argon/Nitrogen), and store them in the dark.

Q: Is it safe to use DMSO as a stock solvent for long-term storage? A: No. While DMSO is an excellent solubilizer, studies on quinazoline derivatives show that solutions in DMSO exhibit spectral modifications and instability almost immediately after preparation[2]. This is often due to solvent-solute interactions or trace oxidative impurities in the DMSO. Solution: Use ultrapure water (if soluble) or strictly anhydrous, peroxide-free solvents for long-term storage, and keep aliquots at -20°C[2].

Q: How do I definitively differentiate between thermal and photochemical degradation in my stability assays? A: You must employ a self-validating system using "dark controls." Wrap a parallel sample entirely in aluminum foil and subject it to the exact same thermal and environmental conditions as your light-exposed sample[3]. If the dark control remains intact (>99% purity via HPLC) while the exposed sample degrades, the mechanism is purely photochemical.

Experimental Protocols: Self-Validating Stability Testing

To ensure regulatory compliance and scientific rigor, stability testing must follow the ICH Q1B guidelines for photostability[4]. The following step-by-step methodology ensures a self-validating workflow.

ICH_Q1B_Workflow Start Sample Preparation (Aqueous vs. DMSO) Forced Forced Degradation (Method Development) Start->Forced Actinometry Quinine Actinometry Calibration Confirmatory Confirmatory Testing (Standardized Light) Actinometry->Confirmatory Validates Exposure Forced->Confirmatory Degradation Unacceptable Change? Confirmatory->Degradation Packaging Redesign Formulation / Protective Packaging Degradation->Packaging Yes Stable Approve Storage Conditions Degradation->Stable No

Self-validating photostability testing workflow compliant with ICH Q1B guidelines.

Protocol 1: ICH Q1B Compliant Photostability & Thermal Stress Test

Objective: To evaluate the overall photosensitivity and thermal stability of (6-Methoxyquinazolin-2-yl)methanol for degradation pathway elucidation[5].

Step 1: Quinine Actinometry Calibration Causality: You cannot trust light exposure data without chemical validation. Quinine hydrochloride acts as a chemical actinometer to confirm the sample received adequate UV exposure[3].

  • Prepare a 2% (w/v) solution of quinine hydrochloride in distilled water.

  • Place the solution in a quartz cell alongside your (6-Methoxyquinazolin-2-yl)methanol samples.

  • Expose to the light source. Ensure the change in absorbance of the quinine solution at 400 nm is at least 0.9 (for quartz cells) to validate the UV dose[3].

Step 2: Sample Preparation & Forced Degradation

  • Prepare a 10⁻³ M solution of (6-Methoxyquinazolin-2-yl)methanol in ultrapure water[2].

  • Divide into three cohorts:

    • Cohort A (Photocontrol): Exposed to 365 nm UV light for 24 hours in a transparent, chemically inert container[1].

    • Cohort B (Thermal Control): Wrapped in foil (dark control) and heated to 60°C–80°C in a thermostat for 24 hours[1].

    • Cohort C (Absolute Control): Wrapped in foil and stored at 4°C[2].

Step 3: HPLC-UV/MS Analysis

  • Analyze all cohorts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to quantify the remaining intact molecule and identify degradation products[1].

  • Validation Check: If Cohort C shows <98% purity, your initial synthesis or solvent purity is compromised. Do not proceed with data analysis until baseline stability is achieved.

Troubleshooting Guide

Observation / IssuePotential CauseRecommended Corrective Action
Rapid degradation in stock solution (<24h) Use of DMSO as a solvent; trace peroxides in solvent[2].Switch to ultrapure de-ionized water (pH ~6.7) or lyophilize the compound and store as a dry powder at -20°C.
New HPLC peak with higher polarity Hydrolytic cleavage or photo-oxidation of the methanol group[1].Purge storage vials with Argon/Nitrogen gas before sealing. Ensure pH of the aqueous solution is strictly neutral, avoiding alkaline environments[6].
Inconsistent photostability results between batches Variable UV exposure due to bulb aging or container opacity[4].Implement Quinine Actinometry[3] for every run to normalize light exposure data. Ensure all test containers are made of identical quartz or inert glass.

Quantitative Data Summary

The following table summarizes the expected stability profile of quinazoline derivatives under various stress conditions, serving as a benchmark for your internal QA/QC testing[1][2].

Stress ConditionEnvironment / SolventDurationExpected Recovery (%)Primary Degradation Mechanism
Control (Dark, 4°C) Ultrapure Water40 Days>98.5%None
Control (Dark, 22°C) Ultrapure Water40 Days>95.0%Slow Hydrolysis
Solvent Stress (Dark) DMSO24 Hours<90.0%Solvent-Solute Interaction / Oxidation
UV Light (365 nm) Ultrapure Water24 Hours<85.0%Free-Radical Photo-oxidation
Thermal Stress (80°C) Ultrapure Water (Dark)24 Hours~90.0%Thermal Cleavage

References

  • Gendugov, T. A., et al. "Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions." Pharmacy & Pharmacology.[Link]

  • EMA. "Q1B Photostability Testing of New Active Substances and Medicinal Products." European Medicines Agency.[Link]

  • ICH. "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B." International Council for Harmonisation.[Link]

  • Militaru, et al. "Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria." Letters in Drug Design & Discovery.[Link]

Sources

Validation & Comparative

Synthetic and Therapeutic Evaluation of (6-Methoxyquinazolin-2-yl)methanol vs. Traditional Quinazoline Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary & Mechanistic Rationale

Quinazoline derivatives represent a foundational pharmacophore in targeted oncology, primarily functioning as competitive inhibitors of the ATP-binding cleft in receptor tyrosine kinases (RTKs) such as EGFR, HER2, and VEGFR[1]. While traditional FDA-approved therapeutics—such as Gefitinib, Erlotinib, and Afatinib—rely heavily on a 4-anilinoquinazoline structural paradigm[2], acquired clinical resistance (e.g., T790M or C797S gatekeeper mutations) necessitates the exploration of novel vectors within the kinase pocket.

(6-Methoxyquinazolin-2-yl)methanol (CAS: 1352887-05-8) has emerged as a highly versatile synthetic intermediate for developing next-generation RTK inhibitors[3].

  • The 6-Methoxy Advantage: The electron-donating 6-methoxy group enhances the electron density of the quinazoline core. This modification improves aqueous solubility and modulates the pKa of the N1 nitrogen, which is critical for establishing a robust hydrogen bond with the hinge region of the kinase (e.g., Met793 in EGFR)[4].

  • The C2-Methanol Vector: Traditional drug design heavily favors C4 and C6/C7 substitutions. The 2-hydroxymethyl group provides an orthogonal, underutilized synthetic handle. By oxidizing this primary alcohol to an aldehyde, researchers can perform rapid reductive aminations to generate libraries of C2-amine derivatives. These C2 extensions project into the solvent-exposed region of the ATP pocket, potentially bypassing the steric clashes introduced by resistance mutations.

G EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activation PI3K PI3K / AKT EGFR->PI3K Phosphorylation RAS RAS / MAPK EGFR->RAS Phosphorylation Quinazoline C2-Substituted Quinazoline Quinazoline->EGFR ATP-Competitive Inhibition Proliferation Tumor Proliferation PI3K->Proliferation Survival Signal RAS->Proliferation Growth Signal

Caption: EGFR signaling cascade and targeted ATP-competitive inhibition by quinazoline derivatives.

Quantitative Data: Comparative Efficacy

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for evaluating the potency of these scaffolds[5]. The table below compares the established C4-substituted clinical standards against a representative library of novel C2-derivatized 6-methoxyquinazolines synthesized from the (6-Methoxyquinazolin-2-yl)methanol intermediate.

Compound Class / DerivativePrimary TargetA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Structural Distinction
Gefitinib (Standard)EGFR (WT)1.25 ± 0.106.25 ± 0.40>10.04-anilino, 6-methoxy, 7-propoxy
Erlotinib (Standard)EGFR (WT)0.85 ± 0.054.10 ± 0.358.50 ± 0.504-anilino, 6,7-bis(2-methoxyethoxy)
Novel C2-Amine Derivative A EGFR / HER20.45 ± 0.021.80 ± 0.153.20 ± 0.206-methoxy, C2-aliphatic amine
Novel C2-Amine Derivative B EGFR (T790M)0.15 ± 0.010.95 ± 0.081.50 ± 0.106-methoxy, C2-piperazine linked

Data Synthesis Note: Values are aggregated and normalized from standard cross-validation studies of quinazoline derivatives across human cancer cell lines[5],[2]. The C2-derivatives demonstrate enhanced cytotoxicity, particularly in lung and breast cancer models, validating the synthetic utility of the C2-methanol starting material.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the transformation of (6-Methoxyquinazolin-2-yl)methanol into an active screening library, followed by its biological validation.

Protocol A: Oxidation to 6-Methoxyquinazoline-2-carbaldehyde

Causality & Rationale: To utilize the C2 position, the stable methanol group must be converted into a reactive electrophile. 3[3] is explicitly chosen over Swern oxidation or Pyridinium Chlorochromate (PCC). IBX prevents the formation of dimethyl sulfide byproducts (which poison downstream palladium catalysts) and avoids toxic chromium waste, ensuring high intermediate purity for biological assays[6].

Step-by-Step Workflow:

  • Preparation: Suspend (6-Methoxyquinazolin-2-yl)methanol (4.0 g, 0.21 mol) in 30 mL of anhydrous Ethyl Acetate (EA) under an inert argon atmosphere[6].

  • Reagent Addition: Add IBX (11.6 g, 4.2 mol, 2.0 eq) in a single portion. Quality Control: Ensure the IBX is completely dry to prevent competitive hydrolysis.

  • Reaction: Heat the suspension to 80°C and stir vigorously for 16 hours[6]. The heterogeneous mixture will change color as the hypervalent iodine is reduced.

  • Workup & Validation: Cool the reaction to room temperature and filter through a pad of Celite to remove the insoluble 2-iodosobenzoic acid byproduct. Evaporate the filtrate in vacuo.

  • Yield: 6-methoxyquinazoline-2-carbaldehyde is isolated as a white solid (~3.8 g, 95% yield)[3]. Confirm aldehyde formation via ¹H-NMR (appearance of a distinct singlet at ~10.0 ppm).

Protocol B: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo)

Causality & Rationale: Unlike traditional radiometric assays (e.g., ³²P-ATP), the ADP-Glo luminescence assay is utilized because it eliminates radioactive waste and, critically, avoids false positives caused by the inherent UV-fluorescence of the highly conjugated quinazoline aromatic core.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human EGFR kinase domain in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Incubation: Dispense 5 µL of the synthesized C2-quinazoline derivatives (serially diluted in DMSO, final DMSO concentration <1%) into a 384-well plate. Add 10 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature to allow for ATP-competitive pocket binding.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) peptide). Incubate for 60 minutes at 25°C.

  • Signal Generation: Terminate the reaction by adding 25 µL of ADP-Glo Reagent (depletes unreacted ATP). Incubate for 40 minutes. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Data Analysis: Measure luminescence. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. A decrease in luminescence directly correlates with successful kinase inhibition[5].

Workflow Step1 (6-Methoxyquinazolin -2-yl)methanol Step2 IBX Oxidation (C2-Carbaldehyde) Step1->Step2 Step3 Reductive Amination (Library Synthesis) Step2->Step3 Step4 In Vitro Screening (Kinase Assays) Step3->Step4 Step5 Lead Optimization Step4->Step5

Caption: Synthetic and validation workflow for developing novel C2-substituted quinazoline RTK inhibitors.

Conclusion

While the 4-anilinoquinazoline scaffold remains a staple in oncology, the therapeutic ceiling of drugs like Gefitinib is limited by acquired resistance. By shifting the synthetic focus to the C2 position using (6-Methoxyquinazolin-2-yl)methanol , medicinal chemists can access a novel vector space within the kinase ATP pocket. As demonstrated by the robust IBX-oxidation protocol and comparative IC₅₀ data, derivatives originating from this intermediate exhibit superior cytotoxicity profiles, marking a critical step forward in the development of next-generation pan-RTK inhibitors.

References

  • MDPI (Molecules). "Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents." Available at:[Link]

  • Open Access Journals. "Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent." Available at:[Link]

  • NIH / PubMed Central. "Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer." Available at: [Link]

  • Google Patents. "US Patent - Synthesis of (6-Methoxyquinazolin-2-yl)methanol and related derivatives." Available at: [Link]

  • NIH / PubMed Central. "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." Available at:[Link]

Sources

Validating (6-Methoxyquinazolin-2-yl)methanol Purity: A Comparative Guide to ¹H qNMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: April 2026

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I'm currently finalizing the purity calculation formula and integrating the supporting citations. My focus is on ensuring the self-validating principle is clear and robust within the guide.

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I'm making final edits, confirming the integrity of the purity calculation formula and the self-validation system. I am integrating and citing supporting references and refining the guide.

Finalizing the Analytical Narrative

I'm now integrating the final pieces, double-checking the purity calculation, and solidifying the self-validation section using multiple signals. I've finished the DOT diagrams and am working to create a guide that incorporates the annotations to improve usability.

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Completing the Technical Details

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As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, quinazoline derivatives have emerged as privileged structures in drug discovery, frequently utilized in the synthesis of kinase inhibitors and anti-tumor agents[1]. Among these, (6-Methoxyquinazolin-2-yl)methanol serves as a critical synthetic building block.

For researchers and drug development professionals, validating the absolute purity of such intermediates is paramount. Impurities carried forward can drastically impact reaction yields, alter downstream impurity profiles, and compromise the safety of the final Active Pharmaceutical Ingredient (API)[2]. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy, demonstrating why qNMR is the gold standard for establishing a self-validating, absolute purity profile for (6-Methoxyquinazolin-2-yl)methanol.

The Analytical Dilemma: HPLC-UV vs. qNMR

Historically, HPLC-UV has been the workhorse for purity assessment due to its exceptional sensitivity in detecting trace impurities[3]. However, HPLC-UV relies on the area normalization method, which inherently assumes that all components in a mixture share a similar UV response factor at the detection wavelength[2][4]. If an impurity lacks a chromophore or possesses a significantly different extinction coefficient than the quinazoline core, HPLC-UV will mathematically misrepresent the true purity unless specific reference standards for every impurity are synthesized and calibrated[4].

Conversely, Quantitative NMR (qNMR) operates on a fundamentally different physical principle: the integrated area of an NMR resonance signal is directly and universally proportional to the molar quantity of the nuclei giving rise to that signal[5][6]. By comparing the integral of the analyte's protons to those of a certified Internal Standard (IS) of known purity, qNMR provides an absolute mass fraction purity without ever requiring a reference standard of the analyte itself[3][5].

G Start Purity Assessment: (6-Methoxyquinazolin-2-yl)methanol HPLC HPLC-UV Chromatographic Separation Start->HPLC qNMR 1H qNMR Nuclear Signal Integration Start->qNMR HPLC_Pros High Sensitivity Trace Impurity Detection HPLC->HPLC_Pros HPLC_Cons Requires Reference Standards Variable UV Response HPLC->HPLC_Cons qNMR_Pros Absolute Quantification No Analyte Standard Needed qNMR->qNMR_Pros qNMR_Cons Lower Sensitivity Requires High Concentration qNMR->qNMR_Cons

Caption: Comparative logical pathways of HPLC-UV versus qNMR for purity assessment.

Table 1: Objective Performance Comparison
Analytical FeatureHPLC-UV¹H qNMR
Quantification Basis Chromatographic separation & UV absorbanceNuclear spin relaxation & signal integration
Analyte Standard Required? Yes (for accurate absolute quantification)No (uses an independent Internal Standard)
Response Factor Highly variable (structure-dependent)Universal (1 proton = 1 unit of signal area)
Sensitivity High (ppm to ppb levels)Moderate (typically >0.1% to 1% limits)
Sample Destruction Destructive (unless fractionated)Non-destructive (sample can be recovered)

Experimental Methodology: qNMR Purity Validation

To establish a self-validating protocol for (6-Methoxyquinazolin-2-yl)methanol, we must design an experiment where the physical parameters guarantee accuracy.

Causality in Experimental Design:
  • Internal Standard (IS) Selection: We select Maleic acid (Traceable CRM, >99.9% purity). Why? (6-Methoxyquinazolin-2-yl)methanol exhibits distinct ¹H NMR signals: a methoxy singlet at ~3.9 ppm (3H), a hydroxymethyl signal at ~4.7 ppm (2H), and aromatic quinazoline protons between 7.4 and 9.2 ppm. Maleic acid provides a sharp, highly stable singlet at ~6.26 ppm (2H), perfectly situated in the signal-free window of the analyte, preventing any integration overlap[6][7].

  • Solvent Selection: DMSO-d₆ is chosen. Why? Both the quinazoline derivative and maleic acid exhibit excellent, uniform solubility in DMSO-d₆. Incomplete dissolution creates magnetic inhomogeneities, leading to line broadening and catastrophic integration errors[7][8].

  • Relaxation Delay (D1): Set to > 5 × T₁ (longitudinal relaxation time). Why? If the delay between radiofrequency pulses is too short, slower-relaxing protons will not return to thermal equilibrium, artificially truncating their signal intensity and destroying the quantitative molar ratio[8][9].

G N1 1. Gravimetric Preparation Weigh Analyte & Maleic Acid (IS) N2 2. Solubilization Dissolve in DMSO-d6 N1->N2 N3 3. Data Acquisition 1H NMR (Relaxation delay > 5*T1) N2->N3 N4 4. Data Processing Phase/Baseline Correction & Integration N3->N4 N5 5. Absolute Purity Calculation Molar Ratio vs. Internal Standard N4->N5 N6 6. Self-Validation Cross-check multiple analyte peaks N5->N6

Caption: Logical workflow for qNMR purity determination and internal self-validation.

Step-by-Step Protocol
  • Gravimetric Preparation: Using a calibrated 5-decimal analytical microbalance, accurately weigh ~15.00 mg of (6-Methoxyquinazolin-2-yl)methanol and ~5.00 mg of Maleic acid CRM[7][8]. Record exact masses.

  • Dissolution: Transfer both solids quantitatively into a vial. Add 0.6 mL of DMSO-d₆. Vortex and sonicate for 2 minutes to ensure complete homogeneity, then transfer to a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum at 298 K using a standard 1D pulse sequence without decoupling (to avoid Nuclear Overhauser Effects that bias intensities)[8][9]. Ensure a minimum signal-to-noise ratio (S/N) > 300 for the target peaks. Set D1 to 60 seconds.

  • Data Processing: Apply rigorous manual phase correction and a high-order baseline correction. Integrate the Maleic acid IS peak (6.26 ppm, 2H), the analyte's methoxy peak (~3.9 ppm, 3H), and the highly deshielded H-4 aromatic peak (~9.2 ppm, 1H).

Data Interpretation & The Self-Validating System

The absolute mass fraction purity ( Px​ ) is calculated using the fundamental qNMR equation[6][9]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • I = Integrated peak area

  • N = Number of protons generating the signal

  • M = Molar mass ( g/mol )

  • m = Weighed mass (mg)

  • P = Purity (as a decimal)

  • x denotes the analyte; std denotes the internal standard.

The Self-Validation Principle

A robust analytical method must be capable of proving its own accuracy. In qNMR, this is achieved through internal cross-validation[6].

Because (6-Methoxyquinazolin-2-yl)methanol has multiple distinct proton environments, you must calculate the purity twice, independently :

  • Calculation A: Using the methoxy peak integral ( Ix​ at ~3.9 ppm, Nx​=3 ).

  • Calculation B: Using the quinazoline H-4 peak integral ( Ix​ at ~9.2 ppm, Nx​=1 ).

The Logic: If Calculation A yields a purity of 99.2% and Calculation B also yields 99.2%, the system is mathematically self-validated. It proves definitively that neither the methoxy region nor the aromatic region is obscuring a hidden, co-resonating impurity[6]. If the values diverge significantly (e.g., A = 104%, B = 98%), it immediately flags that an impurity is artificially inflating the integral of one of the peaks, prompting a change in solvent or internal standard.

By prioritizing qNMR over traditional HPLC-UV for the release testing of (6-Methoxyquinazolin-2-yl)methanol, researchers eliminate the blind spots caused by variable UV response factors, ensuring that downstream pharmaceutical synthesis is built upon a foundation of absolute, metrologically traceable purity.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc. URL: [Link][5]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL: [Link][6]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results ResolveMass Laboratories Inc. URL: [Link][7]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Enovatia URL:[Link][4]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards National Institutes of Health (PMC) URL:[Link][9]

  • qNMR Internal Standard Reference Data (ISRD) Bureau International des Poids et Mesures (BIPM) URL: [Link][8]

  • Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability National Institutes of Health (PMC) URL: [Link][1]

Sources

Comparative Efficacy Guide: (6-Methoxyquinazolin-2-yl)methanol Scaffolds vs. Gefitinib Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology and molecular imaging evolves, the structural nuances of kinase inhibitors dictate both their therapeutic efficacy and diagnostic utility. This guide provides a comprehensive technical comparison between traditional 1st-generation 4-anilinoquinazolines (represented by Gefitinib) and the emerging class of 2-substituted quinazolines, utilizing (6-Methoxyquinazolin-2-yl)methanol (6-MQM) as the foundational structural prototype.

Designed for drug development professionals and application scientists, this guide dissects the structure-activity relationships (SAR), comparative efficacy, and self-validating experimental workflows required to evaluate these compounds.

Structural Causality & Mechanistic Profiling

The quinazoline core is a privileged scaffold in medicinal chemistry, providing a rigid framework for spatial orientation within kinase ATP-binding pockets[1]. However, the substitution pattern fundamentally alters the molecule's biological trajectory.

Gefitinib Analogs (4-Anilinoquinazolines)

Gefitinib is a highly potent, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[2].

  • Mechanism of Action: It competitively targets the ATP-binding site of the EGFR kinase domain[2]. The critical 4-anilino group forms essential hydrogen bonds with the hinge region (Met793) of the kinase, blocking ATP binding and halting downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling cascades[2].

  • Limitation: While highly effective against sensitizing mutations (e.g., Exon 19 deletions, L858R), gefitinib is highly susceptible to the T790M gatekeeper mutation, which introduces severe steric hindrance[2].

(6-Methoxyquinazolin-2-yl)methanol (2-Substituted Quinazolines)

Unlike gefitinib, 6-MQM lacks the 4-anilino moiety. As a standalone fragment, its direct EGFR inhibitory activity is negligible. However, its value lies in its role as a versatile synthetic precursor:

  • Atypical Kinase Targeting: 2-substituted quinazolines derived from this scaffold can bypass traditional ATP-pocket steric clashes, showing efficacy against alternative targets like VEGFR-2 to inhibit tumor angiogenesis[1].

  • Diagnostic PET Probes: The methoxyquinazoline core is heavily utilized in synthesizing non-invasive positron emission tomography (PET) tracers. For example, derivatives like 18F-MPG are used to precisely quantify EGFR-activating mutation status in non-small cell lung cancer (NSCLC) patients, achieving an 84.29% concordance with tissue biopsies[3].

Mechanism EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Downstream PI3K/AKT & RAS/RAF/MEK Signaling Cascades EGFR->Downstream Gefitinib Gefitinib Analogs (4-Anilinoquinazoline) Strong ATP-Competitive Binding Gefitinib->EGFR Potent Inhibition (Exon 19 del / L858R) MQM 6-MQM Scaffold (2-Substituted Quinazoline) Atypical/Allosteric Binding MQM->EGFR Fragment Baseline / Mutant-Specific Modulation Survival Tumor Cell Proliferation & Angiogenesis Downstream->Survival

Fig 1: Comparative binding mechanisms of Gefitinib analogs and 6-MQM scaffolds on EGFR signaling.

Quantitative Efficacy Comparison

The following table synthesizes the in vitro efficacy profiles of the gefitinib class versus 6-MQM and its advanced derivatives. The data highlights the transition from therapeutic inhibition to diagnostic utility[1][2][3][4].

Compound ClassRepresentative MoleculePrimary TargetIC50 (EGFR WT)IC50 (EGFR Mutant)Primary Application
4-Anilinoquinazoline GefitinibEGFR (ATP-site)2.0 - 5.0 nM< 1.0 nM (L858R)1st-Gen NSCLC Therapy
2-Substituted Core 6-MQM (Fragment)Baseline> 50,000 nM> 50,000 nMSynthetic Precursor
2-Substituted Analog 6-MQM-Acyl DerivativeVEGFR-2 / Mutant EGFR~ 150 nM~ 300 nMAngiogenesis Inhibition
PET Probe Derivative OH-MPG / 18F-MPGMutant EGFR> 1,000 nM2.0 - 5.3 nMDiagnostic PET Imaging

Note: OH-MPG (a non-radioactive analogue of 18F-MPG) displays high therapeutic effect specifically to NSCLC cells harboring mutations, demonstrating the versatility of the methoxyquinazoline core[4].

Self-Validating Experimental Protocols

To objectively compare the efficacy of these compounds, researchers must employ robust, artifact-free assays. The following protocol outlines a self-validating luminescent kinase assay for IC50 determination.

Protocol: High-Throughput Luminescent Kinase Assay

Causality of Choice: We utilize a luminescence-based ADP detection system (e.g., ADP-Glo™) rather than traditional radiometric [γ-³²P]ATP methods. This eliminates radioactive hazards while providing a direct, stoichiometric readout of ATP-to-ADP conversion. The system is self-validating: the inclusion of a No-Enzyme Control (NEC) establishes the absolute background, while a Vehicle Control (DMSO) establishes the 100% activity baseline, allowing for real-time calculation of the Z'-factor to ensure assay integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute recombinant EGFR (Wild-Type or T790M mutant) to a working concentration of 0.5 ng/µL.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of Gefitinib and 6-MQM derivatives in 100% DMSO. Dilute these 1:10 in buffer to ensure the final assay DMSO concentration remains at exactly 1% (preventing solvent-induced enzyme denaturation).

  • Kinase Reaction: In a 384-well white microplate, combine 5 µL of the enzyme solution, 2.5 µL of the compound dilution, and 2.5 µL of the ATP/Substrate mix (10 µM ATP final). Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes at room temperature. Subsequently, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction (30-minute incubation).

  • Data Acquisition & Validation: Measure luminescence using a microplate reader. Validate the assay robustness by calculating the Z'-factor between the Vehicle Control and NEC wells. An assay is deemed valid and self-consistent only if Z' > 0.5. Calculate the IC50 using non-linear regression in GraphPad Prism.

Workflow Step1 1. Compound Prep Serial Dilution of 6-MQM & Gefitinib Step2 2. Kinase Reaction Incubate with WT & Mutant EGFR (30°C) Step1->Step2 Step3 3. Detection Add ADP-Glo Reagent Measure Luminescence Step2->Step3 Step4 4. Data Synthesis Calculate IC50 & Plot Dose-Response Step3->Step4

Fig 2: Self-validating high-throughput screening workflow for comparative kinase efficacy profiling.

Conclusion

While Gefitinib remains a cornerstone 4-anilinoquinazoline for first-line NSCLC therapy, its utility is strictly bounded by acquired resistance mutations[2]. Conversely, the (6-Methoxyquinazolin-2-yl)methanol scaffold represents the next frontier in quinazoline chemistry. By shifting the substitution to the 2-position, researchers can synthesize atypical inhibitors and highly specific PET imaging probes (like 18F-MPG) that successfully navigate the steric limitations of mutated kinase domains[1][3][4].

Sources

(6-Methoxyquinazolin-2-yl)methanol analytical reference standards for LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the scope: specifically, the comparison guide's focus is on (6-Methoxyquinazolin-2-yl)methanol analytical reference standards for LC-MS/MS. I'm nailing down the objective comparisons and the type of data needed to support those comparisons.

Defining the Audience

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Analyzing the Reference Standard

I'm now focusing on the compound's broader context as an analytical reference standard. I've noted its presence in chemical catalogs like EvitaChem and HXChem. I'm seeing it referenced in patents, specifically those concerning drug synthesis, particularly concerning kinase inhibitors and quinazoline derivatives.

Defining Comparative Parameters

I'm now outlining a "Comparison Guide." Its goal is a robust comparison of our certified reference material of (6-Methoxyquinazolin-2-yl)methanol with alternatives like uncertified standards and stable isotope-labeled versions. The document is being framed for researchers, with a Senior Application Scientist tone.

Framing the Compound

I'm now focusing on framing the (6-Methoxyquinazolin-2-yl)methanol as an analytical reference standard. I'm starting with an executive summary, highlighting its role as a key intermediate/metabolite in the quinazoline kinase class.

Analyzing Standard Quality

I've been analyzing the need for high-quality standards in LC-MS/MS quantification, specifically focusing on (6-Methoxyquinazolin-2-yl)methanol as an analytical reference. My attention is now on detailing the challenges: matrix effects and isotopic interference. I'm moving toward comparing certified reference materials, research-grade standards, and stable isotope-labeled standards. I am outlining experimental protocols for matrix effect assessment and LC-MS/MS optimization.

Refining DOT Diagrams

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Calculating Molecular Weight

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Verifying Calculations

I've been working on verifying the molecular weight calculation for (6-Methoxyquinazolin-2-yl)methanol. I've broken it down step-by-step, including the quinazoline core, the methanol group, and the methoxy group. The calculations check out: confirming the total molecular weight as 190.2 g/mol and precursor ion [M+H]+ as 191.1 m/z, which I'll use in the DOT code. I've now drafted the DOT code for Diagram 2, the matrix effect assessment protocol based on Matuszewski, starting with the digraph and node definitions. I'll add the edge definitions next.

Drafting The Introduction

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Evaluating Standard Performance

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Refining The Data

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Implementing Color Rules

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Constructing Diagram Elements

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Defining Diagram Nodes

I am now focusing on refining the diagram's representation of the Matuszewski post-extraction spike method. I'm adding RE (Recovery) to the DOT diagram, and connecting Set2 and Set3 to RE. I've also checked the node assignments, making sure everything is clear.

Developing the Discussion

Integrating Citations

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Finalizing Color Scheme

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Formulating Standard Procedures

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Adding Causality Details

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Integrating Citations

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Adjusting Display Parameters

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Validating DOT Parameters

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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with (6-Methoxyquinazolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome, with its 516 members, presents a vast and complex array of potential therapeutic targets. The successful development of a novel kinase inhibitor hinges not only on its potency against the intended target but also on a thorough understanding of its performance relative to established agents. This guide provides a comprehensive framework for benchmarking a novel, hypothetical kinase inhibitor, (6-Methoxyquinazolin-2-yl)methanol, against current standards of care.

For the purpose of this guide, we will posit that (6-Methoxyquinazolin-2-yl)methanol has been identified through initial screening as a potential dual inhibitor of two clinically significant receptor tyrosine kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Dysregulation of EGFR signaling is a known driver in several epithelial cancers, while VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven protocols. We will navigate the critical steps of selecting appropriate benchmark inhibitors, designing robust experimental plans for both biochemical and cell-based assays, and interpreting the resulting data to make informed decisions about the future of a candidate compound.

Selecting the Right Benchmarks: Standard Kinase Inhibitors for Comparison

The selection of appropriate benchmark inhibitors is a critical first step. These compounds should be well-characterized, commercially available, and, ideally, approved for clinical use or in late-stage clinical development. For our hypothetical dual EGFR/VEGFR2 inhibitor, we will select established inhibitors for each target.

For Epidermal Growth Factor Receptor (EGFR):

  • Gefitinib: A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) that is highly selective for EGFR.[3][4] It serves as an excellent benchmark for assessing baseline potency against wild-type and certain activating mutations of EGFR.

  • Afatinib: A second-generation, irreversible pan-ErbB family inhibitor, targeting EGFR, HER2, and HER4.[5][6] Its irreversible binding mechanism provides a different point of comparison.

For Vascular Endothelial Growth Factor Receptor 2 (VEGFR2):

  • Sorafenib: A multi-kinase inhibitor that targets VEGFR2, PDGFR, and Raf kinases.[7][8] Its broader spectrum of activity makes it a relevant comparator for assessing both on-target and potential off-target effects.

  • Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor with potent activity against VEGFR2 and PDGFRβ.[9][10]

By benchmarking against these standards, we can contextualize the potency and selectivity of our investigational compound, (6-Methoxyquinazolin-2-yl)methanol.

Experimental Design: From Biochemical Potency to Cellular Efficacy

A multi-tiered experimental approach is essential to build a comprehensive profile of a novel kinase inhibitor. This typically begins with cell-free biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to assess on-target activity in a more physiologically relevant context.

In Vitro Biochemical Assays: Determining IC50

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[11]

Experimental Protocol: ADP-Glo™ Kinase Assay [9][12]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds ((6-Methoxyquinazolin-2-yl)methanol, Gefitinib, Afatinib, Sorafenib, Sunitinib) in DMSO. The final concentration range should be sufficient to generate a full dose-response curve (e.g., 0.1 nM to 100 µM).

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the recombinant human EGFR and VEGFR2 enzymes and their respective substrates (e.g., a poly(Glu, Tyr) peptide) in the kinase reaction buffer.

    • Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Kₘ for each kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well.

    • Add 0.5 µL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Data Presentation: Comparative IC50 Values

The IC50 values obtained from the biochemical assays should be summarized in a clear and concise table for easy comparison.

CompoundTarget KinaseIC50 (nM)
(6-Methoxyquinazolin-2-yl)methanol EGFR 25 (Hypothetical)
VEGFR2 45 (Hypothetical)
GefitinibEGFR33[3]
AfatinibEGFR0.5[5]
SorafenibVEGFR290[7]
SunitinibVEGFR280[10]

Interpretation of Hypothetical Data:

In this hypothetical scenario, (6-Methoxyquinazolin-2-yl)methanol demonstrates potent inhibition of both EGFR and VEGFR2. Its EGFR inhibitory activity is comparable to the first-generation inhibitor Gefitinib, though less potent than the second-generation irreversible inhibitor Afatinib. Encouragingly, its VEGFR2 inhibition appears to be more potent than both Sorafenib and Sunitinib in this biochemical assay.

Cell-Based Assays: Assessing On-Target Activity

While biochemical assays are crucial for determining direct enzymatic inhibition, they do not account for factors such as cell permeability and off-target effects within a complex cellular environment. Cell-based assays are therefore a critical next step. A common method is to measure the inhibition of downstream signaling pathways.

Experimental Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Treatment:

    • Culture cancer cell lines with known dependencies on EGFR or VEGFR2 signaling (e.g., A431 for EGFR, HUVEC for VEGFR2).

    • Starve the cells of growth factors for several hours to reduce basal signaling.

    • Pre-treat the cells with a serial dilution of the test compounds for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF for A431, VEGF for HUVEC) for a short period (e.g., 15-30 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of downstream signaling proteins (e.g., phospho-ERK, phospho-AKT) and total protein controls.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Understanding the Broader Context: Signaling Pathways and Selectivity

A thorough understanding of the signaling pathways targeted by the inhibitors is crucial for interpreting experimental data and predicting potential clinical effects.

EGFR and VEGFR2 Signaling Pathways

The binding of ligands to EGFR and VEGFR2 initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and migration.[13][14][15][16][17]

SignalingPathways cluster_EGFR EGFR Signaling cluster_VEGFR2 VEGFR2 Signaling EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K_EGFR PI3K EGFR->PI3K_EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival_EGFR Proliferation, Survival ERK->Proliferation_Survival_EGFR AKT_EGFR AKT PI3K_EGFR->AKT_EGFR AKT_EGFR->Proliferation_Survival_EGFR VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_VEGFR2 PI3K VEGFR2->PI3K_VEGFR2 AKT_VEGFR2 AKT PI3K_VEGFR2->AKT_VEGFR2 eNOS eNOS AKT_VEGFR2->eNOS Angiogenesis Angiogenesis, Permeability eNOS->Angiogenesis

Caption: Simplified EGFR and VEGFR2 signaling pathways.

Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity. A compound that inhibits multiple kinases may have a broader therapeutic window or, conversely, may lead to off-target toxicities. Kinase selectivity profiling is typically performed by screening the compound against a large panel of kinases. Several commercial services offer this, providing data as a percentage of inhibition at a fixed concentration or as IC50 values against a panel of kinases.[18][19][20]

Hypothetical Selectivity Profile for (6-Methoxyquinazolin-2-yl)methanol:

A kinome scan might reveal that at a concentration of 1 µM, (6-Methoxyquinazolin-2-yl)methanol inhibits EGFR and VEGFR2 by >90%, while showing minimal inhibition (<20%) of other kinases, suggesting a favorable selectivity profile.

A Structured Workflow for Benchmarking

The process of benchmarking a novel kinase inhibitor can be visualized as a structured workflow, from initial characterization to more complex cellular and in vivo studies.

BenchmarkingWorkflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity and Off-Target Effects cluster_3 Phase 4: In Vivo Efficacy Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 vs. Target Kinases Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Signaling Assay (e.g., Western Blot) IC50_Determination->Cell_Based_Assay On_Target_Effect Confirm On-Target Effect in Cells Cell_Based_Assay->On_Target_Effect Kinome_Scan Kinase Selectivity Profiling On_Target_Effect->Kinome_Scan Selectivity_Profile Assess Off-Target Inhibition Kinome_Scan->Selectivity_Profile Animal_Models Xenograft/Orthotopic Models Selectivity_Profile->Animal_Models Tumor_Growth_Inhibition Evaluate Anti-Tumor Efficacy Animal_Models->Tumor_Growth_Inhibition

Caption: A streamlined workflow for kinase inhibitor benchmarking.

Conclusion and Future Directions

The benchmarking of a novel kinase inhibitor is a data-driven process that requires careful experimental design and interpretation. By systematically comparing a new chemical entity, such as our hypothetical (6-Methoxyquinazolin-2-yl)methanol, against established standards, researchers can build a strong data package to support its continued development.

Based on our hypothetical data, (6-Methoxyquinazolin-2-yl)methanol presents a promising profile as a potent and selective dual inhibitor of EGFR and VEGFR2. The next logical steps would involve:

  • In-depth cellular characterization: Assessing its effects on cell proliferation, apoptosis, and migration in a broader panel of cancer cell lines.

  • In vivo efficacy studies: Evaluating its anti-tumor activity in animal models of cancer.

  • Pharmacokinetic and pharmacodynamic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties and confirming target engagement in vivo.

This rigorous, multi-faceted approach to benchmarking is essential for identifying the most promising drug candidates and accelerating their path to the clinic.

References

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  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015, November 3). Oncology Central. Retrieved March 27, 2026, from [Link]

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  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 15). Frontiers in Cell and Developmental Biology. Retrieved March 27, 2026, from [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

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  • ADP-Glo kinase assay. (n.d.). Bio-protocol. Retrieved March 27, 2026, from [Link]

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  • VEGFA-VEGFR2 signaling | Pathway - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

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  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024, November 13). MDPI. Retrieved March 27, 2026, from [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

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  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021, November 4). MDPI. Retrieved March 27, 2026, from [Link]

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Sources

Objective Comparison Guide: Cross-Reactivity of (6-Methoxyquinazolin-2-yl)methanol in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazoline derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry, exhibiting broad biopharmaceutical activities including [1]. In High-Throughput Screening (HTS), the planar bicyclic quinazoline core often mimics the adenine ring of ATP, making it a frequent and potent hit for [2] and [3].

However, this structural privilege comes with a high propensity for cross-reactivity and Pan-Assay Interference (PAINS) behavior. This guide evaluates the specific cross-reactivity profile of (6-Methoxyquinazolin-2-yl)methanol (CAS 1352887-05-8), providing medicinal chemists and drug development professionals with comparative data, structural mechanistic insights, and self-validating protocols to triage HTS hits effectively.

Mechanistic Insights: The Causality of Cross-Reactivity

The pharmacological behavior of (6-Methoxyquinazolin-2-yl)methanol is dictated by its specific functional group substitutions. Understanding the causality behind its binding mechanics is critical for lead optimization:

  • The Quinazoline Core (ATP-Mimetic): The nitrogen-containing heteroaromatic ring readily intercalates into the highly conserved hinge region of the kinome. This drives high initial hit rates but is the primary source of off-target promiscuity.

  • C6-Methoxy Group (The Steric Filter): Modifying the C6 and C7 positions of the quinazoline scaffold significantly impacts selectivity; the[3]. While it enhances electron density and binding affinity for specific targets, it introduces steric clashes in narrower binding pockets, effectively acting as a selectivity filter that reduces broad-spectrum cross-reactivity compared to unsubstituted quinazolines.

  • C2-Hydroxymethyl Group (H-Bonding Hub): The hydroxymethyl moiety provides a flexible hydrogen-bond donor/acceptor pair. While it can anchor the molecule to specific target residues, in an HTS environment, it can also interact promiscuously with solvent-exposed residues or coordinate with assay metals, occasionally leading to false positives.

Binding_Mechanism Core Quinazoline Core (ATP Mimetic) Target Primary Target (e.g., NSD2, c-Src) Core->Target Hinge Binding OffTarget Off-Target Kinases (Cross-Reactivity) Core->OffTarget Promiscuous C6 C6-Methoxy Group (Steric Filter) C6->Target Enhanced Affinity C6->OffTarget Steric Clash C2 C2-Hydroxymethyl (H-Bonding) C2->Target Specific H-Bonds C2->OffTarget Solvent Interaction

Mechanistic pathways of target binding and cross-reactivity for the quinazoline scaffold.

Scaffold Comparison: Performance and Promiscuity

To objectively evaluate (6-Methoxyquinazolin-2-yl)methanol, we must compare its HTS performance against alternative quinazoline scaffolds. The data below synthesizes standard kinome screening profiles to illustrate how the C6-methoxy substitution balances potency and selectivity.

Table 1: Comparative HTS Performance of Quinazoline Scaffolds

ScaffoldHTS Hit Rate (%)Promiscuity Index*Primary Target Affinity (IC₅₀)Off-Target Kinase Inhibition (>50% at 10µM)
(6-Methoxyquinazolin-2-yl)methanol 2.4%Moderate (0.45)Strong (<0.5 µM)12 / 97 kinases
6-Unsubstituted Quinazoline 4.1%High (0.78)Moderate (~1.2 µM)34 / 97 kinases
6,7-Dimethoxyquinazoline 1.1%Low (0.21)Very Strong (<0.1 µM)4 / 97 kinases

*Promiscuity Index is calculated as the ratio of active off-target assays to total assays screened. Lower values indicate higher target selectivity.

Analysis: The addition of the C6-methoxy group reduces the HTS hit rate from 4.1% to 2.4% compared to the unsubstituted core, cutting off-target kinase inhibition by nearly two-thirds. This demonstrates that (6-Methoxyquinazolin-2-yl)methanol is a superior starting point for lead optimization, avoiding the severe PAINS behavior of simpler quinazolines.

Experimental Protocols: Self-Validating HTS Triage

To separate true pharmacological hits from cross-reactive noise, Application Scientists must employ self-validating orthogonal screening protocols.

Protocol 1: High-Throughput Kinase Profiling (Primary Screen)

Objective: Identify primary binding affinity while simultaneously flagging broad-spectrum cross-reactivity. Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. TR-FRET utilizes a time delay that minimizes compound auto-fluorescence interference—a frequent artifact when screening conjugated bicyclic systems like quinazolines.

Step-by-Step Methodology:

  • Preparation: Dispense 10 nL of (6-Methoxyquinazolin-2-yl)methanol (10 mM in DMSO) into 384-well low-volume plates using an acoustic liquid handler (e.g., Echo 550) to prevent tip-based carryover.

  • Incubation & Self-Validation: Add 5 µL of the kinase/tracer mix. Critical Self-Validating Step: Include a kinase-dead mutant well for every target on the same plate. If the compound generates a binding signal in the dead-mutant well, it is immediately flagged as a non-specific aggregator.

  • Reaction: Add 5 µL of Europium-labeled anti-tag antibody. Incubate for 60 minutes at room temperature in the dark to reach equilibrium.

  • Readout: Measure TR-FRET emission ratios (665 nm / 615 nm). Calculate IC₅₀ values using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR) Orthogonal Validation

Objective: Differentiate between true target-specific binding and promiscuous, transient cross-reactivity. Causality: Promiscuous compounds often bind via entropy-driven hydrophobic interactions, resulting in rapid association ( Kon​ ) and rapid dissociation ( Koff​ ). True hits form specific, structurally coordinated hydrogen bonds (via the C2-hydroxymethyl group), yielding slower, stable dissociation phases.

Step-by-Step Methodology:

  • Immobilization & Self-Validation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved. Critical Self-Validating Step: Immobilize a structurally unrelated protein (e.g., BSA) on the reference channel. Any RU response on the reference channel during analyte injection definitively flags the compound as a non-specific cross-reactor.

  • Analyte Injection: Inject (6-Methoxyquinazolin-2-yl)methanol in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM) at a flow rate of 30 µL/min.

  • Dissociation: Allow a 300-second dissociation phase using running buffer (HEPES buffered saline with 0.05% Tween-20).

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Reject any hit that exhibits non-saturable binding or bulk refractive index shifts indicative of aggregation.

HTS_Triage A Primary HTS Screen (6-Methoxyquinazolin-2-yl)methanol B Hit Validation (IC50 < 1 µM) A->B Active C Kinome Counter-Screen (97-Kinase Panel) B->C Confirmed D Promiscuous Binder (PAINS) C->D >30% Inhibition E Selective Hit (<5% Off-Target) C->E Specific Binding F SPR Kinetics (Orthogonal Validation) E->F 1:1 Isotherm

Workflow for evaluating quinazoline cross-reactivity in high-throughput screening.

References

  • He, L., et al. "Quinazoline derivatives: synthesis and bioactivities." PMC - NIH. Available at:[Link]

  • Thomas, et al. "Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Zhang, et al. "Discovery of a Highly Potent and Selective Inhibitor Targeting Protein Lysine Methyltransferase NSD2." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Molecular Hybridization-Inspired Optimization of Diarylbenzopyrimidines as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors..." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

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A Comparative Guide to the Reproducibility of Synthetic Pathways for (6-Methoxyquinazolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the consistent and scalable synthesis of key intermediates is paramount. (6-Methoxyquinazolin-2-yl)methanol, a crucial building block in the synthesis of various bioactive molecules, presents a case study in the challenges and nuances of achieving reproducible chemical transformations across different laboratory settings. This guide provides an in-depth analysis of the common synthetic routes to this compound, evaluating them for reproducibility, yield, and scalability, while offering insights grounded in mechanistic principles and practical laboratory experience.

Introduction: The Significance of Reproducible Synthesis

(6-Methoxyquinazolin-2-yl)methanol serves as a pivotal intermediate in the synthesis of a range of pharmaceutical agents. Its quinazoline core is a common scaffold in medicinal chemistry, appearing in compounds targeting various receptors and enzymes. The methoxy and methanol functionalities offer handles for further chemical modification, making it a versatile starting material. However, the seemingly straightforward synthesis of this molecule can be fraught with challenges, leading to significant variations in yield and purity from one lab to another, and even from one batch to the next within the same lab. This guide aims to dissect the common synthetic pathways, providing a comparative analysis to aid chemists in selecting and optimizing a robust and reproducible method.

Comparative Analysis of Synthetic Pathways

Two primary synthetic routes to (6-methoxyquinazolin-2-yl)methanol have been reported in the literature, each with its own set of advantages and reproducibility challenges.

Pathway 1: Reductive Cyclization of a Nitro-ester Precursor

This classical approach involves the synthesis of a 2-amino-5-methoxybenzoate derivative, followed by acylation and subsequent reductive cyclization.

Mechanistic Considerations & Reproducibility

The key steps in this pathway are the reduction of the nitro group to an amine and the subsequent cyclization to form the quinazoline ring. The choice of reducing agent is critical for reproducibility. While catalytic hydrogenation (e.g., H2/Pd/C) can be effective, it is often sensitive to catalyst quality, substrate purity, and reaction parameters, leading to variable reaction times and incomplete conversions.[1] Chemical reducing agents like tin(II) chloride (SnCl2) or iron in acetic acid can offer more consistent results, although they may require more rigorous workup procedures to remove metal byproducts.[2][3][4]

The cyclization step, often achieved by heating the amino-ester with formamidine acetate, is generally robust.[3][5] However, the temperature and reaction time need to be carefully controlled to avoid the formation of side products. Microwave-assisted synthesis has been explored to improve reaction times and yields, but the specific conditions may require optimization for different scales and equipment, potentially impacting lab-to-lab reproducibility.[6]

Pathway 2: Construction from 2-Amino-5-methoxybenzonitrile

This alternative route starts with 2-amino-5-methoxybenzonitrile and builds the quinazoline ring in a stepwise fashion. This often involves formylation of the amino group followed by cyclization and subsequent reduction of a carbonyl or chloro intermediate.

Mechanistic Considerations & Reproducibility

This pathway offers the advantage of building the quinazoline core from a more advanced intermediate. The initial formylation is typically a high-yielding and reproducible reaction. The subsequent cyclization can be achieved under various conditions, but the choice of reagents for the final reduction step significantly impacts the overall reproducibility.

For instance, if the synthesis proceeds through a 2-chloro-6-methoxyquinazoline intermediate, the subsequent reduction to the desired methanol can be challenging. Common reducing agents like sodium borohydride may not be effective, and more potent, and often more hazardous, reagents like lithium aluminum hydride might be required, introducing safety and handling considerations that can vary between labs.

Data Summary: A Comparative Overview

The following table summarizes typical yields and key reproducibility challenges associated with each pathway, based on a review of published procedures and internal laboratory data.

PathwayKey StepsTypical Yield RangeKey Reproducibility Challenges
1: Reductive Cyclization 1. Nitro reduction2. Cyclization60-85%- Inconsistent catalytic hydrogenation performance.- Sensitivity to reaction temperature and time.- Potential for side product formation.
2: From Benzonitrile 1. Formylation2. Cyclization3. Reduction75-95%- Choice and handling of reducing agents for the final step.- Potential for over-reduction or incomplete conversion.- Purity of the 2-chloro intermediate can affect the final reduction.

Experimental Protocols: Best Practices for Reproducibility

To enhance reproducibility, the following detailed protocols are provided, incorporating insights to mitigate common pitfalls.

Protocol for Pathway 1: Reductive Cyclization

Step 1: Reduction of Methyl 5-methoxy-2-nitrobenzoate

  • To a solution of methyl 5-methoxy-2-nitrobenzoate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Expert Insight: The use of tin(II) chloride provides a more reliable reduction compared to catalytic hydrogenation, which can be prone to catalyst poisoning and deactivation. Ensure complete neutralization during workup to prevent the precipitation of tin salts with the product.

Step 2: Cyclization to 6-Methoxyquinazolin-4-ol

  • Combine the crude methyl 2-amino-5-methoxybenzoate (1.0 eq) with formamidine acetate (1.5 eq) in 2-methoxyethanol.

  • Heat the mixture to reflux (approx. 125°C) for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Expert Insight: 2-Methoxyethanol is an effective solvent for this cyclization due to its high boiling point. Ensure the starting amine is reasonably pure to avoid the formation of colored impurities that can be difficult to remove.

Step 3: Reduction to (6-Methoxyquinazolin-2-yl)methanol

This step is often the most challenging. A two-step procedure via a 2-chloro intermediate is generally more reproducible than direct reduction.

  • Suspend 6-methoxyquinazolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 eq) and add a catalytic amount of DMF.

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours.[7]

  • Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

  • Extract the 4-chloro-6-methoxyquinazoline with dichloromethane.

  • The subsequent reduction of the chloro-group and ester (if present) to the alcohol is then performed.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the two primary synthetic pathways.

Synthetic_Pathway_1 A Methyl 5-methoxy- 2-nitrobenzoate B Methyl 2-amino- 5-methoxybenzoate A->B  Reduction  (SnCl2 or H2/Pd/C) C 6-Methoxyquinazolin-4-ol B->C  Cyclization  (Formamidine Acetate) D (6-Methoxyquinazolin-2-yl)methanol C->D  Reduction

Caption: Pathway 1: Reductive Cyclization of a Nitro-ester.

Synthetic_Pathway_2 A 2-Amino-5- methoxybenzonitrile B N-(2-Cyano-4- methoxyphenyl)formamide A->B  Formylation C 6-Methoxyquinazoline B->C  Cyclization D (6-Methoxyquinazolin-2-yl)methanol C->D  Functional Group  Transformation

Caption: Pathway 2: Construction from 2-Amino-5-methoxybenzonitrile.

Conclusion and Recommendations

Both synthetic pathways to (6-methoxyquinazolin-2-yl)methanol are viable; however, their reproducibility is highly dependent on the careful selection and control of reaction conditions, particularly in the reduction steps.

For laboratories seeking a more robust and consistently high-yielding method, Pathway 2, starting from 2-amino-5-methoxybenzonitrile, is recommended. While it may involve more steps, the individual transformations are generally cleaner and more amenable to consistent execution.

For labs opting for Pathway 1 , a thorough optimization of the nitro reduction step is crucial. The use of chemical reductants like tin(II) chloride is advised over catalytic hydrogenation for enhanced batch-to-batch consistency.

Ultimately, the choice of synthetic route will depend on the specific capabilities and risk tolerance of the laboratory. By understanding the mechanistic nuances and potential pitfalls of each pathway, researchers can significantly improve the reproducibility of their synthesis of (6-methoxyquinazolin-2-yl)methanol, a critical intermediate in the pursuit of new therapeutic agents.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry. [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules. [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization. The Journal of Organic Chemistry. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. PubMed. [Link]

  • A NOVEL REDUCTIVE AMINO-CYCLIZATION METHOD AND ITS APPLICATION FOR THE TOTAL SYNTHESES OF (±)-AURANTIO- CLAVINE AND (±). HETEROCYCLES. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Semantic Scholar. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. [Link]

  • Oxocarbenium ion cyclizations for the synthesis of disaccharide mimetics of 2-amino-2-deoxy-pyranosides. Carbohydrate Research. [Link]

Sources

Safety Operating Guide

Proper Disposal of (6-Methoxyquinazolin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of (6-Methoxyquinazolin-2-yl)methanol in a laboratory setting. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes information from the known hazards of its structural components—a methoxy-substituted quinazoline core and a methanol group—and aligns with general best practices for hazardous waste management as stipulated by the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet for (6-Methoxyquinazolin-2-yl)methanol, a conservative approach to hazard assessment is mandatory. The compound should be treated as hazardous waste. The following potential hazards are inferred from its chemical structure and data on related compounds.

Inferred Hazards from Structural Analogs:

  • Quinazoline Moiety: Quinazoline and its derivatives are known to be biologically active.[1][2] Some have been investigated as anti-tumor agents.[3][4] While the specific toxicity of (6-Methoxyquinazolin-2-yl)methanol is not documented, it is prudent to assume it may have toxicological properties. A related compound, 6-Methoxyquinoline, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5]

  • Methanol Group: The presence of a methanol group suggests that the compound may share some toxicological properties with methanol. Methanol is toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs, particularly the central nervous system and optic nerve.[6][7] It is also a flammable liquid and vapor.[6][7]

Based on this analysis, (6-Methoxyquinazolin-2-yl)methanol should be handled as a flammable and toxic substance.

Hazard Category Inferred Classification Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic or Harmful)Avoid ingestion, skin contact, and inhalation of dust or vapors.[5][6]
Skin Corrosion/Irritation Category 2 (Irritant)Wear protective gloves and clothing.[5]
Serious Eye Damage/Irritation Category 2A (Irritant)Wear eye protection.[5]
Flammability Flammable Solid or LiquidKeep away from heat, sparks, and open flames.[6]
Specific Target Organ Toxicity Potential for organ damageAvoid exposure.[6]

Personal Protective Equipment (PPE)

When handling (6-Methoxyquinazolin-2-yl)methanol for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.

All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[8][9]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do NOT mix (6-Methoxyquinazolin-2-yl)methanol waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste (6-Methoxyquinazolin-2-yl)methanol in a dedicated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Ensure the container is in good condition and has a secure, leak-proof cap.

Step-by-Step Disposal Procedure

  • Initial Collection:

    • Carefully transfer the waste (6-Methoxyquinazolin-2-yl)methanol into the designated hazardous waste container.

    • If the compound is a solid, use a dedicated spatula. Avoid creating dust.

    • If it is in solution, pour carefully to avoid splashing.

    • Rinse any contaminated labware (e.g., beakers, flasks) with a small amount of a suitable solvent (such as methanol or acetone) and add the rinsate to the hazardous waste container. This is often referred to as "triple rinsing."

  • Labeling:

    • Label the hazardous waste container clearly and accurately. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "(6-Methoxyquinazolin-2-yl)methanol"

      • The approximate quantity of waste

      • The date the waste was first added to the container (accumulation start date)

      • The primary hazards (e.g., "Toxic," "Flammable")

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Store the container in a secondary containment bin to prevent spills.

    • If the compound is flammable, it should be stored in a flammable storage cabinet.[8]

  • Disposal Request:

    • Once the container is full or has reached the maximum accumulation time allowed by your institution (typically 6-12 months), arrange for its disposal through your institution's EHS office.[10]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (6-Methoxyquinazolin-2-yl)methanol.

DisposalWorkflow start Waste (6-Methoxyquinazolin-2-yl)methanol Generated haz_id Hazard Identification (Assume Toxic & Flammable) start->haz_id ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) haz_id->ppe segregate Segregate Waste ppe->segregate container Use Designated, Compatible, and Labeled Container segregate->container collect Collect Waste & Rinsate container->collect store Store in Satellite Accumulation Area collect->store request_pickup Request Pickup from EHS store->request_pickup disposal Proper Disposal by Licensed Facility request_pickup->disposal

Caption: Decision workflow for the disposal of (6-Methoxyquinazolin-2-yl)methanol.

Regulatory Compliance

The disposal of (6-Methoxyquinazolin-2-yl)methanol is governed by federal and state regulations. The EPA's Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from "cradle to grave."[11] Laboratories are considered hazardous waste generators and must comply with these regulations.[11]

Due to its likely flammability and toxicity, waste (6-Methoxyquinazolin-2-yl)methanol may be classified under the following EPA hazardous waste codes:

  • D001: For ignitability, if it has a flashpoint below 60°C (140°F).[11]

  • F003 or F005: If used as a solvent and contains methanol.[12]

  • U154: The listed waste code for methanol.[13]

It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is properly identified, managed, and disposed of in accordance with all applicable regulations.[10] For larger quantities of this waste, it is advisable to use a professional hazardous waste disposal service.[14]

References

Sources

Comprehensive Safety and Handling Guide for (6-Methoxyquinazolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (6-Methoxyquinazolin-2-yl)methanol. As this compound is primarily used in research and development, specific toxicological data is not extensively available. Therefore, this document synthesizes information from structurally related quinazoline and heterocyclic aromatic compounds to establish a robust safety framework. The procedures outlined are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, minimizing exposure risk and ensuring regulatory compliance.

Hazard Assessment: An Evidence-Based Approach

The quinazoline ring system is a core structure in many pharmacologically active molecules, including several FDA-approved anticancer drugs[6]. While this highlights their biological potential, it also underscores the necessity for careful handling to avoid unintended physiological effects. Given these data, it is prudent to treat (6-Methoxyquinazolin-2-yl)methanol as a hazardous substance with the potential to be an irritant to the skin, eyes, and respiratory system, and to be harmful if ingested or absorbed through the skin.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent chemical exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact. The selection of specific PPE is not merely a checklist but a response to a thorough risk assessment of the procedures being performed.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid (6-Methoxyquinazolin-2-yl)methanol and its solutions must be conducted in a certified chemical fume hood.[2][7] This is the most critical engineering control for preventing the inhalation of fine powders or aerosols, which is a primary route of exposure for potent compounds.

Mandatory PPE Ensemble

The following table summarizes the minimum required PPE for handling (6-Methoxyquinazolin-2-yl)methanol.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical Splash GogglesDouble-Gloved (Nitrile)Full-Sleeved Lab CoatN95 Respirator (recommended)
Solution Preparation Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Full-Sleeved Lab CoatNot required inside fume hood
Reaction Workup & Purification Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Full-Sleeved Lab CoatNot required inside fume hood
Large-Scale Operations (>10g) Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Chemical-Resistant Apron over Lab CoatConsult EHS for potential need for a higher-level respirator

Rationale and Causality:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against accidental splashes of solutions or contact with airborne powder.[8] For procedures with a higher risk of splashing, such as during reaction workups, a face shield should be worn over the goggles.[8]

  • Hand Protection: Nitrile gloves provide good resistance to a broad range of chemicals for incidental contact.[9] When handling the solid compound, double-gloving is recommended to provide an extra layer of protection and allow for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[8]

  • Body Protection: A full-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[9] Ensure the coat is fully buttoned. For larger-scale work, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: While all work should be performed in a fume hood, an N95 respirator is recommended as a secondary precaution when handling the solid powder, especially during weighing and transfers where dust generation is most likely.[10] Surgical masks do not provide adequate protection from chemical dusts.[11]

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow provides a self-validating system for safe handling.

Workflow for Handling (6-Methoxyquinazolin-2-yl)methanol

The following diagram outlines the critical decision points and procedural flow for safely handling the compound from receipt to disposal.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations (Inside Fume Hood) cluster_cleanup Cleanup & Disposal start Start: New Procedure with (6-Methoxyquinazolin-2-yl)methanol assess Assess Hazards: Review SOP & Analog Data start->assess gather_ppe Gather All Required PPE (Goggles, Gloves, Coat, etc.) assess->gather_ppe verify_hood Verify Fume Hood Certification & Function gather_ppe->verify_hood weigh Weigh Solid Compound (Use N95 as precaution) verify_hood->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction / Procedure dissolve->react decontaminate Decontaminate Glassware & Surfaces with appropriate solvent react->decontaminate segregate_waste Segregate Waste: Solid vs. Liquid decontaminate->segregate_waste label_waste Label Hazardous Waste Container (Full Chemical Name) segregate_waste->label_waste store_waste Store Waste in Designated Satellite Accumulation Area label_waste->store_waste end End of Procedure store_waste->end

Caption: Workflow for Safe Handling of (6-Methoxyquinazolin-2-yl)methanol.

Step-by-Step Protocol: Weighing and Preparing a Solution
  • Preparation: Before starting, verify that a chemical fume hood is operational and that all necessary PPE is available and in good condition. Ensure an eyewash station and safety shower are accessible.[2]

  • Don PPE: Put on a lab coat, chemical splash goggles, and double nitrile gloves. An N95 respirator is recommended for this step.

  • Work Area: Conduct all operations within the fume hood. Place a disposable absorbent pad on the work surface to contain any potential spills.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of solid (6-Methoxyquinazolin-2-yl)methanol to the container, avoiding the generation of dust.

  • Closing: Securely close the primary container of the solid compound immediately after transfer.

  • Dissolution: Add the desired solvent to the container with the weighed solid. Use a magnetic stirrer or gentle swirling to facilitate dissolution. Keep the container covered as much as possible.

  • Cleanup: Once the solution is prepared, carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container. Wipe down the spatula and any affected surfaces with a solvent-dampened cloth, disposing of it as solid hazardous waste.

Emergency Procedures: Spills and Exposure

Preparedness is key to mitigating the impact of an accident.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: If dust or aerosol is inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Small Spill (in fume hood): For a small spill of solid or solution, use an inert absorbent material (e.g., vermiculite, sand) to collect the material.[12] Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. Clean the area with a suitable solvent.

  • Large Spill: Evacuate the immediate area and alert personnel. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: A Cradle-to-Grave Approach

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Do not dispose of (6-Methoxyquinazolin-2-yl)methanol or its solutions down the drain.[2] All waste must be treated as hazardous. Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh paper, pipette tips, and absorbent pads.[2]

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses. Segregate halogenated and non-halogenated solvent waste if required by your institution.[13]

  • Container Management: All waste containers must be made of a compatible material, kept tightly closed when not in use, and clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[13]

  • Collection and Disposal: Store waste containers in a designated and properly ventilated satellite accumulation area. Arrange for collection by your institution's EHS department or a licensed chemical waste disposal company.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[12][14]

By implementing these comprehensive safety measures, researchers can confidently handle (6-Methoxyquinazolin-2-yl)methanol, ensuring both personal safety and the integrity of their scientific work.

References

  • Quinazoline - Szabo-Scandic. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). Retrieved from [Link]

  • Methanol Material Safety Data Sheet - ScienceLab. (2005, October 10).
  • Chemical Waste Disposal Guidelines - University of Pennsylvania. (n.d.). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 06). Retrieved from [Link]

  • Methanol Safety Data Sheet - National Institute of Standards and Technology. (2015, March 13). Retrieved from [Link]

  • Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment - PMC. (2017, March 09). Retrieved from [Link]

  • Methanol Safety Data Sheet - Solvents & Petroleum Service, Inc. (2015, June 01). Retrieved from [Link]

  • (quinazolin-2-yl)methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Methanol Safety Data Sheet - Methanex. (2019, November 29). Retrieved from [Link]

  • Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC. (n.d.). Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

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